2-Chloro-4-methoxyquinazoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-chloro-4-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-8-6-4-2-3-5-7(6)11-9(10)12-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAADIPJOLLZFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506821 | |
| Record name | 2-Chloro-4-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77767-98-7 | |
| Record name | 2-Chloro-4-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methoxyquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-4-methoxyquinazoline: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Quinazoline Scaffold as a Privileged Intermediate
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundational to the development of potent and selective therapeutics. The quinazoline core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is one such "privileged structure".[1] Its rigid conformation and multiple points for functionalization allow it to serve as a versatile scaffold for engaging a wide array of biological targets. Quinazoline derivatives have been successfully developed into approved drugs for conditions ranging from cancer to hypertension.[1]
Within this important class of compounds, 2-Chloro-4-methoxyquinazoline (CAS 77767-98-7) serves as a pivotal intermediate. Its strategic arrangement of a reactive chloro group at the C2 position and a stable methoxy group at the C4 position makes it an ideal building block for synthesizing complex, biologically active molecules, particularly in the realm of kinase inhibitors. This guide provides an in-depth technical overview of its chemical properties, validated synthesis protocols, characteristic reactivity, and its crucial role in modern drug development workflows.
Physicochemical and Spectral Properties
A thorough understanding of a compound's physical and spectral properties is fundamental for its effective use in synthesis and research. While extensive experimental data for this compound is not widely published, the following table summarizes its known attributes and predicted characteristics based on established chemical principles and data from closely related analogues.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 77767-98-7 | [2] |
| Molecular Formula | C₉H₇ClN₂O | [3] |
| Molecular Weight | 194.62 g/mol | [3] |
| Appearance | Solid (predicted/supplier data) | |
| Purity | Typically ≥97% (commercial grade) | |
| Melting Point | Data not found in published literature | |
| Solubility | Soluble in common organic solvents like CH₂Cl₂, CHCl₃, THF | |
| Storage Conditions | Store in freezer (-20°C), under inert atmosphere | |
| SMILES | COC1=NC(=NC2=CC=CC=C21)Cl | [3] |
| InChIKey | CIAADIPJOLLZFK-UHFFFAOYSA-N | [3] |
Spectral Characterization Profile (Expected)
While a definitive, published spectrum for this specific molecule is elusive, a competent synthetic chemist can predict the key features based on its structure and data from analogous compounds, such as 2-aryl-4-methoxyquinazolines.[4]
-
¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the methoxy (-OCH₃) protons at approximately δ 4.2-4.3 ppm . The four aromatic protons on the fused benzene ring would appear as a complex series of multiplets in the range of δ 7.5-8.5 ppm .
-
¹³C NMR: The carbon spectrum will be characterized by a signal for the methoxy carbon around δ 54-55 ppm . The aromatic and heterocyclic carbons will appear in the typical downfield region of δ 115-168 ppm .
-
Mass Spectrometry (MS): In an ESI-MS experiment, the compound would show a prominent protonated molecular ion peak [M+H]⁺ at m/z 195.03 , exhibiting a characteristic isotopic pattern for a molecule containing one chlorine atom (an M+2 peak at m/z 197.03 with approximately one-third the intensity of the M peak).[3]
Synthesis and Purification
The synthesis of this compound is a well-established process in heterocyclic chemistry, typically proceeding through a two-step sequence from a readily available precursor. The causality behind this workflow is the differential reactivity of the two chlorine atoms in the key 2,4-dichloroquinazoline intermediate.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, where the success of each step is confirmed before proceeding. It is based on established methodologies for the synthesis of chloroquinazolines and their subsequent functionalization.[1]
Part A: Synthesis of 2,4-Dichloroquinazoline Intermediate
-
Reagent Preparation: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Add quinazoline-2,4(1H,3H)-dione (10.0 g, 61.7 mmol).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 60 mL, 645 mmol) to the flask.
-
Expertise & Experience: POCl₃ serves as both the chlorinating agent and the solvent. An excess is used to ensure the reaction goes to completion. A catalytic amount of N,N-dimethylaniline (0.5 mL) can be added to accelerate the reaction, though it often proceeds well without it.
-
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) using a heating mantle. Maintain reflux for 4-5 hours, monitoring the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is consumed. The solution should become clear and homogenous.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Trustworthiness: This step quenches the excess POCl₃. It is highly exothermic and must be performed slowly in a well-ventilated fume hood to control the release of HCl gas. A precipitate of the product will form.
-
-
Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: Dry the crude solid under vacuum. The resulting 2,4-dichloroquinazoline is often of sufficient purity (>95%) for the next step. If needed, it can be recrystallized from ethanol.
Part B: Regioselective Synthesis of this compound
-
Reagent Preparation: Prepare a solution of sodium methoxide (NaOMe) by carefully dissolving sodium metal (1.56 g, 67.8 mmol) in anhydrous methanol (80 mL) under an inert atmosphere (N₂ or Argon).
-
Expertise & Experience: Using freshly prepared sodium methoxide is crucial for high yield, as the commercial solution can degrade. The reaction is exothermic.
-
-
Reaction: To the cooled sodium methoxide solution, add a solution of 2,4-dichloroquinazoline (12.3 g, 61.7 mmol) in anhydrous THF (40 mL) dropwise at 0 °C. Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC. The product will have a different Rf value than the starting dichloro-compound. The key to selectivity is using only a slight excess of the nucleophile and maintaining a low temperature, as this favors substitution at the more reactive C4 position.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add 100 mL of cold water to the residue. A solid precipitate will form.
-
Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield a pure solid product.
Chemical Reactivity and Mechanistic Insights
The chemistry of this compound is dominated by the reactivity of the C2-chloro substituent. This reactivity is best understood in the context of its precursor, 2,4-dichloroquinazoline, where the C4 position is markedly more susceptible to nucleophilic aromatic substitution (SₙAr).
DFT calculations and experimental evidence confirm that the carbon atom at the C4 position has a higher LUMO coefficient, making it more electrophilic and thus more prone to nucleophilic attack than the C2 carbon. This electronic disparity allows for highly regioselective reactions. Once the C4 position is occupied by the methoxy group, the remaining C2-chloro group becomes the primary site for further functionalization.
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized tetrahedral intermediate known as a Meisenheimer complex. In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group. This reaction pathway allows for the introduction of a wide variety of substituents at the C2 position, most notably substituted anilines.
Application in Drug Development: A Gateway to Kinase Inhibitors
This compound is not an end product but a high-value starting material for the synthesis of pharmacologically active compounds. Its primary application is in the construction of 4-anilinoquinazoline derivatives, a class of molecules that has proven exceptionally effective as tyrosine kinase inhibitors (TKIs).
Many cancers are driven by the aberrant signaling of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). The 4-anilinoquinazoline scaffold is a perfect mimic of the adenine region of ATP, allowing it to sit in the kinase's ATP-binding pocket and block its function, thereby halting the downstream signaling that leads to cell proliferation.
Workflow Example: Synthesis of an Erlotinib Analogue
-
Core Synthesis: this compound is coupled with a functionalized aniline, such as 3-ethynyl-4-fluoroaniline, via a nucleophilic aromatic substitution reaction. This is typically carried out in a solvent like isopropanol or DMF at elevated temperatures.
-
Demethylation: The 4-methoxy group, which served to protect and direct the initial substitution, can be cleaved if a free hydroxyl group is desired in the final product. This is often accomplished using strong Lewis acids like BBr₃.
-
Final Functionalization: The ethynyl group on the aniline moiety can be further elaborated to introduce solubilizing groups or other functionalities to fine-tune the compound's pharmacokinetic properties.
This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies, accelerating the discovery of potent and selective drug candidates.
Safety and Handling
As a chlorinated heterocyclic compound, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) is the ultimate authority, data from structurally similar compounds like 2-chloro-4-methylquinazoline provide essential guidance.[5]
-
Hazard Classification (Expected):
-
Harmful if swallowed (Acute Toxicity, Oral)
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
-
-
Handling Precautions:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended.
-
References
An In-depth Technical Guide to 2-Chloro-4-methoxyquinazoline: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4-methoxyquinazoline, a key intermediate in medicinal chemistry. We will delve into its synthesis, reactivity, spectral characteristics, and safety considerations, offering insights valuable for its application in drug discovery and development.
Core Chemical and Physical Properties
This compound, with the CAS number 77767-98-7, is a substituted quinazoline, a class of heterocyclic compounds recognized for their broad range of biological activities.[1][2] The strategic placement of a chloro group at the 2-position and a methoxy group at the 4-position makes it a versatile building block for creating diverse molecular libraries.
Physical Properties Summary
| Property | Value | Source/Inference |
| Molecular Formula | C9H7ClN2O | [3] |
| Molecular Weight | 194.62 g/mol | [3] |
| Appearance | Likely a white to off-white solid | Inferred from related compounds[4] |
| Melting Point | Not explicitly reported; likely in the range of 100-150 °C | Inferred from related methoxyquinazolines[4] |
| Boiling Point | Not reported; expected to be high due to its molecular weight and polarity | General chemical knowledge |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like dichloromethane, chloroform, and methanol | Inferred from general solubility of heterocyclic compounds |
| XlogP (predicted) | 3.0 | [3] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available precursors. A common and effective strategy involves the chlorination of a quinazolinone intermediate.
Conceptual Synthesis Workflow
Caption: A generalized synthetic pathway to this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for the synthesis of analogous quinazoline derivatives.[5][6]
Step 1: Synthesis of 4-Methoxy-2(1H)-quinazolinone
-
Reactants: A suitable anthranilamide or anthranilic acid derivative and a source of the C2 carbon (e.g., urea or cyanogen bromide).
-
Procedure:
-
In a round-bottom flask, combine the anthranilamide derivative with an excess of urea.
-
Heat the mixture to a molten state (typically 180-200 °C) and maintain the temperature for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and treat it with a sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the 4-methoxy-2(1H)-quinazolinone.
-
Step 2: Chlorination to this compound
-
Reactants: 4-Methoxy-2(1H)-quinazolinone, phosphorus oxychloride (POCl₃), and a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).
-
Procedure:
-
In a fume hood, carefully add 4-methoxy-2(1H)-quinazolinone to an excess of phosphorus oxychloride.
-
Add a few drops of N,N-dimethylaniline to catalyze the reaction.
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate out of the aqueous solution.
-
Filter the solid, wash thoroughly with cold water to remove any residual acid, and then with a dilute sodium bicarbonate solution.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of this compound is dominated by the presence of the chloro substituent at the C2 position, which is susceptible to nucleophilic aromatic substitution (SNAr).[1][2]
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the quinazoline ring system activates the C2 and C4 positions for nucleophilic attack. The chlorine atom at C2 is a good leaving group, making this position highly reactive towards a variety of nucleophiles.
Caption: General scheme for nucleophilic substitution at the C2 position.
This reactivity is the cornerstone of its utility in medicinal chemistry, allowing for the introduction of various functional groups, such as amines, thiols, and alcohols, to generate libraries of potential drug candidates. For example, the reaction with anilines can yield 2-anilino-4-methoxyquinazolines, a scaffold present in numerous bioactive molecules.[7]
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.
Predicted Spectral Data
Based on the analysis of similar compounds, the following spectral characteristics can be anticipated:
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons in the region of 7.0-8.5 ppm.- A singlet for the methoxy group protons around 4.0 ppm. |
| ¹³C NMR | - Aromatic carbons in the range of 110-160 ppm.- Carbon of the methoxy group around 55-60 ppm.- The carbon attached to chlorine (C2) would appear in the downfield region. |
| IR Spectroscopy | - C=N stretching vibrations around 1620-1580 cm⁻¹.- C-O stretching of the methoxy group around 1250 cm⁻¹.- C-Cl stretching around 800-600 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M+) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, indicative of the presence of a single chlorine atom.[3][7] |
Safety and Handling
As with any chlorinated organic compound, appropriate safety precautions must be taken when handling this compound.
-
Hazard Statements: While a specific safety data sheet (SDS) for this compound is not widely available, related chloro-substituted heterocycles are often classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[8][9]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[10][11]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
Applications in Drug Discovery
The 2-chloroquinazoline scaffold is a privileged structure in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][6] this compound serves as a crucial starting material for the synthesis of these derivatives. The ease of displacing the chloro group allows for the systematic exploration of the chemical space around the quinazoline core, a key strategy in lead optimization.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - this compound (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-4-methylquinazoline | C9H7ClN2 | CID 15269580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. labsolu.ca [labsolu.ca]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
2-Chloro-4-methoxyquinazoline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Directive: A Comprehensive Overview
This technical guide provides a detailed exploration of 2-Chloro-4-methoxyquinazoline, a heterocyclic organic compound of significant interest in medicinal chemistry. This document moves beyond a simple recitation of facts to offer a synthesized understanding of its chemical properties, synthesis, and potential applications, grounded in authoritative scientific evidence. As a key building block in the synthesis of more complex molecules, a thorough understanding of this compound is crucial for researchers engaged in the design and development of novel therapeutics.
I. Molecular Identity and Physicochemical Properties
This compound is a substituted quinazoline, a class of compounds composed of a benzene ring fused to a pyrimidine ring. The presence of a chlorine atom at the 2-position and a methoxy group at the 4-position imparts distinct chemical characteristics that are pivotal to its reactivity and utility in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 77767-98-7 | [1] |
| Molecular Formula | C₉H₇ClN₂O | [2] |
| Molecular Weight | 194.62 g/mol | [2] |
| Melting Point | 99-100 °C | [3] |
| Boiling Point (Predicted) | 280.9±23.0 °C | [3] |
| Density (Predicted) | 1.333±0.06 g/cm³ | [3] |
| pKa (Predicted) | 1.63±0.30 | [3] |
These properties are essential for designing reaction conditions, purification procedures, and for predicting the compound's behavior in various solvent systems.
II. Synthesis and Reactivity: A Scientist's Perspective
The synthesis of this compound is conceptually rooted in the well-established chemistry of quinazolines. While specific, detailed protocols for this exact molecule are not abundantly available in peer-reviewed literature, its synthesis can be logically inferred from the preparation of analogous compounds. The most probable synthetic route involves the selective nucleophilic substitution of a more elaborated precursor.
A common and versatile starting material for such syntheses is 2,4-dichloroquinazoline. The underlying principle of this synthetic strategy is the differential reactivity of the two chlorine atoms. The chlorine at the 4-position is significantly more susceptible to nucleophilic attack than the chlorine at the 2-position. This regioselectivity is a cornerstone of quinazoline chemistry and allows for the sequential and controlled introduction of different functional groups.
Experimental Protocol: A Proposed Synthesis
The following protocol is a generalized procedure based on the known reactivity of 2,4-dichloroquinazolines and represents a viable method for the preparation of this compound.
Reaction Scheme:
A proposed synthetic workflow for this compound.
Materials:
-
2,4-dichloroquinazoline
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloroquinazoline (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.0 to 1.2 equivalents) portion-wise at room temperature. The addition may be exothermic, and cooling in an ice bath may be necessary to maintain the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and water.
-
Extraction and Drying: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to afford pure this compound.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous methanol is critical to prevent the formation of the corresponding 4-hydroxyquinazoline as a byproduct.
-
Inert Atmosphere: An inert atmosphere minimizes the risk of side reactions with atmospheric moisture and oxygen.
-
Regioselectivity: The preferential reaction at the 4-position is due to the greater electrophilicity of this carbon, a well-documented phenomenon in quinazoline chemistry.
III. Spectroscopic Characterization
While a dedicated, publicly available, and fully assigned NMR spectrum for this compound is not readily found in the primary literature, the expected spectral features can be predicted based on the analysis of closely related analogs. For instance, the 1H and 13C NMR spectra of various 4-methoxyquinazolines have been reported in the supporting information of a study by The Royal Society of Chemistry, which can serve as a valuable reference for spectral interpretation.[4]
Expected 1H NMR Signals:
-
A singlet for the methoxy protons (-OCH₃) around 4.2 ppm.
-
A set of multiplets or distinct doublets and triplets in the aromatic region (approximately 7.5-8.5 ppm) corresponding to the protons on the quinazoline ring system.
Expected 13C NMR Signals:
-
A signal for the methoxy carbon around 54 ppm.
-
A series of signals in the aromatic region (approximately 115-167 ppm) for the carbons of the quinazoline core. The carbons attached to the electronegative chlorine and oxygen atoms (C2 and C4) would be expected to resonate at the downfield end of this range.
IV. Applications in Drug Discovery and Medicinal Chemistry
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets. The 2-chloro-4-substituted quinazoline motif, in particular, serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.
While direct biological data for this compound is limited in the public domain, its structural similarity to other quinazoline-based compounds suggests its potential as a precursor for various therapeutic agents. For example, derivatives of 2-chloro-4-anilinoquinazoline have been investigated as potent anticancer agents.[1][5] One study highlighted a series of novel 2-chloro-4-anilino-quinazolines as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are validated targets in cancer therapy.[6]
Furthermore, a related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, has been identified as a potent inducer of apoptosis with significant in vivo activity in cancer models.[3] This underscores the potential of the 2-chloroquinazoline core in the development of novel oncology drugs.
The primary utility of this compound in a drug discovery program would likely be as a starting material or key intermediate. The chlorine atom at the 2-position can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities and the generation of a library of compounds for biological screening.
Logical Relationship in Drug Discovery Workflow:
The role of this compound in a typical drug discovery pipeline.
V. Conclusion and Future Directions
This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its well-defined chemical properties and the predictable reactivity of its quinazoline core make it an attractive starting material for the synthesis of diverse molecular libraries. While direct biological data on this specific molecule is sparse, the established biological activities of related quinazoline derivatives, particularly in the realm of oncology, suggest that novel compounds derived from this compound could hold therapeutic promise. Future research efforts should focus on the exploration of its synthetic utility and the systematic biological evaluation of its derivatives to unlock their full potential in the development of new medicines.
VI. References
-
Cymit Química S.L. CAS 77767-98-7: Quinazoline, 2-chloro-4-methoxy-. --INVALID-LINK--
-
The Royal Society of Chemistry. Supporting Information. --INVALID-LINK--
-
Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. 2023. --INVALID-LINK--
-
Sirisoma, N., et al. "Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity." Journal of medicinal chemistry 51.15 (2008): 4771-4779. --INVALID-LINK--
-
ChemicalBook. This compound CAS#: 77767-98-7. --INVALID-LINK--
-
Insuasty, A., et al. "Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking." RSC advances 11.45 (2021): 28256-28269. --INVALID-LINK--
-
SciSpace. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. --INVALID-LINK--
-
Barbosa, M. L., et al. "Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors." European journal of medicinal chemistry 71 (2014): 1-14. --INVALID-LINK--
References
- 1. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. rsc.org [rsc.org]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Chloro-4-methoxyquinazoline in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from route of administration to bioavailability. 2-Chloro-4-methoxyquinazoline, a key heterocyclic scaffold in medicinal chemistry, presents a solubility profile that is paramount to its application. This guide provides an in-depth technical exploration of the principles and methodologies for determining the solubility of this compound in a range of organic solvents. Moving beyond a simple recitation of data, this document elucidates the theoretical underpinnings of solubility, offers a predictive framework based on molecular structure, and details rigorous experimental protocols for both thermodynamic and kinetic solubility assessment. It is designed to empower researchers with the foundational knowledge and practical tools necessary to confidently and accurately characterize this crucial physicochemical property.
Introduction: The Quinazoline Scaffold and the Primacy of Solubility
The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics. This compound (CAS No: 77767-98-7) serves as a vital intermediate in the synthesis of these complex molecules.[1] Its reactivity, governed by the chloro and methoxy substitutions, allows for diverse molecular elaboration. However, the success of any synthetic or formulation endeavor hinges on a thorough understanding of its solubility. Poor solubility can lead to challenges in reaction kinetics, purification, and ultimately, the formulation of a viable drug product. This guide, therefore, addresses the critical need for a comprehensive understanding of the solubility of this compound in relevant organic solvent systems.
Theoretical Framework: Predicting Solubility from First Principles
Before embarking on empirical measurement, a predictive assessment of solubility can guide solvent selection and experimental design. This is rooted in the adage "like dissolves like," which, in chemical terms, refers to the interplay of polarity and intermolecular forces.
Molecular Structure Analysis of this compound
To understand its solubility, we must first examine the structure of this compound.
-
Chemical Formula: C₉H₇ClN₂O[1]
-
Molecular Weight: 194.62 g/mol [1]
-
Structure: The molecule consists of a bicyclic quinazoline core. A methoxy group (-OCH₃) is attached at the 4-position, and a chloro group (-Cl) is at the 2-position.
The quinazoline core, with its two nitrogen atoms, introduces polar characteristics. The chloro group is electron-withdrawing and contributes to the molecule's overall polarity. The methoxy group can act as a hydrogen bond acceptor. The benzene ring portion of the scaffold is nonpolar. This combination of polar and nonpolar features suggests that this compound will exhibit a nuanced solubility profile, likely favoring solvents with intermediate polarity.
The Thermodynamics of Dissolution
Solubility is a thermodynamic equilibrium. The process of dissolution can be conceptually broken down into three steps:
-
Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the this compound molecules together in the crystal lattice (Lattice Energy).
-
Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules (Solvation Energy).
The overall enthalpy of solution (ΔHsol) is the sum of the energy changes in these three steps. For a compound to dissolve, the Gibbs free energy change (ΔGsol) must be negative. This is governed by the equation:
ΔGsol = ΔHsol - TΔSsol
Where T is the temperature and ΔSsol is the change in entropy. Dissolution is favored when the energy released during solvation is comparable to or greater than the energy required to overcome the lattice energy and solvent-solvent interactions.
Predictive Solubility Assessment
Based on the structural analysis, we can make qualitative predictions about the solubility of this compound in various classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low | The polar functional groups (nitrogens, chloro, methoxy) will have weak interactions with nonpolar solvents, insufficient to overcome the crystal lattice energy. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar regions of the molecule. Solvents like DMF and DMSO are highly polar and are likely to be very effective. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can act as hydrogen bond donors and acceptors. While the quinazoline nitrogens and methoxy oxygen can accept hydrogen bonds, the lack of a hydrogen bond donor on the solute may limit solubility compared to highly polar aprotic solvents. |
| Aqueous | Water | Very Low | The molecule is predominantly organic and lacks significant hydrogen bonding donor capability, making it largely hydrophobic. |
Experimental Determination of Solubility: A Methodological Guide
Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate, quantitative data. The two primary types of solubility measurements are Thermodynamic and Kinetic.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). For this compound and related compounds, the following precautions are advised:
-
Handling: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place, away from incompatible materials.
Thermodynamic Solubility (Equilibrium Method)
This method determines the true equilibrium solubility of the most stable crystalline form of the compound.
Caption: Workflow for Thermodynamic Solubility Determination.
-
Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a 2 mL glass vial.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the desired organic solvent.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. Visual inspection should confirm the presence of undissolved solid.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.
-
Sampling: Carefully remove a known aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a final volume that brings the concentration into the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis method against a standard curve of this compound.
-
Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated stock solution (typically in DMSO) and incubated for a shorter period. This is often more relevant to high-throughput screening environments.
Caption: Workflow for Kinetic Solubility Determination.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Solvent Addition: Add the organic solvent of interest to each well, typically resulting in a final DMSO concentration of 1-5%.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle agitation.
-
Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Determination: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the solvent blank.
Factors Influencing Solubility
Several factors can affect the measured solubility of this compound:
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.
-
Solvent Polarity: As predicted, the polarity of the solvent will have a significant impact on solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different lattice energies and thus different solubilities. The most stable polymorph will have the lowest solubility.
-
pH (in aqueous or protic solvents): While not the focus of this guide, it is important to note that the basic nitrogen atoms in the quinazoline ring can be protonated at low pH, which would dramatically increase aqueous solubility.
Conclusion
The solubility of this compound in organic solvents is a multifaceted property that can be approached through both predictive and experimental lenses. By understanding the interplay of its molecular structure with various solvent properties, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation. The detailed methodologies provided in this guide offer a robust framework for the accurate and reproducible determination of both thermodynamic and kinetic solubility, empowering scientists in the fields of chemical research and drug development to optimize their workflows and accelerate their discovery efforts.
References
stability and storage conditions for 2-Chloro-4-methoxyquinazoline
An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-4-methoxyquinazoline
Introduction: The Quinazoline Core in Modern Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in oncology.[1][2] Compounds like gefitinib and erlotinib, which feature the quinazoline core, have revolutionized cancer treatment by targeting key signaling pathways. This compound (CAS No: 77767-98-7) represents a critical building block for the synthesis of these next-generation targeted therapies. Its reactivity, governed by the chloro and methoxy substituents, allows for versatile molecular elaboration.
However, the very features that make this compound a valuable synthetic intermediate also render it susceptible to degradation if not handled and stored with meticulous care. The integrity of this starting material is paramount; impurities or degradation products can compromise reaction yields, introduce downstream purification challenges, and ultimately impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the stability profile of this compound, offering field-proven protocols for its storage, handling, and analytical assessment to ensure its integrity from receipt to reaction.
Part 1: Physicochemical Profile and Intrinsic Stability
Understanding the inherent physicochemical properties of this compound is the foundation for predicting its behavior and establishing appropriate handling protocols. The molecule's stability is a direct function of its structure: a fused aromatic quinazoline ring system substituted with an electron-withdrawing chloro group at the 2-position and an electron-donating methoxy group at the 4-position.
The 2-position of the quinazoline ring is electrophilic, making the chloro-substituent a competent leaving group susceptible to nucleophilic displacement. The methoxy group at the 4-position modulates the electronic character of the ring system. While the core quinazoline structure is generally robust, the reactivity of the 2-chloro position is the primary consideration for its stability.
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound (C9H7ClN2O).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 77767-98-7 | [3][4] |
| Molecular Formula | C9H7ClN2O | [5] |
| Molecular Weight | 194.62 g/mol | [5] |
| Appearance | White to Pale yellow-green solid (crystal/powder) | [6] |
| Solubility | Soluble in Toluene | [6] |
| Predicted pKa | 1.63 ± 0.30 | [3] |
| Chemical Stability | Stable under proper, standard ambient conditions. | [6] |
Part 2: Extrinsic Factors and Degradation Pathways
While intrinsically stable under ideal conditions, the integrity of this compound can be compromised by several environmental factors. The primary degradation pathway of concern is hydrolysis of the 2-chloro substituent. Other potential pathways include photolytic decomposition and oxidation.
Key Destabilizing Factors:
-
Moisture (Humidity): This is the most critical factor. The electrophilic carbon at the 2-position is susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction replaces the chloro group with a hydroxyl group, forming 2-hydroxy-4-methoxyquinazoline. Therefore, storage in a dry, desiccated environment is mandatory.[3][7]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including hydrolysis and other potential degradation pathways. To minimize degradation, storage at reduced temperatures is highly recommended, with freezer storage being optimal for long-term preservation.[3]
-
Light: Aromatic and heterocyclic compounds can be susceptible to photolytic degradation. Although specific data for this compound is limited, general best practices dictate storing it in a dark place or in amber vials to prevent light-induced decomposition.[6][8]
-
Incompatible Materials: Strong oxidizing agents should be avoided as they can potentially react with the quinazoline ring system.[6]
Diagram 2: Potential Degradation Pathways
Caption: Primary degradation pathways for this compound.
Part 3: Validated Storage and Handling Protocols
Adherence to strict storage and handling protocols is a self-validating system to ensure the compound's purity is maintained. Deviation from these conditions introduces a significant risk of degradation, which can compromise experimental results.
Table 2: Recommended Storage Conditions
| Duration | Temperature | Atmosphere | Container | Conditions to Avoid |
| Short-Term (< 3 months) | 2-8 °C (Refrigerated) | Dry, Inert Gas (Ar/N₂) | Tightly sealed, opaque/amber vial | Light, moisture, heat, incompatible materials |
| Long-Term (> 3 months) | ≤ -20 °C (Freezer) | Dry, Inert Gas (Ar/N₂) | Tightly sealed, opaque/amber vial | Light, moisture, heat, incompatible materials |
Experimental Protocol 1: Compound Storage and Management
This protocol ensures the compound is stored under optimal conditions from the moment of receipt.
Methodology:
-
Receiving: Upon receipt, immediately inspect the container seal for integrity. Do not accept if the seal is broken.
-
Environment Transfer: Transfer the container to a controlled, low-humidity environment (e.g., a glovebox or a desiccator) for opening.
-
Aliquoting (If Required): If the entire stock will not be used at once, aliquot the required amount into smaller, appropriately sized amber glass vials. This minimizes the exposure of the main stock to atmospheric conditions during repeated use.
-
Inert Atmosphere: Before sealing, flush the headspace of the primary container and all aliquots with a dry, inert gas such as argon or nitrogen.
-
Sealing: Seal the vials tightly with high-quality, chemically resistant caps (e.g., PTFE-lined). For added protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label all vials with the compound name, CAS number, date of receipt/aliquoting, and storage conditions.
-
Storage: Place the sealed vials in the appropriate temperature-controlled environment (-20°C for long-term storage).[3] Log the storage location and details in the laboratory inventory management system.
Experimental Protocol 2: Safe Laboratory Handling
This protocol details the steps for safely handling the compound to prevent exposure and contamination.
Methodology:
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.[6][9]
-
Ventilation: Handle the solid compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.[6]
-
Weighing: Use an anti-static weighing dish. Tare the balance with the dish. Carefully transfer the desired amount of this compound to the dish using a clean spatula.
-
Dissolution: Add the weighed solid to a suitable vessel containing the desired solvent (e.g., toluene). Cap the vessel immediately and mix using a vortex or magnetic stirrer until fully dissolved.
-
Post-Handling: After use, securely reseal the source container, flushing with inert gas if possible.
-
Decontamination: Thoroughly clean the spatula, weighing dish, and work surface. Wash hands thoroughly after handling.[6]
Part 4: Analytical Verification of Stability
Regular analytical testing is the ultimate confirmation of compound integrity. High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound and detecting the formation of potential degradation products.[10][11]
Diagram 3: Workflow for a Compound Stability Study
Caption: A typical experimental workflow for assessing compound stability.
Experimental Protocol 3: Purity Assessment by Reverse-Phase HPLC
This protocol provides a robust method for quantifying the purity of this compound.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 Reverse-Phase Column (e.g., Waters X-Bridge C18, 250 mm × 4.6 mm, 3.5 µm).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[11]
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.
-
-
Analysis: Inject 10 µL of the prepared sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. The formation of the primary hydrolytic degradant, 2-hydroxy-4-methoxyquinazoline, would be indicated by the appearance of a new, more polar peak (earlier retention time) in the chromatogram.
Conclusion
This compound is a stable compound when managed under appropriate conditions. Its primary liability is the 2-chloro group's susceptibility to hydrolysis, a process accelerated by moisture and heat. By implementing the rigorous storage and handling protocols outlined in this guide—specifically, storage at or below -20°C in a dry, inert, and dark environment—researchers can effectively mitigate degradation risks. Regular analytical verification via HPLC provides the necessary quality control to ensure that the material's integrity is preserved, thereby safeguarding the reliability and reproducibility of downstream synthetic applications in drug discovery and development.
References
- 1. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 77767-98-7 [m.chemicalbook.com]
- 4. This compound | 77767-98-7 [chemicalbook.com]
- 5. PubChemLite - this compound (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
hazards and safety precautions for 2-Chloro-4-methoxyquinazoline
An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Chloro-4-methoxyquinazoline
Introduction
In the landscape of pharmaceutical research and drug development, quinazoline derivatives are of significant interest due to their broad spectrum of biological activities. This compound, as a key intermediate in the synthesis of more complex molecules, is a compound that researchers may frequently encounter. The safe handling of such reactive intermediates is paramount to ensuring the well-being of laboratory personnel and the integrity of the research. This technical guide provides a comprehensive overview of the potential hazards associated with this compound, extrapolated from its close structural analogs, and outlines detailed safety precautions for its handling, storage, and disposal.
Chapter 1: Extrapolated Hazard Identification and Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While specific toxicological data for this compound is lacking, the consistent hazard profile of its analogs provides a strong basis for a conservative safety approach.
Chemical Identity and Structural Analogs
This compound is a heterocyclic aromatic compound with a quinazoline core, substituted with a chlorine atom at the 2-position and a methoxy group at the 4-position.
Caption: Chemical structure of this compound.
The primary analogs used for hazard extrapolation are:
-
2-Chloro-4-methylquinazoline: Differs by a methyl group instead of a methoxy group at the 4-position.
-
4-Chloroquinazoline: Lacks a substituent at the 2-position and has a chlorine at the 4-position.
Comparative GHS Hazard Classifications of Analogs
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The table below summarizes the GHS classifications for the referenced analogs.
| Hazard Class | 2-Chloro-4-methylquinazoline[1][2] | 4-Chloroquinazoline[3] |
| Pictogram(s) |
|
|
| Signal Word | Warning | Danger |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | H301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation |
Analysis of Potential Health Hazards
Based on the data from its analogs, this compound should be presumed to be a hazardous substance.
-
Acute Toxicity (Oral): The analogs are classified as "Harmful if swallowed" or "Toxic if swallowed".[1][2][3] This suggests that ingestion of this compound could lead to significant adverse health effects. The quinazoline ring system itself can interact with various biological targets, and its chlorinated nature can enhance its reactivity and toxicity.
-
Skin Corrosion/Irritation: Both analogs are known to cause skin irritation.[1][2][3] Direct contact with the skin is likely to cause redness, itching, and inflammation. Prolonged contact may lead to more severe skin reactions.
-
Serious Eye Damage/Irritation: This is a critical concern. The analogs are classified as causing "serious eye irritation" or "serious eye damage".[1][2][3] Contact with the eyes could lead to irreversible damage. The causality lies in the chemical's ability to react with the delicate tissues of the eye.
-
Specific Target Organ Toxicity (Single Exposure): Both analogs may cause respiratory irritation.[1][2][3] Inhalation of dusts can lead to irritation of the nose, throat, and lungs, resulting in coughing and shortness of breath.
Chapter 2: Prudent Laboratory Practices and Protocols
Given the extrapolated hazards, a stringent set of laboratory practices is mandatory when working with this compound.
Engineering Controls
Primary containment is the most effective way to minimize exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.
-
Ventilation: The laboratory should have adequate general ventilation to supplement the local exhaust of the fume hood.
Caption: A typical safe handling workflow for this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. In addition, a face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.[4]
-
Hand Protection: Use chemically resistant gloves, such as nitrile, with a minimum thickness of 0.11 mm. Always inspect gloves for any signs of degradation or punctures before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[5]
-
Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[6]
Handling Procedures
-
Weighing and Transferring:
-
Designate a specific area within the fume hood for handling the compound.
-
Use a disposable anti-static weigh boat to prevent scattering of the powder.
-
Gently scoop the required amount of the compound using a clean spatula.
-
Close the container tightly immediately after use.
-
Carefully add the weighed compound to the reaction vessel or solvent.
-
-
Preparing Solutions:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, ensure the vessel is adequately cooled.
-
Storage Requirements
Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.
-
Location: Store in a cool, dry, and well-ventilated area that can be locked.[4][6]
-
Container: Keep the container tightly closed to prevent exposure to moisture and air.[4][6]
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases, as these could potentially react with the chloro-quinazoline moiety.[4]
Chapter 3: Emergency and Disposal Procedures
Preparedness for emergencies is a critical component of laboratory safety.
First-Aid Measures
The following first-aid measures are based on the recommendations for the analog compounds and should be implemented immediately while seeking professional medical attention.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7][8] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Accidental Release Measures
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but do not direct a strong airflow that could disperse the dust.
-
Contain: Prevent the spill from spreading by using a chemical absorbent sock or other suitable barrier.
-
Clean-up:
-
Wear the appropriate PPE, including respiratory protection.
-
Gently cover the spill with a dry, inert absorbent material such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[5]
-
Avoid creating dust during the clean-up process.
-
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8]
-
Unsuitable Extinguishing Media: A direct water jet may scatter the material.
-
Hazardous Decomposition Products: Combustion may produce toxic and corrosive gases, including hydrogen chloride, carbon oxides, and nitrogen oxides.[4][8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous waste.
-
Procedure: The material should be disposed of by a licensed chemical disposal company. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.
Conclusion
While a specific Safety Data Sheet for this compound is not currently available, a conservative approach based on the known hazards of its structural analogs is essential for its safe handling. This compound should be treated as a substance that is harmful or toxic if swallowed, causes skin and severe eye irritation, and may cause respiratory irritation. Strict adherence to the engineering controls, personal protective equipment guidelines, and handling and disposal procedures outlined in this guide is imperative to minimize risk and ensure a safe research environment. Always prioritize a thorough risk assessment before beginning any new experimental protocol involving this or any other potentially hazardous chemical.
References
- 1. 2-Chloro-4-methylquinazoline | C9H7ClN2 | CID 15269580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-methylquinazoline - Safety Data Sheet [chemicalbook.com]
- 3. 4-Chloroquinazoline 97 5190-68-1 [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Core Mechanism of Action of 2-Chloro-4-methoxyquinazoline
For the attention of researchers, scientists, and drug development professionals, this guide delineates the current understanding of the mechanism of action of 2-Chloro-4-methoxyquinazoline. This document moves beyond a superficial overview to provide a detailed synthesis of available scientific literature, offering insights into its molecular interactions and cellular effects. While direct, extensive research on this compound is limited, this guide draws upon data from closely related analogs and the broader quinazoline class to postulate its likely mechanisms, providing a robust framework for future investigation.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the basis of numerous therapeutic agents.[1] Its versatile structure allows for substitutions at various positions, leading to a wide array of biological activities.[1] Notably, quinazoline derivatives have been extensively developed as anticancer agents, with several compounds gaining FDA approval for the treatment of various malignancies.[1][2] These approved drugs primarily function as protein kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][3]
The Dominant Paradigm: Quinazolines as Kinase Inhibitors
A significant body of research has established the role of quinazoline derivatives as inhibitors of protein kinases, particularly receptor tyrosine kinases (RTKs).[3] Many of these compounds, especially those with a 4-anilino substitution, are designed to compete with adenosine triphosphate (ATP) in the catalytic cleft of the kinase domain.[3] This competitive inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades.
Key RTKs targeted by quinazoline-based inhibitors include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpressed in a variety of cancers, EGFR is a primary target for quinazoline drugs like gefitinib and erlotinib.[2] Inhibition of EGFR disrupts pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, leading to reduced cell proliferation and survival.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients, VEGFR is another important target for quinazoline derivatives.[3][4] Dual inhibitors targeting both EGFR and VEGFR have also been developed.[5]
The following diagram illustrates the general mechanism of quinazoline-based RTK inhibitors.
Caption: General mechanism of quinazoline derivatives as RTK inhibitors.
An Alternative Mechanism: Apoptosis Induction via Tubulin Polymerization Inhibition
While kinase inhibition is a well-established mechanism for many quinazolines, emerging evidence suggests that compounds with different substitution patterns may act through distinct pathways. Research on a close structural analog, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine , reveals a potent pro-apoptotic activity that is independent of EGFR kinase inhibition.[6][7] This compound was identified through a high-throughput screening for caspase-3 activators, indicating its ability to directly trigger the cellular machinery of programmed cell death.[7]
The primary mechanism of action for this analog was found to be the inhibition of tubulin polymerization .[7] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound induces mitotic arrest, ultimately leading to the activation of the apoptotic cascade.[7]
This finding is significant as it differentiates the mechanism of this class of 2-chloro-4-substituted quinazolines from the more extensively studied 4-anilinoquinazoline kinase inhibitors.[7] The presence of the methoxy group at the 4-position, as in the topic compound, may favor this alternative mechanism.
The proposed signaling pathway for this alternative mechanism is depicted below.
Caption: Proposed mechanism of apoptosis induction by 2-chloro-4-substituted quinazolines.
Other Potential Biological Activities
The versatility of the quinazoline scaffold extends to other therapeutic areas. For instance, derivatives of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline have been synthesized and shown to possess anti-inflammatory properties.[8] While the exact mechanism for this activity was not fully elucidated in the cited study, it is often associated with the inhibition of enzymes like cyclooxygenases (COX). This suggests that this compound and its analogs could be explored for indications beyond oncology.
Furthermore, some quinazoline derivatives have been reported to interact directly with DNA, either through intercalation or groove binding, leading to cytotoxic effects.[9][10] This represents another potential, though less commonly reported, mechanism of action for this class of compounds.
Quantitative Data on Related Compounds
The following table summarizes the reported biological activities of compounds structurally related to this compound. This data provides a quantitative basis for understanding the potential potency of the topic compound.
| Compound | Activity | Cell Line | IC50 / EC50 | Reference |
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Caspase Activation | T47D | 2 nM | [7] |
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Cell Proliferation Inhibition (GI50) | T47D | 2 nM | [7] |
| A 2-chloro-4-(aryl amino)-6, 7- dimethoxy quinazoline derivative | Anti-inflammatory | - | 1.772 µg/ml | [8] |
| A quinazoline-chalcone derivative (14g) | Antiproliferative (GI50) | K-562 | 0.622 µM | [10][11] |
| A 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | Cytotoxic (IC50) | HCT116 | 5.64 ± 0.68 µM | [12] |
| A 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | Cytotoxic (IC50) | HepG2 | 23.18 ± 0.45 µM | [12] |
Experimental Protocols for Mechanistic Studies
To further elucidate the precise mechanism of action of this compound, a series of well-established experimental workflows are recommended.
Kinase Inhibition Assays
Objective: To determine if this compound inhibits the activity of specific protein kinases.
Methodology:
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based Kinase Assay:
-
Coat a 96-well plate with a substrate for the kinase of interest (e.g., a poly-Glu-Tyr peptide for tyrosine kinases).
-
Add the kinase, ATP, and varying concentrations of this compound to the wells.
-
Incubate to allow the kinase reaction to proceed.
-
Wash the wells and add a primary antibody that recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chromogenic substrate and measure the absorbance to quantify kinase activity.
-
-
In-cell Western Blotting:
-
Treat cancer cell lines known to overexpress certain kinases (e.g., A549 for EGFR) with this compound.
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe with antibodies against the phosphorylated and total forms of the target kinase and downstream signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Caption: Experimental workflow for assessing kinase inhibition.
Apoptosis and Cell Cycle Assays
Objective: To determine if this compound induces apoptosis and/or cell cycle arrest.
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with this compound for various time points.
-
Stain the cells with Annexin V-FITC (binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and PI (stains the nucleus of late apoptotic/necrotic cells).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Caspase Activity Assay:
-
Use a commercially available kit to measure the activity of key executioner caspases (e.g., caspase-3/7) in cell lysates after treatment with the compound.
-
-
Cell Cycle Analysis:
-
Fix and stain the DNA of treated cells with a fluorescent dye (e.g., PI).
-
Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Tubulin Polymerization Assay
Objective: To directly measure the effect of this compound on tubulin polymerization.
Methodology:
-
In Vitro Tubulin Polymerization Assay:
-
Use a commercially available kit containing purified tubulin.
-
Initiate polymerization by adding a GTP-containing buffer and warming the solution.
-
Monitor the increase in absorbance at 340 nm over time in the presence and absence of this compound. Known tubulin inhibitors (e.g., paclitaxel, colchicine) should be used as controls.
-
-
Immunofluorescence Microscopy:
-
Treat cells with the compound and then fix and permeabilize them.
-
Stain the microtubules with an anti-tubulin antibody conjugated to a fluorescent dye.
-
Visualize the microtubule network using a fluorescence microscope to observe any disruptions or changes in morphology.
-
Conclusion and Future Directions
Future research should focus on directly assessing the effects of this compound on a panel of kinases and on tubulin dynamics to definitively establish its primary mechanism of action. Structure-activity relationship (SAR) studies around the 2-chloro and 4-methoxy positions could further optimize its potency and selectivity for a specific target. The potential anti-inflammatory and DNA-binding activities also warrant further exploration. A comprehensive understanding of its molecular interactions will be crucial for its potential development as a therapeutic agent.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 4. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of 2-Chloro-4-methoxyquinazoline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the 2-chloro-4-methoxyquinazoline scaffold, a privileged heterocyclic system in medicinal chemistry. We will delve into the synthesis, diverse biological activities, and structure-activity relationships of its derivatives, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.
The Quinazoline Scaffold: A Foundation for Therapeutic Innovation
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, with nitrogen-containing systems being particularly prominent.[1][2] Among these, the quinazoline nucleus, a fusion of a benzene ring and a pyrimidine ring, is recognized as a "privileged scaffold."[1] This designation stems from its ability to interact with a wide range of biological targets, leading to a spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive effects.[1][3]
The versatility of the quinazoline core allows for extensive chemical modification, enabling the fine-tuning of its biological profile. The this compound variant is of particular interest. The chlorine atom at the C-2 position serves as an excellent leaving group, creating a reactive site for nucleophilic substitution. This allows for the straightforward introduction of diverse functional groups, facilitating the generation of large chemical libraries for screening. The methoxy group at the C-4 position, while also amenable to substitution, primarily modulates the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity for specific biological targets.
Caption: Core structure of this compound.
Synthetic Strategies: Accessing Chemical Diversity
The generation of a diverse library of quinazoline derivatives hinges on robust and flexible synthetic methodologies. The 2-chloro substituent is pivotal, typically installed via chlorination of a precursor quinazolinone using reagents like phosphorus oxychloride (POCl₃).[4][5] This chlorinated intermediate becomes the linchpin for introducing a variety of side chains through nucleophilic aromatic substitution.
A common synthetic pathway starts from substituted anthranilic acids or their equivalents. For instance, 6,7-dimethoxy quinazolin-2,4-diones can be converted to the highly reactive 2,4-dichloro-6,7-dimethoxy quinazoline intermediate.[4][6] Subsequent selective substitution, leveraging the higher reactivity of the C-4 chlorine, allows for the introduction of an amine at this position.[6] The remaining C-2 chlorine can then be displaced by another nucleophile to yield the final product.
Caption: General synthetic workflow for quinazoline derivatives.
Exemplary Protocol: Synthesis of 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazoline
This protocol is adapted from methodologies described for the synthesis of related quinazoline derivatives.[4][7]
Step 1: Synthesis of 2,4-dichloro-6,7-dimethoxy quinazoline
-
A mixture of 6,7-dimethoxy quinazolin-2,4-dione (1 equivalent) and phosphorus oxychloride (POCl₃, ~3 mL per gram of starting material) is prepared in a round-bottom flask.
-
A catalytic amount of N,N-dimethylaniline (~0.3 equivalents) is added.
-
The mixture is refluxed for 5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and slowly poured into ice-cold water with vigorous stirring.
-
The resulting precipitate is filtered, washed thoroughly with water until neutral, and dried to yield the 2,4-dichloro-6,7-dimethoxy quinazoline intermediate.
Step 2: Synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline
-
The 2,4-dichloro-6,7-dimethoxy quinazoline intermediate (1 equivalent) is dissolved in a suitable solvent such as isopropanol (~2.5 mL per mmol).
-
The desired substituted aniline derivative (1 equivalent) is added to the solution.
-
The reaction mixture is refluxed for 6 hours, with progress monitored by TLC.
-
After cooling, the precipitate formed is filtered, washed with cold isopropanol, and dried to afford the final product.
Self-Validation Check: The identity and purity of the synthesized compounds must be rigorously confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The sharp melting point and a single spot on TLC (in multiple solvent systems) indicate high purity.
A Spectrum of Biological Activities
The true value of the this compound scaffold lies in the broad and potent biological activities exhibited by its derivatives.
Anticancer Activity
Quinazoline derivatives are renowned for their anticancer properties, with several compounds approved as cancer therapies (e.g., Gefitinib, Erlotinib).[1] The 2-chloro-4-anilinoquinazoline scaffold is a particularly potent pharmacophore in this domain.
Mechanism of Action:
-
Kinase Inhibition: Many derivatives function as potent inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate growth and proliferation. Key targets include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][6] Overexpression or mutation of these receptors is a hallmark of many cancers. Dual inhibition of EGFR and VEGFR-2 can produce a synergistic antitumor effect.
-
Induction of Apoptosis: Certain derivatives can trigger programmed cell death (apoptosis) in cancer cells. This can occur through various mechanisms, including the inhibition of tubulin polymerization, which disrupts the mitotic spindle and leads to cell cycle arrest and apoptosis.[8][9]
-
DNA Intercalation: Some quinazoline-based compounds have been shown to interact with DNA, either through intercalation between base pairs or by binding to the grooves, which can disrupt DNA replication and transcription, ultimately leading to cell death.[10][11]
Caption: Inhibition of the EGFR signaling pathway.
Quantitative Data Summary: Anticancer Activity
| Compound Class | Target Cell Line | Activity Metric | Value | Reference |
| Quinazolinone Schiff Base | MCF-7 (Breast) | IC₅₀ | 6.246 µM | [12] |
| Quinazoline-Chalcone (14g) | K-562 (Leukemia) | GI₅₀ | 0.622 µM | [6][10] |
| Quinazoline-Chalcone (14g) | HCT-116 (Colon) | GI₅₀ | 1.81 µM | [6] |
| 2-Chloro-4-anilinoquinazoline | MGC-803 (Gastric) | IC₅₀ | 0.85 µM | [1] |
| 2-Chloro-4-anilinoquinazoline | MCF-7 (Breast) | IC₅₀ | 0.13 nM | [6] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Quinazoline derivatives have demonstrated significant potential as anti-inflammatory agents.[13][14]
Mechanism of Action: The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[4] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] By blocking COX enzymes, quinazoline derivatives can effectively reduce the inflammatory response.
Quantitative Data Summary: Anti-inflammatory Activity
| Compound Class | Assay | Activity Metric | Value | Reference |
| 2-Chloro-4-(arylamino) quinazoline (Cmpd 4) | In vitro COX inhibition | IC₅₀ | 1.772 µg/mL | [4] |
| 2,3,6-trisubstituted quinazolinone | Carrageenan-induced paw edema | % Inhibition | 10.28–53.33% | [13][15] |
| Azetidinone-quinazolinone (Cmpd 21) | Carrageenan-induced paw edema | % Inhibition | 32.5% | [14] |
Antimicrobial Activity
The rise of antimicrobial resistance is a critical global health threat, necessitating the development of novel antibacterial agents.[16] The quinazoline scaffold has proven to be a valuable template for this purpose.[17]
Mechanism of Action: The antimicrobial mechanisms of quinazoline derivatives can be diverse. Some compounds have been shown to inhibit bacterial protein synthesis by interfering with transcription or translation of bacterial RNA.[18] Others may disrupt cell wall synthesis or interfere with other essential metabolic pathways in microorganisms.
Caption: Workflow for MIC determination via broth microdilution.
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Target Organism | Activity Metric | Value (µM) | Reference |
| 2-(amino)quinazolin-4(3H)-one (6y) | S. aureus (MRSA, JE2) | MIC₅₀ | 0.02 µM | [5][19] |
| 2-(amino)quinazolin-4(3H)-one (6y) | S. aureus (ATCC25923) | MIC₅₀ | 0.36 µM | [5][19] |
| 2-(amino)quinazolin-4(3H)-one (6l) | S. aureus (MRSA, JE2) | MIC₅₀ | 0.6 µM | [5][19] |
| 2-substituted quinazoline (22) | S. pyogenes | MIC | 12-25 µM | [18] |
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. Studies on this compound derivatives have revealed several key SAR insights:
-
The 4-Anilino Moiety (Anticancer): For EGFR/VEGFR-2 inhibitors, the nature of the aniline ring at the C-4 position is critical. A hydrogen bond donor at the para position of this ring is important for interaction with conserved glutamate and aspartate residues in the kinase binding sites.[20]
-
The N-Methyl Linker (Apoptosis): In one series of apoptosis-inducing 4-anilinoquinazolines, a methyl group on the linking nitrogen atom was found to be essential for activity, a stark contrast to the SAR of EGFR kinase inhibitors where this position is typically unsubstituted.[9]
-
The C-2 Position (Antimicrobial): For antistaphylococcal 2-(amino)quinazolin-4(3H)-ones, substitutions at the 2-position were critical for potency. A 3,4-difluorobenzylamine substituent at this position resulted in the highest potency against MRSA.[5]
-
Substituents on the Quinazoline Core: Halogenation (e.g., chloro, bromo) or the addition of methoxy groups on the benzene ring of the quinazoline core can significantly influence activity. For instance, a 7-chloro substituent on the 2-(amino)quinazolin-4(3H)-one scaffold led to strong antibacterial activity.[5] In anti-inflammatory derivatives, electron-releasing groups (like alkoxy) sometimes yield better activity than electron-withdrawing groups.[13]
References
- 1. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 16. ijfmr.com [ijfmr.com]
- 17. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 18. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-4-methoxyquinazoline: A Core Intermediate in Modern Drug Discovery
Foreword: The Strategic Importance of the Quinazoline Scaffold
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," a framework that consistently yields ligands for a diverse array of biological targets. Its derivatives are the cornerstone of numerous therapeutic agents, from anticancer drugs to anti-inflammatory and antiviral compounds. Within this vital class of molecules, 2-Chloro-4-methoxyquinazoline emerges as a particularly versatile and powerful intermediate. Its two distinct reactive sites—a moderately reactive C4-methoxy group susceptible to displacement and a more robust C2-chloro atom—allow for sequential and controlled functionalization. This guide provides an in-depth, field-proven perspective on its synthesis, moving beyond mere protocols to elucidate the underlying chemical logic that governs successful and reproducible outcomes.
Primary Synthetic Strategy: The 2,4-Dichloroquinazoline Pathway
The most robust and widely adopted approach to this compound hinges on the synthesis and subsequent regioselective functionalization of the key intermediate, 2,4-dichloroquinazoline. This strategy is favored for its reliability, scalability, and the well-understood reactivity of the dichloro intermediate.
The overall workflow can be visualized as a two-stage process:
Caption: Overall synthetic workflow for this compound.
Part A: Synthesis of the Key Intermediate: 2,4-Dichloroquinazoline
The journey begins with the construction of the quinazoline core, followed by chlorination.
Step 1: Cyclization to form Quinazoline-2,4(1H,3H)-dione
The initial step involves the cyclization of a readily available starting material, anthranilic acid, with a carbonyl source like urea or potassium cyanate to form the stable heterocyclic core, quinazoline-2,4(1H,3H)-dione, also known as benzoyleneurea.
-
Causality: Heating anthranilic acid with urea results in the loss of ammonia and the formation of a stable, fused heterocyclic system. This reaction is a classic, cost-effective method for building the foundational quinazoline dione structure.
Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)
This is the critical transformation to activate the C2 and C4 positions for subsequent nucleophilic substitution. The dione is converted to the dichloro derivative using a potent chlorinating agent.
-
Expertise & Experience: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It serves as both the chlorinating agent and, when used in excess, the solvent. The reaction mechanism involves the initial formation of phosphate esters at the oxygen atoms of the tautomeric dihydroxy form of the dione, which are excellent leaving groups. Subsequent attack by chloride ions yields the desired 2,4-dichloroquinazoline.
-
Trustworthiness: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, is crucial for ensuring high conversion and reaction rate.[1][2] The amine acts as a catalyst by activating the phosphorus oxychloride, forming a more reactive Vilsmeier-Haack type reagent, which accelerates the reaction.
Detailed Protocol: Synthesis of 2,4-Dichloroquinazoline[2][3]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine quinazoline-2,4(1H,3H)-dione (1.0 eq.).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10-15 vol. eq.) followed by a catalytic amount of N,N-dimethylaniline (0.1 eq.).
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. The remaining viscous oil is then slowly and cautiously poured onto crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum. This typically affords 2,4-dichloroquinazoline as a solid with yields often exceeding 90%.
Part B: Regioselective Synthesis of this compound
This stage leverages the differential reactivity of the two chlorine atoms on the quinazoline ring.
The Principle of Regioselectivity
The chlorine atom at the C4 position of 2,4-dichloroquinazoline is significantly more labile and susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[4]
-
Authoritative Grounding: This pronounced regioselectivity is a well-documented phenomenon rooted in the electronic structure of the quinazoline ring.[4] Quantum mechanical calculations, such as Density Functional Theory (DFT), reveal that the C4 carbon atom possesses a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO). This makes it the preferred site for attack by electron-rich nucleophiles. From a resonance perspective, the nitrogen atom at position 3 provides better stabilization for the negative charge developed in the Meisenheimer intermediate formed during nucleophilic attack at C4 compared to attack at C2.
This inherent electronic bias is the cornerstone of this synthetic strategy, allowing for the precise and selective introduction of the methoxy group at the desired position while leaving the C2-chloro atom intact for future modifications.
Caption: Electronic basis for C4 regioselectivity in 2,4-dichloroquinazoline.
Detailed Protocol: Selective Methoxylation[5][6]
-
Preparation of Nucleophile: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium methoxide (1.0-1.1 eq.) in anhydrous methanol. This can be done by carefully adding sodium metal to chilled, anhydrous methanol.
-
Setup: Dissolve 2,4-dichloroquinazoline (1.0 eq.) in anhydrous methanol and cool the solution in an ice bath.
-
Reaction: Add the sodium methoxide solution dropwise to the solution of 2,4-dichloroquinazoline while maintaining the temperature between 0-10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction by adding cold water. This will precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold methanol or diethyl ether to remove any residual impurities.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to yield this compound as a pure crystalline solid.
Comparative Summary of Synthetic Routes
| Parameter | Stage 1: Dione Formation | Stage 1: Chlorination | Stage 2: Methoxylation |
| Key Reagents | Anthranilic acid, Urea | Quinazoline-2,4-dione, POCl₃, N,N-Dimethylaniline | 2,4-Dichloroquinazoline, Sodium methoxide, Methanol |
| Typical Yield | >90% | >90% | 80-95% |
| Complexity | Low | Moderate (requires handling of POCl₃) | Low to Moderate (requires anhydrous conditions) |
| Safety/Handling | Standard | High. POCl₃ is corrosive and reacts violently with water. Work in a fume hood is mandatory. | High. Sodium metal is highly reactive. Anhydrous conditions are essential. |
| Scalability | High | High | High |
Conclusion: A Validated and Versatile Pathway
The synthesis of this compound via the 2,4-dichloroquinazoline intermediate represents a highly efficient, reliable, and scalable route. The strategy's success is built upon a deep understanding of the inherent electronic properties of the quinazoline scaffold, which dictates the predictable and high-yielding regioselective methoxylation at the C4 position. By following the detailed protocols and understanding the chemical rationale outlined in this guide, researchers and drug development professionals can confidently produce this critical building block, paving the way for the discovery and development of next-generation therapeutics.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 3. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Chloro-4-methoxyquinazoline from Anthranilic Acid
Abstract
This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of 2-Chloro-4-methoxyquinazoline, a valuable building block in medicinal chemistry and drug development. Starting from the readily available precursor, anthranilic acid, this guide details the protocols for the formation of the intermediate quinazoline-2,4(1H,3H)-dione, its subsequent chlorination to 2,4-dichloroquinazoline, and the final regioselective methoxylation to yield the target compound. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and experimental choices. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and approved pharmaceuticals. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them a focal point of extensive research in medicinal chemistry. The targeted synthesis of specifically substituted quinazolines is crucial for the development of novel therapeutic agents.
This guide focuses on the synthesis of this compound, a key intermediate that allows for further functionalization at either the 2- or 4-position, enabling the generation of diverse molecular libraries. The synthetic route described herein commences with anthranilic acid and proceeds through a three-step sequence, offering a reliable and scalable method for obtaining the desired product. Each step is presented with a detailed protocol, an explanation of the reaction mechanism, and critical experimental considerations to ensure successful synthesis and high purity of the final compound.
Overall Synthetic Pathway
The synthesis of this compound from anthranilic acid is a three-step process. The overall transformation is depicted below:
Figure 1: Overall synthetic route from anthranilic acid to this compound.
Step-by-Step Protocols and Mechanistic Insights
Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione
The initial step involves the cyclization of anthranilic acid with a suitable carbonyl source, typically urea, to form the stable quinazoline-2,4(1H,3H)-dione intermediate. This reaction is a well-established and cost-effective method for the construction of the quinazoline core.
Reaction Scheme:
Figure 2: Synthesis of Quinazoline-2,4(1H,3H)-dione.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Anthranilic Acid | 137.14 | 13.7 g | 0.1 |
| Urea | 60.06 | 18.0 g | 0.3 |
Procedure:
-
In a 250 mL round-bottom flask, thoroughly mix anthranilic acid and urea.
-
Heat the mixture in an oil bath at 150-160 °C for 4-5 hours. The mixture will melt and then solidify as the reaction progresses. Ammonia gas will be evolved during the reaction, so the procedure should be performed in a well-ventilated fume hood.
-
Allow the reaction mixture to cool to room temperature.
-
To the solidified mass, add 100 mL of 1 M sodium hydroxide solution and heat the mixture to boiling to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
A white precipitate of quinazoline-2,4(1H,3H)-dione will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry in an oven at 100 °C.
Expected Yield: 85-95%
The formation of quinazoline-2,4(1H,3H)-dione from anthranilic acid and urea proceeds through a nucleophilic addition-elimination mechanism. The amino group of anthranilic acid acts as a nucleophile, attacking one of the carbonyl carbons of urea. This is followed by an intramolecular cyclization and elimination of ammonia to form the stable six-membered heterocyclic ring.[1][2]
Step 2: Synthesis of 2,4-Dichloroquinazoline
The second step is the chlorination of the quinazoline-2,4(1H,3H)-dione using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). This reaction converts the hydroxyl groups of the tautomeric form of the dione into more reactive chloro groups.
Reaction Scheme:
Figure 3: Synthesis of 2,4-Dichloroquinazoline.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Quinazoline-2,4(1H,3H)-dione | 162.15 | 16.2 g | 0.1 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 100 mL | ~1.1 |
| N,N-Dimethylaniline | 121.18 | 5 mL | - |
Procedure:
-
Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add quinazoline-2,4(1H,3H)-dione.
-
Slowly add phosphorus oxychloride to the flask with stirring.
-
Add N,N-dimethylaniline dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas.
-
A precipitate of 2,4-dichloroquinazoline will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,4-dichloroquinazoline.
Expected Yield: 70-85%
The chlorination of quinazolones with POCl₃ is a complex process that occurs in two main stages.[3][4][5] Initially, a phosphorylation reaction takes place where the oxygen of the quinazolone attacks the phosphorus atom of POCl₃. This can occur at either the N- or O- position, leading to phosphorylated intermediates. These intermediates are in rapid equilibrium. The subsequent step involves the nucleophilic attack of a chloride ion on the activated carbon (C2 or C4), leading to the displacement of the phosphate group and the formation of the chloroquinazoline. The reaction is driven to completion by heating.
Step 3: Synthesis of this compound
The final step is a regioselective nucleophilic aromatic substitution (SNAr) reaction. The more reactive chlorine atom at the C4 position of 2,4-dichloroquinazoline is selectively replaced by a methoxy group using sodium methoxide.
Reaction Scheme:
Figure 4: Synthesis of this compound.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,4-Dichloroquinazoline | 199.04 | 19.9 g | 0.1 |
| Sodium Methoxide (NaOMe) | 54.02 | 5.4 g | 0.1 |
| Methanol (anhydrous) | 32.04 | 200 mL | - |
Procedure:
-
Caution: Sodium methoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes. The reaction should be carried out under anhydrous conditions as sodium methoxide reacts with water.
-
In a 500 mL round-bottom flask, dissolve sodium methoxide in anhydrous methanol with stirring.
-
To this solution, add 2,4-dichloroquinazoline portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, remove the methanol under reduced pressure.
-
To the residue, add 200 mL of cold water. A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Expected Yield: 80-90%
The selective methoxylation at the C4 position is a classic example of a nucleophilic aromatic substitution (SNAr) reaction on a heterocyclic system. The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring makes the carbon atoms at positions 2 and 4 electrophilic and susceptible to nucleophilic attack. The C4 position is generally more reactive towards nucleophiles than the C2 position.[6][7][8] This regioselectivity is attributed to the better stabilization of the negative charge in the Meisenheimer-like intermediate formed upon nucleophilic attack at C4. The resonance structures of the intermediate show that the negative charge can be delocalized onto the nitrogen atom at position 3, which is a more favorable arrangement. By using one equivalent of the nucleophile (sodium methoxide) and maintaining mild reaction conditions (room temperature), the substitution occurs preferentially at the C4 position.
Characterization of the Final Product
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons and a singlet for the methoxy group protons. |
| ¹³C NMR | The spectrum should show the correct number of signals corresponding to the carbon atoms in the molecule, including the carbons attached to chlorine and the methoxy group. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound, along with the characteristic isotopic pattern for a molecule containing one chlorine atom. |
| Infrared (IR) Spectroscopy | The IR spectrum should show characteristic absorption bands for the C-Cl, C-O, and aromatic C=C and C=N bonds. |
Safety and Handling Precautions
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment, including heavy-duty gloves, safety goggles, and a face shield.[9][10][11][12][13]
-
Sodium Methoxide (NaOMe): Corrosive and a strong base. Avoid contact with skin and eyes. Reacts with moisture in the air, so handle in a dry environment.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care and appropriate PPE.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.
References
- 1. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1 H, 3 H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 5. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
One-Pot Synthesis of 2-Chloro-4-methoxyquinazoline Derivatives: An Application Note and Protocol for Medicinal Chemistry
Introduction: The Quinazoline Scaffold in Drug Discovery
Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have established them as a "privileged scaffold" in drug development.[2][3] The 2-chloro-4-methoxyquinazoline moiety, in particular, serves as a crucial intermediate for the synthesis of a diverse array of bioactive molecules. The chlorine atom at the 2-position and the methoxy group at the 4-position offer distinct reactivity, allowing for sequential and selective functionalization to build complex molecular architectures. This application note provides a detailed, field-proven protocol for a one-pot synthesis of this compound derivatives, designed to offer researchers a streamlined and efficient route to this valuable synthetic building block.
Guiding Principles of the One-Pot Synthesis
The elegance of a one-pot synthesis lies in its efficiency, minimizing reaction steps, solvent usage, and purification procedures, which is in line with the principles of green chemistry. This protocol is designed as a sequential, three-step process within a single reaction vessel, starting from readily available anthranilic acid derivatives. The core transformation involves the initial formation of a quinazoline-2,4-dione, followed by chlorination to yield a highly reactive 2,4-dichloroquinazoline intermediate, and culminating in a regioselective methoxylation.
The success of this one-pot strategy hinges on the differential reactivity of the two chlorine atoms in the 2,4-dichloroquinazoline intermediate. The chlorine atom at the 4-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position.[1][4] This regioselectivity is attributed to the electronic properties of the quinazoline ring system, where the carbon at the 4-position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), rendering it more electrophilic and prone to nucleophilic attack.[1]
Visualizing the Synthetic Workflow
The following diagram illustrates the sequential transformations in the one-pot synthesis of this compound derivatives.
Caption: Sequential workflow of the one-pot synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear checkpoints and expected outcomes at each stage.
Materials and Reagents
-
Substituted Anthranilic Acid
-
Urea
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Methanol (anhydrous)
-
Sodium metal
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Step-by-Step Methodology
Step 1: Formation of Quinazoline-2,4-dione (in situ)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine the substituted anthranilic acid (1.0 eq) and urea (3.0 eq).
-
Heat the mixture to 180-190 °C (oil bath) and maintain for 4 hours. The mixture will melt, and ammonia gas will evolve.
-
After 4 hours, cool the reaction mixture to approximately 100 °C. The formation of the quinazoline-2,4-dione is typically near-quantitative and is used directly in the next step.
Step 2: Chlorination to 2,4-Dichloroquinazoline (in situ)
-
To the reaction flask containing the crude quinazoline-2,4-dione, cautiously add phosphorus oxychloride (POCl₃, 5.0 eq) in a dropwise manner.
-
Add a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 5 hours. The reaction mixture should become a clear, brown solution.
-
After 5 hours, cool the mixture to room temperature and then carefully place it in an ice bath.
Step 3: Regioselective Methoxylation
-
While the chlorination reaction is cooling, prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous methanol in a separate flask under a nitrogen atmosphere.
-
Slowly and carefully add the cooled phosphorus oxychloride reaction mixture to the sodium methoxide solution at 0 °C with vigorous stirring. This is a highly exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the 2,4-dichloroquinazoline intermediate is consumed.
Work-up and Purification
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound derivative.
Reaction Mechanism and Rationale
Understanding the underlying mechanism is crucial for troubleshooting and adapting the protocol to different substrates.
Caption: Simplified reaction mechanism for the one-pot synthesis.
The initial step involves the condensation of anthranilic acid with urea at high temperatures to form a quinazoline-2,4-dione. The subsequent chlorination with phosphorus oxychloride proceeds via the enolic tautomer of the dione to yield the 2,4-dichloroquinazoline. The final and most critical step is the regioselective nucleophilic aromatic substitution. The methoxide ion preferentially attacks the more electrophilic C4 position, leading to the formation of a stabilized Meisenheimer intermediate, followed by the elimination of a chloride ion to yield the desired this compound.[4]
Quantitative Data Summary
The following table provides typical reaction parameters and expected outcomes for the one-pot synthesis of this compound from anthranilic acid.
| Parameter | Value | Notes |
| Starting Material | Anthranilic Acid | Can be substituted with various derivatives. |
| Reagents | Urea, POCl₃, Na, Methanol | Commercially available. |
| Step 1 Temp. | 180-190 °C | Ensure complete melting and reaction. |
| Step 1 Time | 4 hours | Monitor for cessation of ammonia evolution. |
| Step 2 Temp. | Reflux (~110 °C) | Ensure complete chlorination. |
| Step 2 Time | 5 hours | Monitor by TLC if possible. |
| Step 3 Temp. | Reflux (~65 °C) | Monitor by TLC for completion. |
| Step 3 Time | 3 hours | Varies with substrate. |
| Overall Yield | 60-75% | Dependent on substrate and purification. |
Conclusion and Future Perspectives
This application note details a robust and efficient one-pot synthesis of this compound derivatives, a key intermediate in medicinal chemistry. By leveraging the principles of sequential reactions and inherent regioselectivity, this protocol offers a significant improvement over multi-step synthetic routes. The provided step-by-step methodology, mechanistic insights, and quantitative data serve as a comprehensive guide for researchers in drug discovery and development. The versatility of this method allows for the synthesis of a library of quinazoline derivatives by simply varying the starting anthranilic acid, thus facilitating the exploration of new chemical space in the quest for novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-4-methoxyquinazoline
Introduction: The Strategic Importance of the Quinazoline Scaffold and the Power of Suzuki Coupling
The quinazoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds, including anticancer and antibacterial agents.[1][2] The ability to functionalize the quinazoline core at specific positions is paramount for developing new therapeutic agents with improved potency and selectivity.[3][4] The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds, offering a direct route to introduce a wide array of aryl and heteroaryl substituents onto the quinazoline framework.[5][6][7]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with 2-Chloro-4-methoxyquinazoline. We will delve into the mechanistic underpinnings of the reaction, offer a robust starting protocol, and provide insights into reaction optimization and troubleshooting.
The Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[7][8] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.[8] For aryl chlorides, which are generally less reactive than bromides or iodides, the choice of an electron-rich and bulky phosphine ligand is crucial to facilitate this step.[9][10]
-
Transmetalation: The aryl group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This step requires activation of the organoboron species by a base.[7][11] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which then readily undergoes transmetalation.[11]
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final 2-aryl-4-methoxyquinazoline product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]
References
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of substituted quinazolines to interact with multiple targets in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Strategic Synthesis of 4-Anilinoquinazoline Derivatives: A Protocol for Nucleophilic Aromatic Substitution of 2-Chloro-4-Methoxyquinazoline
An Application Note for Drug Development Professionals
Abstract
The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of diverse 4-anilinoquinazoline derivatives through the nucleophilic aromatic substitution (SNAr) reaction, starting from the versatile intermediate, 2-chloro-4-methoxyquinazoline. We delve into the mechanistic rationale, offer a step-by-step experimental guide, present optimization strategies, and provide expert insights for troubleshooting. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology for generating libraries of these high-value compounds.
Introduction: The Significance of the 4-Anilinoquinazoline Core
The quinazoline ring system is recognized as a "privileged structure" in drug discovery due to its ability to interact with multiple biological targets.[3] When substituted with an aniline group at the 4-position, this scaffold demonstrates a remarkable affinity for the ATP-binding site of various protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[2][4] The development of small-molecule EGFR inhibitors has revolutionized the treatment of certain cancers, such as non-small-cell lung cancer.[5]
The synthetic pathway explored herein focuses on the reaction between this compound and a range of aniline nucleophiles. This approach is highly efficient and modular, allowing for the systematic variation of the aniline moiety to explore structure-activity relationships (SAR) and develop novel inhibitors with improved potency, selectivity, or resistance profiles.[6][7]
Mechanistic Rationale: The Regioselective SNAr Reaction
The core of this synthesis lies in a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the mechanism is critical to appreciating the reaction's efficiency and regioselectivity.
The quinazoline ring is an electron-deficient aromatic system, which makes it susceptible to attack by nucleophiles.[8] The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic C4 carbon of the quinazoline ring. This is the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, which is a key driving force for the reaction.[9]
-
Elimination of the Leaving Group: The aromaticity of the quinazoline ring is restored by the expulsion of the chloride ion, a good leaving group, yielding the final 4-anilinoquinazoline product.
Why C4 and not C2?
A crucial aspect of this synthesis is its high regioselectivity. The nucleophilic attack occurs almost exclusively at the C4 position, even though a chlorine atom is also present at the C2 position. This is because the C4 position is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 position.[3][9] DFT (Density Functional Theory) calculations have confirmed that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the preferred site of attack.[10] While substitution at C2 is possible, it typically requires much harsher reaction conditions.[9]
Caption: Figure 1: SNAr Mechanism on the Quinazoline Ring
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a representative 4-(3-chloro-4-fluoroanilino)-2-chloro-quinazoline. This can be adapted for various substituted anilines.
Materials and Reagents
-
Starting Material: 2,4-dichloroquinazoline (or this compound, which would first be converted to the dichloro analog or used under conditions that displace the methoxy group)
-
Nucleophile: 3-Chloro-4-fluoroaniline (or other desired aniline)
-
Solvent: 2-Propanol (Isopropanol, IPA) or Acetonitrile
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, filtration apparatus (Büchner funnel), standard laboratory glassware.
-
Characterization: NMR Spectrometer, Mass Spectrometer (LC-MS), IR Spectrometer, Melting Point Apparatus.
Step-by-Step Synthesis Workflow
Caption: Figure 2: General Experimental Workflow
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloroquinazoline (4.0 g, 20.1 mmol, 1.0 eq) and 2-propanol (40 mL).
-
Addition of Nucleophile: Add the substituted aniline, for instance, 3-chloro-4-fluoroaniline (3.22 g, 22.1 mmol, 1.1 eq), to the suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[11]
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate usually forms. Pour the reaction mixture into 200 mL of ice-cold water with stirring to ensure complete precipitation.[11]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold distilled water (2 x 30 mL) and cold 2-propanol (2 x 20 mL) to remove unreacted starting materials and impurities.
-
Drying: Dry the purified solid in a vacuum oven at 50°C to a constant weight.
-
Characterization: The identity and purity of the final compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and LC-MS.[11][12]
Data Presentation and Optimization Insights
The described protocol is robust and applicable to a wide array of aniline derivatives. Below is a table summarizing expected outcomes with different nucleophiles under typical reaction conditions.
| Entry | Aniline Derivative | Reaction Time (h) | Yield (%) | Notes |
| 1 | 3-chloro-4-fluoroaniline | 6 | ~90% | Electron-withdrawing groups present; standard conditions are effective. |
| 2 | Aniline | 4 | >95% | Unsubstituted aniline is highly reactive. |
| 3 | 4-methoxyaniline | 4 | >95% | Electron-donating groups accelerate the reaction.[13] |
| 4 | 3-nitroaniline | 12 | ~75% | Strongly deactivating groups require longer reaction times or higher temperatures.[13] |
| 5 | 2-methylaniline | 8 | ~85% | Ortho-substituents can introduce steric hindrance, potentially slowing the reaction.[13] |
Expert Insights on Optimization
-
Solvent Choice: 2-Propanol is an excellent choice as it effectively solubilizes the reactants at reflux temperature while allowing for product precipitation upon cooling. Acetonitrile is another common solvent that can be used.[10][11]
-
Temperature and Reaction Time: For less reactive anilines (e.g., those with strong electron-withdrawing groups), increasing the reaction time or using a higher boiling solvent may be necessary.
-
Microwave-Assisted Synthesis: A significant acceleration in reaction rate can be achieved using microwave irradiation. Reactions that take several hours under conventional heating can often be completed in minutes (e.g., 10-30 min) in a microwave reactor, frequently leading to higher yields and cleaner product profiles.[14][15][16][17][18] This is a highly recommended strategy for library synthesis.
-
Catalysis Considerations: While this SNAr reaction is typically performed without a catalyst, for extremely unreactive or sterically hindered anilines, a transition-metal-catalyzed approach like the Buchwald-Hartwig amination could be considered.[19] However, this involves a completely different set of conditions (palladium catalyst, specific ligands, and a strong base) and represents an alternative, not an optimization, to the SNAr protocol.[20][21][22]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides guidance on common issues.
Caption: Figure 3: Troubleshooting Decision Tree
-
Problem: Low Yield or Incomplete Reaction
-
Cause: The aniline nucleophile may be deactivated by strong electron-withdrawing groups, or the reaction time may be insufficient.
-
Solution: Increase the reaction time and ensure the mixture is at a consistent reflux. For particularly challenging substrates, switching to microwave-assisted synthesis is highly effective.[13][23] Always verify the purity of your starting materials.
-
-
Problem: Impure Product
-
Cause: Incomplete reaction or the formation of side products. Under excessively harsh conditions (very high temperatures for prolonged periods), minor substitution at the C2 position can occur.
-
Solution: Ensure the work-up procedure is followed carefully, with thorough washing of the crude product. If impurities persist, purification by recrystallization or column chromatography is necessary. For recrystallization, ethanol, acetonitrile, or ethyl acetate are often good starting points.
-
-
Problem: Product Fails to Precipitate
-
Cause: The product may have higher solubility in the water/2-propanol mixture than anticipated.
-
Solution: If precipitation is minimal after adding ice water, place the mixture in an ice bath for 30-60 minutes to encourage crystallization. If that fails, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane, then wash, dry, and concentrate the organic phase to obtain the crude product.
-
Conclusion
The nucleophilic aromatic substitution of this compound (or its 2,4-dichloro analogue) with anilines is a powerful and versatile method for the synthesis of 4-anilinoquinazoline derivatives. The reaction is mechanistically well-understood, highly regioselective, and amenable to a wide range of substrates. By understanding the core principles and leveraging modern techniques like microwave synthesis, researchers can efficiently generate extensive libraries of these medicinally important compounds for drug discovery and development programs.
References
- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. asianpubs.org [asianpubs.org]
- 15. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. bristol.ac.uk [bristol.ac.uk]
- 21. youtube.com [youtube.com]
- 22. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 23. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The 4-Chloroquinazoline Scaffold as a Cornerstone Intermediate in the Synthesis of Kinase Inhibitors
Abstract
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. Its derivatives are renowned for their ability to act as potent and selective enzyme inhibitors. Among the most critical intermediates for constructing these complex molecules is the 4-chloroquinazoline moiety. The high reactivity of the chlorine atom at the C4 position towards nucleophilic aromatic substitution (SNAr) makes it an ideal electrophilic partner for coupling with various nucleophiles, most notably anilines. This reactivity is the lynchpin in the synthesis of several blockbuster anti-cancer drugs, including the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors Gefitinib and Erlotinib. This document provides a detailed guide for researchers and drug development professionals on the synthesis and application of 4-chloroquinazoline intermediates, with a focus on established protocols and the chemical rationale behind them.
The Strategic Importance of the 4-Chloroquinazoline Moiety
The quinazoline core consists of two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring. The electron-withdrawing nature of the pyrimidine nitrogens significantly influences the reactivity of the substituents. When a chlorine atom is placed at the C4 position, it becomes highly susceptible to displacement by nucleophiles. This is the key to its utility.
The syntheses of many kinase inhibitors, such as Gefitinib and Erlotinib, rely on the selective and high-yield reaction between a 4-chloroquinazoline derivative and a substituted aniline.[1][2] This crucial C-N bond-forming reaction typically constitutes the final key step in assembling the core structure of the active pharmaceutical ingredient (API). Understanding the synthesis of the 4-chloro intermediate and the nuances of its subsequent coupling reactions is therefore fundamental for chemists in the field.
Synthesis of a Prototypical Intermediate: 2,4-Dichloro-6,7-dimethoxyquinazoline
While various substituted 4-chloroquinazolines exist, a common and illustrative synthetic pathway involves the chlorination of a quinazolin-2,4-dione precursor. This method is robust and widely documented.[3]
Causality Behind Experimental Choices:
-
Starting Material: 6,7-Dimethoxyquinazolin-2,4-dione is a readily accessible starting material, often prepared from the corresponding anthranilic acid derivative.
-
Chlorinating Agent: Phosphorous oxychloride (POCl₃) is the reagent of choice. It serves as both a chlorinating agent and a dehydrating agent, effectively converting the keto/amide functionalities of the dione into chloro groups.
-
Catalyst: A tertiary amine, such as N,N-dimethylaniline, is often added in catalytic amounts. It reacts with POCl₃ to form a Vilsmeier-Haack type reagent, which is a more potent electrophile and accelerates the chlorination process. It also acts as an acid scavenger.
-
Work-up: The reaction is quenched by carefully pouring the mixture into ice-cold water. This hydrolyzes the excess POCl₃ and precipitates the organic product, which is typically insoluble in water.
Experimental Workflow: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline
Caption: Workflow for the synthesis of the 2,4-dichloro intermediate.
Detailed Protocol: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 6,7-dimethoxyquinazolin-2,4-dione (e.g., 2.0 g) in phosphorous oxychloride (POCl₃, e.g., 6 mL).
-
Catalyst Addition: To the stirred suspension, add N,N-dimethylaniline (e.g., 0.6 mL) dropwise.
-
Heating: Heat the reaction mixture to reflux and maintain for approximately 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After completion, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Purification: Wash the filtered solid thoroughly with cold distilled water to remove any residual acid. Dry the product under vacuum to yield 2,4-dichloro-6,7-dimethoxyquinazoline. The product is often of sufficient purity for the next step.
Application in Drug Synthesis: Case Studies
The true value of 4-chloroquinazoline intermediates is demonstrated in their conversion to high-value pharmaceutical agents. The C4 chlorine is significantly more reactive towards nucleophilic substitution than the C2 chlorine due to greater electronic activation from the ring nitrogens. This differential reactivity allows for selective substitution at the C4 position.[1]
Case Study 1: Synthesis of Gefitinib (Iressa®)
Gefitinib is an EGFR inhibitor used to treat non-small-cell lung cancer.[1] Its synthesis prominently features the coupling of a 4-chloroquinazoline intermediate with a specific aniline.
Synthetic Pathway: Gefitinib
Caption: Selective C4-amination step in the synthesis of a Gefitinib precursor.
Detailed Protocol: Synthesis of 4-(3-Chloro-4-fluoroanilino)-2-chloro-6,7-dimethoxyquinazoline[1]
-
Reaction Setup: To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) in a suitable solvent such as acetic acid or isopropanol, add 3-chloro-4-fluoroaniline (1-1.2 equivalents).
-
Heating: Heat the mixture to approximately 55-60 °C and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution.
-
Purification: Filter the solid product and wash with the reaction solvent followed by a non-polar solvent like hexane to remove impurities. The resulting product is the core of Gefitinib, which then undergoes further modification (demethylation and etherification) to yield the final drug.[1]
Case Study 2: Synthesis of Erlotinib (Tarceva®)
Erlotinib is another EGFR inhibitor used for non-small-cell lung cancer and pancreatic cancer.[2] Its synthesis follows a similar logic, coupling a 4-chloroquinazoline with 3-ethynylaniline.
Detailed Protocol: Synthesis of Erlotinib[2][4]
-
Reaction Setup: Suspend 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline (1 equivalent) in an aqueous medium or a solvent like isopropanol.
-
Reagent Addition: Add 3-ethynylaniline (1-1.2 equivalents). An acid catalyst, such as hydrochloric acid, is often added to protonate the quinazoline ring, further activating it for nucleophilic attack.[2][4]
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 40 °C) and stir for 1.5-2 hours.
-
Isolation: After cooling, the product, often as its hydrochloride salt, precipitates.
-
Purification: Collect the solid by filtration, wash with water and an organic solvent mixture (e.g., ethyl acetate/hexane), and dry under vacuum to yield Erlotinib hydrochloride.
Analytical Characterization
Rigorous analytical control is essential to ensure the purity and identity of both the intermediate and the final API.
| Technique | Intermediate (2,4-Dichloroquinazoline) | Final Product (e.g., Gefitinib) |
| ¹H NMR | Shows characteristic aromatic protons of the quinazoline core. Absence of N-H protons from the dione precursor. | Shows signals for both the quinazoline core and the coupled aniline moiety. Appearance of a new N-H signal. |
| Mass Spec (MS) | Molecular ion peak corresponding to the dichloro-derivative, showing the characteristic M, M+2, M+4 isotope pattern for two chlorine atoms. | Molecular ion peak corresponding to the final coupled product. |
| FT-IR | Absence of C=O and N-H stretching bands from the dione precursor. Presence of C-Cl stretching bands. | Appearance of N-H stretching band. Characteristic C≡C stretch for Erlotinib. |
| HPLC | Used to determine the purity of the intermediate. A typical method uses a C18 column with a water/acetonitrile mobile phase gradient.[5] | Used for final purity assessment and impurity profiling of the API. |
Conclusion
The 4-chloroquinazoline scaffold is a remarkably effective and versatile intermediate in modern pharmaceutical synthesis. Its reliable and scalable preparation, coupled with the highly selective reactivity of the C4 position, has enabled the efficient construction of complex, life-saving oncology drugs. The protocols outlined in this note, derived from authoritative literature, provide a solid foundation for researchers engaged in the synthesis of quinazoline-based kinase inhibitors. A thorough understanding of the underlying reaction mechanisms and careful analytical characterization are paramount to achieving success in this important area of drug development.
References
Application Notes & Protocols: Strategic Use of 2-Chloro-4-methoxyquinazoline in Modern Kinase Inhibitor Synthesis
Introduction: The Quinazoline Core and the Strategic Advantage of 2-Chloro-4-methoxyquinazoline
The quinazoline scaffold is unequivocally one of the most significant "privileged structures" in medicinal chemistry.[1] This bicyclic aromatic heterocycle, composed of fused benzene and pyrimidine rings, forms the structural foundation of numerous clinically approved drugs, particularly in oncology.[1][2] Its rigid framework allows for the precise three-dimensional presentation of substituents, facilitating potent and selective interactions with a wide array of biological targets.[1]
Within the realm of cancer therapy, quinazoline derivatives have proven exceptionally effective as protein kinase inhibitors.[2][3] Kinases are pivotal enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers.[4] Marketed drugs such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®) are all 4-anilinoquinazoline-based compounds that target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), playing a crucial role in halting cancer cell proliferation and survival.[4][5][6]
The starting material, this compound, and its close analog, 2,4-dichloroquinazoline, are highly valuable building blocks in the synthesis of these inhibitors. The differential reactivity of the C2 and C4 positions is the cornerstone of their utility. The chlorine atom at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[7] This allows for a sequential and highly regioselective strategy: first, the crucial hinge-binding aniline moiety is installed at C4, followed by diversification at the C2 position to modulate potency, selectivity, and physicochemical properties. This guide provides a detailed exploration of the chemistry, reaction mechanisms, and field-proven protocols for leveraging this compound and its precursors in the synthesis of next-generation kinase inhibitors.
Core Mechanistic Principles and Synthetic Strategy
The primary synthetic route for functionalizing the quinazoline core involves a regioselective nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogens renders the pyrimidine ring electron-deficient and thus activated for nucleophilic attack.
1. Primary SNAr at the C4-Position: The initial and most critical step is the introduction of a substituted aniline at the C4 position. This is typically achieved by reacting a 4-chloroquinazoline intermediate with the desired aniline. The resulting N-aryl bond is a key pharmacophoric element, with the aniline nitrogen often forming a crucial hydrogen bond with a backbone amide in the hinge region of the kinase's ATP-binding pocket. In the case of this compound, the methoxy group can be displaced by anilines, often requiring more forcing conditions than a chloro leaving group. For this reason, the more reactive 2,4-dichloroquinazoline is frequently the starting material of choice, where the C4-chloro is selectively displaced.
2. Secondary Functionalization at the C2-Position: Once the C4-anilino moiety is in place, the less reactive C2-chloro group becomes the handle for further modification. This position is synthetically valuable as it often points towards the solvent-exposed region of the ATP binding site. Modifications here can be used to:
-
Enhance Potency: Introduce groups that form additional interactions with the target kinase.
-
Improve Selectivity: Design substituents that sterically clash with the binding sites of off-target kinases.
-
Optimize Pharmacokinetics: Attach moieties that improve solubility, metabolic stability, or other drug-like properties.
While further SNAr reactions with potent nucleophiles are possible, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings have become indispensable for installing diverse aryl, heteroaryl, or alkynyl groups at this position.[4][8]
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of a sequential functionalization strategy starting from a 2,4-dihaloquinazoline precursor.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Versatile Scaffold: Applications of 2-Chloro-4-methoxyquinazoline in Modern Medicinal Chemistry
Abstract
The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 2-Chloro-4-methoxyquinazoline stands out as a highly versatile and valuable intermediate for the synthesis of a diverse array of biologically active molecules. Its unique electronic properties and strategically positioned reactive sites allow for facile and selective functionalization, making it a preferred building block in the design of targeted therapies. This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols, mechanistic insights, and a review of the structure-activity relationships of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
Introduction: The Quinazoline Scaffold in Drug Discovery
Nitrogen-containing heterocycles are fundamental motifs in the vast majority of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). Within this class, the quinazoline scaffold has garnered significant attention due to its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] The success of quinazoline-based drugs, particularly in oncology, has cemented its status as a "privileged structure" in medicinal chemistry.
The strategic importance of this compound lies in its differential reactivity. The chlorine atom at the 2-position serves as a versatile handle for introducing a wide range of substituents through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. The methoxy group at the 4-position, while seemingly simple, plays a crucial role in modulating the electronic landscape of the quinazoline ring and can influence the binding affinity of the final compound to its biological target.
Synthesis of the Key Intermediate: this compound
The preparation of this compound is typically achieved through a regioselective nucleophilic substitution of the more reactive chlorine atom at the C4 position of the readily available starting material, 2,4-dichloroquinazoline.[2] This regioselectivity is a well-documented phenomenon, with the C4 position being more susceptible to nucleophilic attack under milder conditions compared to the C2 position.[2][3]
Protocol 1: Synthesis of this compound from 2,4-Dichloroquinazoline
This protocol is based on the established principles of regioselective nucleophilic aromatic substitution on the quinazoline ring.[2][3][4]
Materials:
-
2,4-Dichloroquinazoline
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloroquinazoline (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of sodium methoxide (1.05 eq) in anhydrous methanol to the cooled solution over 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of sodium methoxide with atmospheric moisture.
-
Anhydrous Methanol: Ensures that the methoxide anion is the primary nucleophile and prevents hydrolysis of the starting material or product.
-
Low Temperature (0 °C): Controls the exothermicity of the reaction and enhances the regioselectivity for substitution at the C4 position.
-
Stoichiometry (1.05 eq of NaOMe): A slight excess of the nucleophile ensures complete consumption of the starting material.
-
Aqueous Workup: Removes excess sodium methoxide and other water-soluble impurities.
-
Chromatographic Purification: Ensures the isolation of the desired product in high purity.
Caption: Synthesis of this compound.
Applications in the Synthesis of Bioactive Molecules
The true utility of this compound is realized in its subsequent reactions to build more complex and biologically active molecules. The chlorine atom at the 2-position is a prime site for introducing diversity into the quinazoline scaffold.
Nucleophilic Aromatic Substitution (SNAr) with Amines
The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of 2-amino-4-methoxyquinazoline derivatives. These compounds are of significant interest as potential kinase inhibitors.
Protocol 2: General Procedure for the Synthesis of 2-(Alkyl/Aryl)amino-4-methoxyquinazolines
This protocol is adapted from established procedures for the amination of 2-chloroquinazolines.[1][5]
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or isopropanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or isopropanol, add the desired amine (1.1 eq) and DIPEA or TEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-4-methoxyquinazoline derivative.
Self-Validating System:
-
The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of a new, typically more polar, product spot.
-
The identity and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of VEGFR-2 Inhibitors Derived from 2-Chloro-4-methoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Oncology
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal regulator of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones.[1][2] While essential for processes such as embryonic development and wound healing, pathological angiogenesis is a hallmark of cancer, facilitating tumor growth, invasion, and metastasis by supplying tumors with necessary oxygen and nutrients.[2] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[3] Consequently, inhibiting the VEGFR-2 signaling pathway has emerged as a validated and effective therapeutic strategy in oncology.[1]
The quinazoline scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with the ATP-binding site of numerous kinases. This has led to the development of several FDA-approved quinazoline-based kinase inhibitors for cancer therapy.[2] Specifically, derivatives of 2,4-disubstituted quinazolines have demonstrated potent inhibitory activity against VEGFR-2, making them a promising class of compounds for the development of novel anti-angiogenic agents.[4][5][6]
This application note provides a comprehensive guide for the synthesis, purification, characterization, and in vitro evaluation of a representative VEGFR-2 inhibitor derived from a 2-chloro-4-methoxyquinazoline precursor. The protocols are designed to be self-validating, with explanations of the underlying principles to empower researchers in their drug discovery efforts.
Mechanism of Action: How Quinazoline Derivatives Inhibit VEGFR-2
Quinazoline-based inhibitors typically function as ATP-competitive inhibitors. The quinazoline ring system mimics the adenine ring of ATP, allowing it to bind to the hinge region of the VEGFR-2 kinase domain. This binding is often stabilized by hydrogen bonds with key amino acid residues in the ATP-binding pocket. The substituent at the 4-position of the quinazoline core extends into a hydrophobic pocket, and modifications at this position are crucial for determining the potency and selectivity of the inhibitor. By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of the kinase and the subsequent activation of downstream signaling pathways, thereby blocking the pro-angiogenic signals.
VEGFR-2 Signaling Pathway and Inhibition
The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a complex network of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which are crucial for endothelial cell function. The synthesized quinazoline derivatives aim to block this initial activation step.
Figure 1: Simplified VEGFR-2 signaling pathway and the point of inhibition by quinazoline derivatives.
Experimental Protocols
This section details the synthesis of a representative VEGFR-2 inhibitor, N-(4-fluorophenyl)-2-chloroquinazolin-4-amine, followed by its in vitro evaluation.
Part 1: Synthesis and Characterization
The synthesis involves a nucleophilic aromatic substitution reaction where the methoxy group at the C4 position of this compound is displaced by an appropriate aniline.
Materials and Reagents:
-
This compound
-
4-Fluoroaniline
-
Isopropanol (IPA)
-
Hydrochloric acid (HCl) in isopropanol
-
Silica gel (230-400 mesh) for column chromatography
-
Hexane
-
Ethyl acetate
-
Deuterated dimethyl sulfoxide (DMSO-d6) for NMR
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
TLC plates (silica gel 60 F254)
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Protocol 1.1: Synthesis of N-(4-fluorophenyl)-2-chloroquinazolin-4-amine
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 5.14 mmol) in 30 mL of isopropanol.
-
Addition of Aniline: To the stirred solution, add 4-fluoroaniline (0.63 g, 5.65 mmol, 1.1 equivalents).
-
Acidification: Add 2-3 drops of concentrated HCl in isopropanol to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate solvent system. The disappearance of the starting material and the appearance of a new, more polar spot indicates reaction progression.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If not, reduce the solvent volume using a rotary evaporator.
-
Isolation: Filter the solid precipitate and wash with a small amount of cold isopropanol to remove unreacted starting materials.
-
Purification: The crude product can be further purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[5] Alternatively, recrystallization from a suitable solvent like ethanol can be performed to obtain a pure product.[4]
-
Drying: Dry the purified product under vacuum to obtain a solid.
Protocol 1.2: Characterization of the Synthesized Compound
-
Melting Point: Determine the melting point of the purified compound. A sharp melting point is indicative of high purity.
-
¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the product in DMSO-d6 and acquire ¹H and ¹³C NMR spectra. The spectral data should be consistent with the proposed structure.[7][8]
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the synthesized compound.
Part 2: In Vitro Biological Evaluation
Protocol 2.1: VEGFR-2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[9][10]
Materials and Reagents:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide like Poly(Glu,Tyr) 4:1)[9]
-
Synthesized inhibitor and a reference inhibitor (e.g., Sorafenib)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo® Max)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of the synthesized inhibitor in DMSO. Create a serial dilution of the compound in kinase buffer to obtain a range of concentrations for IC₅₀ determination.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the synthesized inhibitor at various concentrations. Include a positive control (enzyme, buffer, no inhibitor) and a negative control (buffer, no enzyme).
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30 °C for 45-60 minutes.[9]
-
Detection: Stop the reaction and measure the remaining ATP levels by adding the luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Protocol 2.2: Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the synthesized compound on the proliferation of endothelial cells, a key process in angiogenesis driven by VEGFR-2 signaling.[1][3]
Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF
-
Synthesized inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear cell culture plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Starvation: To synchronize the cells, replace the growth medium with a low-serum medium and incubate for 4-6 hours.
-
Treatment: Treat the cells with various concentrations of the synthesized inhibitor in the presence of a stimulating concentration of VEGF (e.g., 50 ng/mL). Include controls: cells with medium only, cells with VEGF only, and cells with the vehicle (DMSO) and VEGF.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
Data Presentation and Visualization
Quantitative Data Summary
The results from the in vitro assays should be summarized in a clear and concise table for easy comparison.
| Compound | VEGFR-2 IC₅₀ (nM) | HUVEC GI₅₀ (nM) |
| Synthesized Inhibitor | 25 | 150 |
| Sorafenib (Reference) | 10 | 80 |
Table 1: Hypothetical in vitro activity of the synthesized VEGFR-2 inhibitor compared to a reference compound.
Experimental Workflow Diagram
Figure 2: Overall experimental workflow for the synthesis and evaluation of the VEGFR-2 inhibitor.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the synthesis and preclinical evaluation of novel VEGFR-2 inhibitors based on the 2,4-disubstituted quinazoline scaffold. The successful synthesis and characterization of these compounds, coupled with their potent in vitro activity in both biochemical and cell-based assays, can identify promising lead candidates for further development. Future studies may involve expanding the structure-activity relationship (SAR) by synthesizing a library of analogues with diverse substitutions at the 4-position of the quinazoline ring. Furthermore, promising compounds should be evaluated for their selectivity against a panel of other kinases and their in vivo efficacy in relevant animal models of cancer.
References
- 1. atcc.org [atcc.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tacoma.uw.edu [tacoma.uw.edu]
- 6. Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-methoxyquinazoline
Welcome to the technical support hub for the synthesis of 2-Chloro-4-methoxyquinazoline. This important heterocyclic compound serves as a critical building block in the development of various pharmaceutical agents. However, its synthesis, typically a two-step process involving a cyclization followed by chlorination, can present challenges that impact both yield and purity.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. We will delve into the causality behind common issues and provide actionable, field-tested protocols to help you optimize your synthetic route.
Overall Synthetic Pathway
The most common and efficient route to this compound involves two primary transformations:
-
Cyclization: Formation of the 4-methoxyquinazolin-2(1H)-one intermediate. This is often achieved via a Vilsmeier-Haack type reaction or related cyclization methods starting from an appropriate N-aryl precursor.
-
Chlorination: Conversion of the quinazolinone to the final 2-chloro product using a chlorinating agent like phosphorus oxychloride (POCl₃).
Technical Support Center: Purification of 2-Chloro-4-methoxyquinazoline
Welcome to the technical support center for the purification of 2-Chloro-4-methoxyquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to overcome challenges in your experiments.
Understanding the Chemistry of Purification
The purification of this compound primarily relies on the physicochemical differences between the target compound and its potential impurities. A common synthetic route to this compound involves the nucleophilic substitution of a chlorine atom in 2,4-dichloroquinazoline with a methoxy group using a reagent like sodium methoxide.
This synthesis can lead to several key impurities:
-
Unreacted Starting Material: 2,4-dichloroquinazoline
-
Di-substituted Byproduct: 2,4-dimethoxyquinazoline
-
Hydrolysis Product: 2-Hydroxy-4-methoxyquinazoline (if moisture is present)
The structural similarities and differing polarities of these compounds form the basis for the purification strategies discussed below.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Recrystallization Issues
Question 1: My this compound is impure after synthesis. What is a good starting point for purification by recrystallization?
Answer: Recrystallization is an excellent technique for purifying crystalline solids like this compound. The key is to select a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Based on the general solubility of quinazoline derivatives, which tend to be soluble in polar aprotic solvents and some alcohols, here are some recommended starting points for solvent screening:
Recommended Single Solvent Systems:
-
Isopropanol
-
Ethanol
-
Methanol
-
Acetonitrile
Recommended Two-Solvent Systems:
-
Ethyl acetate/Hexane
-
Dichloromethane/Hexane
-
Toluene/Heptane
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Causality: The principle of recrystallization relies on the fact that the desired compound and its impurities have different solubility profiles in a given solvent. By dissolving the mixture in a hot solvent and allowing it to cool, the desired compound, being less soluble at lower temperatures, will crystallize out, leaving the more soluble impurities in the solution.
Question 2: My product "oils out" instead of crystallizing during recrystallization. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid (an oil) rather than a solid. This is a common problem and can happen for a few reasons:
-
High Impurity Concentration: A high concentration of impurities can depress the melting point of your compound, causing it to separate as a liquid.
-
Inappropriate Solvent: The boiling point of your recrystallization solvent may be higher than the melting point of your compound.
-
Supersaturation: The solution may be too concentrated, leading to rapid separation as an oil instead of slow crystal growth.
Troubleshooting Strategies:
| Possible Cause | Solution | Scientific Rationale |
| High Impurity Concentration | 1. Perform a preliminary purification by column chromatography. 2. Try a different recrystallization solvent where the impurities are more soluble. | Removing the bulk of impurities will raise the melting point of the crude product, favoring crystallization. |
| Inappropriate Solvent | 1. Switch to a lower-boiling point solvent. 2. Use a two-solvent system where the primary solvent has a lower boiling point. | This ensures that the crystallization occurs at a temperature below the compound's melting point. |
| Supersaturation | 1. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. | Reducing the concentration allows for a more controlled cooling and crystallization process. Scratching or seeding provides a nucleation site for crystal growth to begin. |
Question 3: I'm getting a very low recovery of my purified this compound after recrystallization. What are the likely causes and how can I improve my yield?
Answer: Low recovery is a frequent issue in recrystallization. The primary causes are using too much solvent, premature crystallization, or the product having significant solubility in the cold solvent.
Troubleshooting Flowchart for Low Recovery:
Caption: Troubleshooting flowchart for low recovery during recrystallization.
Column Chromatography Issues
Question 4: Recrystallization is not giving me the desired purity. How can I purify this compound using column chromatography?
Answer: Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, a normal-phase chromatography setup with silica gel is recommended.
Step-by-Step Protocol for Column Chromatography:
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine the optimal mobile phase. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Aim for an Rf value of 0.2-0.3 for this compound.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Run the mobile phase through the column and collect fractions. You can use a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity to elute the different components.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Expected Elution Order (from least polar to most polar):
-
2,4-dichloroquinazoline (starting material): Least polar
-
This compound (product): Intermediate polarity
-
2,4-dimethoxyquinazoline (byproduct): More polar
-
2-Hydroxy-4-methoxyquinazoline (hydrolysis product): Most polar
Causality: The separation in column chromatography is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. Less polar compounds have a weaker interaction with the polar silica gel and will travel down the column faster with the mobile phase, while more polar compounds will be retained on the silica gel for longer.
Question 5: My compounds are not separating well on the silica gel column. What are the common reasons for poor separation?
Answer: Poor separation in column chromatography can be frustrating. Here are some common causes and their solutions:
| Problem | Possible Cause(s) | Solution(s) | Scientific Rationale |
| Broad or Tailing Peaks | 1. Column overloading. 2. Inappropriate mobile phase. 3. Column channeling. | 1. Reduce the amount of sample loaded onto the column. 2. Optimize the mobile phase using TLC. 3. Repack the column carefully to ensure a uniform bed. | Overloading saturates the stationary phase, leading to poor separation. An optimized mobile phase ensures proper partitioning. Channeling creates uneven flow paths, causing band broadening. |
| Co-elution of Compounds | 1. Mobile phase is too polar. 2. Insufficient column length. | 1. Decrease the polarity of the mobile phase. 2. Use a longer column or a finer mesh silica gel. | A less polar mobile phase will increase the retention time of the compounds on the silica gel, allowing for better separation. A longer column provides more surface area for interaction and separation. |
| Product Not Eluting | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). | A more polar mobile phase is required to compete with the polar stationary phase for the binding of more polar compounds, allowing them to elute from the column. |
Visualization of the Separation Process:
Caption: Ideal separation of components over time in column chromatography.
Technical Support Center: Synthesis of 2-Chloro-4-methoxyquinazoline
Welcome to the Technical Support Center for the synthesis of 2-Chloro-4-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic transformation. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring a successful and efficient synthesis.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering explanations for their root causes and providing actionable solutions.
Question 1: My reaction is yielding a significant amount of a di-substituted byproduct, which I suspect is 2,4-dimethoxyquinazoline. How can I favor the formation of the desired mono-substituted product?
Answer:
The formation of 2,4-dimethoxyquinazoline is a common side reaction when synthesizing this compound from 2,4-dichloroquinazoline. This occurs because both the C2 and C4 positions of the quinazoline ring are susceptible to nucleophilic attack by the methoxide ion. However, the reactivity of these two positions is not equal.
Underlying Cause:
The C4 position of 2,4-dichloroquinazoline is generally more reactive towards nucleophiles than the C2 position.[1][2] This regioselectivity is attributed to the electronic properties of the quinazoline ring system.[3] The formation of the di-substituted product is favored by conditions that promote a second nucleophilic substitution, such as:
-
Excess Sodium Methoxide: Using more than one equivalent of the nucleophile will drive the reaction towards di-substitution.
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the less reactive C2 position to undergo substitution.[2]
-
Prolonged Reaction Times: Allowing the reaction to proceed for an extended period after the formation of the mono-substituted product can lead to the formation of the di-substituted byproduct.
Solutions:
To minimize the formation of 2,4-dimethoxyquinazoline, precise control over the reaction conditions is paramount:
-
Stoichiometry: Carefully control the stoichiometry to use no more than one equivalent of sodium methoxide per equivalent of 2,4-dichloroquinazoline.
-
Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature. It is advisable to add the sodium methoxide solution dropwise to the solution of 2,4-dichloroquinazoline at a low temperature to manage the exothermic nature of the reaction and prevent localized heating.
-
Reaction Monitoring: Closely monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
Question 2: I am observing a significant amount of a water-soluble byproduct and my yield of the desired product is low. I suspect hydrolysis of the starting material or product. How can I prevent this?
Answer:
Hydrolysis is another frequent side reaction in the synthesis of this compound. The chloro substituents on the electron-deficient quinazoline ring are susceptible to hydrolysis, leading to the formation of the corresponding quinazolin-4-one derivatives.[4]
Underlying Cause:
The presence of water in the reaction mixture, whether from solvents, reagents, or atmospheric moisture, can lead to the hydrolysis of the C-Cl bonds. The starting material, 2,4-dichloroquinazoline, can be hydrolyzed to 2-chloro-4(3H)-quinazolinone, and the desired product, this compound, can be hydrolyzed to 4-methoxy-2(1H)-quinazolinone. This is particularly problematic as these byproducts can complicate the purification process.
Solutions:
Strict anhydrous conditions are crucial to prevent hydrolysis:
-
Dry Glassware and Reagents: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents and ensure that the sodium methoxide is stored and handled under inert conditions to prevent moisture absorption.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.
-
Prompt Work-up: During the work-up procedure, minimize the contact time of the product with aqueous solutions.
Question 3: My reaction is sluggish and shows incomplete conversion of the starting material, 2,4-dichloroquinazoline, even after a prolonged reaction time. What could be the issue?
Answer:
Incomplete conversion can be a frustrating issue, leading to low yields and difficult purifications. Several factors can contribute to a stalled or sluggish reaction.
Underlying Cause:
-
Poor Quality of Sodium Methoxide: Sodium methoxide is hygroscopic and can decompose upon exposure to air and moisture, leading to a lower effective concentration of the active nucleophile.
-
Insufficient Mixing: In a heterogeneous reaction mixture, poor stirring can lead to localized depletion of the nucleophile and prevent the reaction from going to completion.
-
Low Reaction Temperature: While low temperatures are necessary to prevent di-substitution, a temperature that is too low may not provide sufficient energy to overcome the activation barrier of the reaction.
Solutions:
-
Use Fresh, High-Quality Reagents: Use freshly opened or properly stored sodium methoxide. If in doubt, it is advisable to prepare a fresh solution of sodium methoxide from sodium metal and anhydrous methanol.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.
-
Optimize Temperature: If the reaction is proceeding too slowly at a very low temperature, a modest increase in temperature (e.g., to room temperature) can be beneficial. However, this should be done cautiously while monitoring for the formation of the di-substituted byproduct.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the typical starting material for the synthesis of this compound?
The most common and direct precursor for the laboratory-scale synthesis of this compound is 2,4-dichloroquinazoline.[5] This starting material allows for a regioselective nucleophilic substitution at the more reactive C4 position.
Q2: What is the mechanism of the reaction between 2,4-dichloroquinazoline and sodium methoxide?
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1] The electron-withdrawing nitrogen atoms in the quinazoline ring make the carbon atoms at the C2 and C4 positions electrophilic and susceptible to attack by the nucleophilic methoxide ion. The reaction involves the formation of a Meisenheimer-like intermediate, followed by the departure of the chloride leaving group.
Q3: What are the recommended solvents for this reaction?
Anhydrous polar aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile are commonly used. Anhydrous methanol can also be used, in which case sodium methoxide can be generated in situ from sodium metal. The choice of solvent can influence the solubility of the reagents and the reaction rate.[6]
Q4: How can I purify the final product?
Purification of this compound can typically be achieved by recrystallization or silica gel column chromatography. For recrystallization, a suitable solvent system would be one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. If significant amounts of byproducts are present, column chromatography using a gradient of ethyl acetate in hexanes is often effective.
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound from 2,4-dichloroquinazoline.
Materials:
-
2,4-Dichloroquinazoline
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2,4-dichloroquinazoline (1.0 eq).
-
Dissolve the 2,4-dichloroquinazoline in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of sodium methoxide (1.0 eq) in anhydrous THF.
-
Add the sodium methoxide solution dropwise to the stirred solution of 2,4-dichloroquinazoline at 0°C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by silica gel column chromatography.
Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry (2,4-dichloroquinazoline:NaOMe) | 1:1 | Minimizes the formation of the di-substituted byproduct. |
| Reaction Temperature | 0°C to Room Temperature | Favors mono-substitution at the more reactive C4 position. |
| Solvent | Anhydrous THF, DMF, or Acetonitrile | Provides a suitable reaction medium and ensures anhydrous conditions. |
| Reaction Time | 2-6 hours (monitor by TLC) | Ensures complete conversion of the starting material without significant byproduct formation. |
| Purification Method | Recrystallization or Column Chromatography | To isolate the pure this compound. |
Visualizations
Reaction Pathway and Common Side Reactions
Caption: Main reaction and common side reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 4. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Suzuki Coupling with 2-Chloro-4-methoxyquinazoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals working with the challenging substrate, 2-Chloro-4-methoxyquinazoline. As an electron-deficient heteroaryl chloride, this substrate presents unique challenges that require careful optimization to achieve high yields and purity. This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reaction, ensuring a higher probability of success.
Introduction: The "Quinazoline Problem" in Suzuki Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, yet its application to nitrogen-containing heterocycles like quinazolines is not always straightforward.[1][2] this compound, in particular, presents a confluence of challenges:
-
Inert C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts, making the initial oxidative addition step—often the rate-determining step—sluggish.[3][4]
-
Catalyst Inhibition: The Lewis basic nitrogen atoms in the quinazoline ring can coordinate to the palladium center, forming stable, off-cycle complexes that deactivate the catalyst.[5]
-
Competing Side Reactions: The substrate is prone to specific and often frustrating side reactions, including dehalogenation and hydrolysis, which can drastically lower the yield of the desired product.[4][6]
This guide will address these issues head-on in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the Suzuki coupling of this compound.
Q1: My reaction shows low or no conversion of the starting material. What are the primary causes?
A1: This is the most frequent issue and typically points to a problem in the catalytic cycle's initiation or turnover. The primary culprits are inefficient oxidative addition and catalyst deactivation.
-
Inefficient Oxidative Addition: The Pd(0) species must insert into the C-Cl bond. For an unreactive aryl chloride, this step is slow. Your catalyst system may not be active enough. Standard catalysts like Pd(PPh₃)₄ often fail with heteroaryl chlorides.[7] You need a more robust system.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald (e.g., SPhos, XPhos) or Josiphos families are designed to accelerate oxidative addition and stabilize the active catalytic species.[5] N-Heterocyclic Carbenes (NHCs) are also excellent alternatives for coupling unreactive chlorides.[8]
-
-
Catalyst Deactivation (Poisoning): The quinazoline nitrogen can bind to the Pd catalyst, effectively taking it out of the catalytic cycle.[5] You may observe the formation of palladium black, a clear sign of catalyst decomposition and aggregation.[5]
-
Solution: The use of bulky ligands, as mentioned above, creates a steric shield around the palladium center, which can prevent or reduce the inhibitory coordination of the heterocycle.[5] Additionally, using a higher catalyst loading (e.g., starting at 5 mol%) can sometimes overcome partial deactivation, though ligand optimization is the preferred solution.
-
-
Inadequate Base or Temperature: The reaction may simply be too slow under your current conditions.
Q2: I'm observing a significant amount of 4-methoxyquinazoline (dehalogenated byproduct). How can I prevent this?
A2: Dehalogenation, the replacement of the chlorine atom with hydrogen, is a common parasitic side reaction.[4] It occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with your substrate.[3][4]
-
Source of Hydride: The Pd-H species can be generated from several sources:
-
Bases: Some bases can facilitate the formation of hydrides.
-
Solvents: Alcohols or residual water can be a source.
-
Boronic Acid: Impurities in the boronic acid can contribute.
-
-
Minimization Strategies:
-
Use Anhydrous Conditions: Ensure your solvents and reagents are rigorously dried. Use fresh, anhydrous solvents and dry your base (e.g., K₃PO₄) in an oven before use.
-
Ligand Choice: The ligand can influence the relative rates of the desired reductive elimination versus the undesired dehalogenation. A well-chosen ligand that promotes a fast forward reaction can outcompete the dehalogenation pathway.[4]
-
Base Selection: While a strong base is needed, an overly reactive one might promote side reactions. K₃PO₄ is generally a good balance.
-
Use High-Purity Boronic Acid: Use a high-quality boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester) to minimize protodeboronation and other degradation pathways that can complicate the reaction.[3]
-
Q3: My major byproduct is 4-methoxyquinazolin-2-one. What is causing this and how do I stop it?
A3: This is a hydrolysis reaction where the chloro group is displaced by a hydroxyl group (from water), followed by tautomerization to the more stable quinazolinone. The C4 position of quinazolines can be particularly susceptible to nucleophilic attack, and this can be a significant issue under Suzuki conditions, which often use aqueous base at high temperatures.[6]
-
Root Cause: The presence of water in your reaction is the direct cause. While many Suzuki protocols call for an aqueous co-solvent to dissolve the base, this can be detrimental for sensitive substrates.
-
Prevention Strategies:
-
Strictly Anhydrous Conditions: This is the most effective solution. Use a non-aqueous solvent system with a soluble organic base or a finely powdered, anhydrous inorganic base.
-
Base and Solvent Choice: Use finely ground, anhydrous K₃PO₄ or Cs₂CO₃ in a solvent like 1,4-dioxane or toluene. These bases have sufficient solubility and reactivity in anhydrous organic solvents at elevated temperatures.
-
Lower Reaction Temperature: If possible, run the reaction at the lowest temperature that still provides a reasonable rate to minimize the rate of hydrolysis relative to the desired coupling.[5]
-
Data & Protocols
Table 1: Catalyst & Ligand Selection Guide for Heteroaryl Chlorides
| Catalyst System (Precursor + Ligand) | Ligand Type | Strengths & Use Cases | Considerations |
| Pd(PPh₃)₄ | Monodentate Phosphine | Readily available, inexpensive, good for simple aryl bromides/iodides. | Generally poor performance for unreactive aryl chlorides like 2-chloroquinazoline.[7] |
| PdCl₂(dppf) | Bidentate Ferrocenylphosphine | Good general-purpose catalyst, better than PPh₃ for some couplings. | May lack the activity needed for this specific C-Cl bond activation. |
| Pd₂(dba)₃ + SPhos/XPhos | Bulky Biarylphosphine (Buchwald) | Highly Recommended. Excellent for activating C-Cl bonds, prevents catalyst deactivation via steric bulk, high turnover numbers.[1][5] | Higher cost, air-sensitive ligands require handling under inert atmosphere. |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Highly Recommended. Very active for C-Cl bond activation, often provides high yields where phosphine ligands fail.[3][8] | Pre-catalyst can be expensive. |
Table 2: Base & Solvent Compatibility
| Base | Solvent(s) | Pros | Cons |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Common, inexpensive. | Requires water for solubility, increasing hydrolysis risk.[10] Weaker base may lead to slow reaction. |
| K₃PO₄ | Dioxane, Toluene, DMF | Recommended. Stronger base, effective for C-Cl activation. Can be used under anhydrous conditions if finely powdered.[9] | Can be hygroscopic; must be dried before use. |
| Cs₂CO₃ | Dioxane, Toluene | Strong base, good solubility in organic solvents. | More expensive, highly hygroscopic. |
Experimental Protocols
Protocol 1: Standard Starting Conditions
This protocol provides a robust starting point for optimization.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5.5 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via syringe (to achieve a concentration of ~0.1 M).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Optimized Protocol for Hydrolysis-Sensitive Coupling
This protocol is designed to rigorously exclude water and minimize side reactions.
-
Preparation: In a glovebox or under a strict inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous cesium carbonate (Cs₂CO₃, 2.0 equiv.) to an oven-dried reaction vial.
-
Catalyst Addition: Add the palladium precatalyst (e.g., SPhos G3 Precatalyst, 3-5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the vial and heat to 90-100 °C with vigorous stirring.
-
Monitoring & Workup: Follow steps 6 and 7 from Protocol 1.
Visualizations
Diagram 1: Suzuki Catalytic Cycle with Key Challenges
Caption: The Suzuki catalytic cycle highlighting challenging steps for this compound.
Diagram 2: Troubleshooting Decision Tree
Caption: A logical decision tree for troubleshooting common Suzuki coupling failures.
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: N-arylation of 2-Chloro-4-methoxyquinazoline
Welcome to the technical support center for the N-arylation of 2-chloro-4-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in this crucial synthetic transformation, ensuring the successful and efficient synthesis of your target N-aryl-4-methoxyquinazolin-2-amines.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-arylation of this compound, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Low to No Product Formation
Question: I am not observing any significant formation of my desired N-arylated product. What are the likely causes and how can I fix this?
Answer:
Low to no product formation is a common but solvable issue in N-arylation reactions, often pointing to problems with the catalyst system, reaction conditions, or reagents. Let's break down the potential culprits and their solutions.
1. Inactive Catalyst System: The palladium catalyst's activity is paramount.
-
Palladium Precursor: Ensure you are using a high-quality palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂). Older or improperly stored precursors can exhibit reduced activity.
-
Ligand Selection: The choice of phosphine ligand is critical for the success of Buchwald-Hartwig amination. For electron-rich heterocyclic chlorides like this compound, bulky, electron-rich phosphine ligands are often required.[1][2] Consider ligands such as XPhos, RuPhos, or BrettPhos. If you are using a less bulky ligand like BINAP, it may not be suitable for this substrate.
-
Catalyst Poisoning: The catalyst can be poisoned by impurities in your starting materials or solvent. Functional groups like azo compounds can interfere with the catalytic cycle.[3] Ensure your this compound and amine are pure, and your solvent is anhydrous and degassed.
2. Suboptimal Reaction Conditions:
-
Base Selection: The choice and quality of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2] The strength of the base can significantly impact the reaction rate and yield. Ensure your base is fresh and has been handled under inert conditions to prevent decomposition. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may not be effective for this transformation.[4]
-
Solvent: The solvent must be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst. Toluene, dioxane, and THF are common choices.[2] The solubility of your starting materials in the chosen solvent is also a key factor.
-
Temperature: While some modern catalyst systems can operate at room temperature, many palladium-catalyzed aminations require elevated temperatures to proceed efficiently.[2] If your reaction is sluggish, a gradual increase in temperature may be beneficial. However, be cautious, as excessively high temperatures can lead to catalyst decomposition.
-
Inert Atmosphere: These reactions are typically sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
3. Starting Material Reactivity:
-
Aryl Halide: While this compound is an activated chloride due to the nitrogen atoms in the ring, its reactivity can still be a factor. The general reactivity trend for aryl halides is I > Br > Cl.[2] For challenging couplings, you might consider if a bromo or iodo analogue of your quinazoline is accessible.
-
Amine Nucleophilicity: The electronic properties of your amine coupling partner play a significant role. Electron-poor amines are generally less reactive and may require longer reaction times or more forcing conditions.[5][6] Conversely, very electron-rich amines can sometimes lead to side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low to no product formation.
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of side products, complicating purification. What are these impurities and how can I minimize them?
Answer:
Side product formation in N-arylation reactions can arise from several competing pathways. Identifying the nature of the impurity is the first step toward mitigating its formation.
Common Side Products and Their Causes:
| Side Product | Potential Cause | Mitigation Strategy |
| Hydrolysis Product (4-methoxyquinazolin-2-one) | Presence of water in the reaction mixture, reacting with the chloroquinazoline. | Use anhydrous solvents and reagents. Ensure the base is not hydrated. |
| Homocoupling of Amine (Ar-Ar) | Can occur under certain catalytic conditions, though less common. | Optimize ligand-to-metal ratio. Lowering the reaction temperature may help. |
| Diarylation of Primary Amines | A primary amine product can react a second time with the chloroquinazoline. | Use a slight excess of the amine. Choose a ligand that favors mono-arylation.[7] |
| Reduction of the Chloroquinazoline | Can be caused by certain phosphine ligands or impurities. | Screen different ligands. Ensure high purity of all reaction components. |
Minimizing Side Product Formation:
-
Rigorous Control of Reaction Conditions: The most effective way to prevent the formation of the hydrolysis product is to maintain strictly anhydrous conditions. Dry your solvent over a suitable drying agent and handle all reagents under an inert atmosphere.
-
Ligand and Catalyst Loading: The choice of ligand and the palladium-to-ligand ratio can influence the prevalence of side reactions. Experiment with slightly different ratios to find the optimal balance for your specific substrates.
-
Temperature and Reaction Time: Monitor your reaction by TLC or LC-MS to determine the point of maximum product formation before significant side products appear. Avoid unnecessarily long reaction times or excessively high temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Buchwald-Hartwig N-arylation of this compound?
A1: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves:
-
Oxidative Addition: The active Pd(0) catalyst adds to the C-Cl bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base removes a proton from the amine to form an amido complex.
-
Reductive Elimination: The N-aryl bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Q2: Can I use a copper catalyst for the N-arylation of this compound?
A2: Yes, copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a viable alternative to palladium-catalyzed methods.[8] These reactions often require higher temperatures and may necessitate the use of a ligand such as 1,10-phenanthroline. While palladium catalysis is often more general, copper catalysis can be advantageous due to the lower cost and toxicity of copper.[8]
Q3: How do I choose the right base for my reaction?
A3: The role of the base is to deprotonate the amine, facilitating the formation of the palladium-amido complex. The choice of base depends on the pKa of the amine and the solvent. For most primary and secondary amines, strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are effective.[2] Theoretical and experimental studies have shown that in nonpolar solvents, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[9][10][11]
Q4: Is microwave irradiation a suitable heating method for this reaction?
A4: Microwave irradiation can be highly effective for the N-arylation of chloroquinazolines. It often leads to significantly shorter reaction times and can improve yields, especially for less reactive substrates.[5][6] The rapid heating provided by microwaves can help overcome activation barriers more efficiently than conventional heating.
Experimental Protocols
General Procedure for Palladium-Catalyzed N-arylation
This is a general starting point; optimization will likely be required for your specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.1-1.2 equiv), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., toluene or dioxane). Then, add the base (e.g., NaOtBu, 1.4-2.0 equiv).
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the required time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and quench with water or saturated aqueous ammonium chloride.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactions Involving 2-Chloro-4-methoxyquinazoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-Chloro-4-methoxyquinazoline. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your synthetic chemistry endeavors. As Senior Application Scientists, we understand the nuances of working with this versatile yet sensitive reagent and aim to provide you with field-proven insights to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your reactions with this compound, with a focus on preventing unwanted hydrolysis.
Q1: My reaction is producing a significant amount of an insoluble white precipitate, which I suspect is the hydrolysis byproduct, 4-methoxyquinazolin-2(1H)-one. How can I prevent this?
The formation of 4-methoxyquinazolin-2(1H)-one is a common issue and directly results from the hydrolysis of the C2-chloro group. This reaction is particularly favorable in the presence of water and can be exacerbated by certain reaction conditions. Here’s a systematic approach to mitigate this side reaction:
Underlying Cause: The pyrimidine ring in the quinazoline scaffold is electron-deficient, making the C2 and C4 positions susceptible to nucleophilic attack.[1] The chlorine atom at the C2 position is a good leaving group, and water can act as a nucleophile, leading to hydrolysis.
Preventative Measures:
-
Strict Anhydrous Conditions: The most critical factor is the rigorous exclusion of water.
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and N,N-dimethylformamide (DMF) are commonly employed.[2] Ensure they are stored over molecular sieves.
-
Reagent Purity: Ensure all reagents, including your nucleophile and any bases, are anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[2] Flame-dry your glassware before use.
-
-
Temperature Control: The rate of hydrolysis is temperature-dependent.
-
Base Selection: The choice of base is crucial.
-
Non-nucleophilic Bases: Use non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIEA) or proton sponges to neutralize the HCl generated during the substitution reaction.[2][4] These bases are less likely to compete with your desired nucleophile.
-
Avoid Aqueous Bases: Do not use aqueous bases like sodium hydroxide or potassium carbonate solutions, as they will directly promote hydrolysis.
-
Q2: My desired nucleophilic substitution at the C2 position is sluggish, and forcing the conditions with higher temperatures leads to increased hydrolysis. What can I do?
Balancing reactivity to favor the desired substitution over hydrolysis is a common challenge. Here are several strategies to enhance the rate of your primary reaction without promoting the formation of byproducts:
Causality: The reactivity of the C2-chloro group is influenced by the electron-withdrawing nature of the quinazoline ring system. However, if your nucleophile is weak, higher activation energy is required, which can also favor the competing hydrolysis reaction.
Optimization Strategies:
-
Solvent Effects: The choice of solvent can significantly influence reaction rates.
-
Polar Aprotic Solvents: Solvents like DMF or dimethyl sulfoxide (DMSO) can accelerate SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).[5] However, be mindful that these solvents can be difficult to remove and must be thoroughly dried.
-
Solubility: Ensure your starting materials are fully dissolved. Poor solubility can lead to slow and incomplete reactions.[6]
-
-
Catalysis:
-
Phase-Transfer Catalysis: For reactions involving solid-liquid or liquid-liquid phases, a phase-transfer catalyst can facilitate the transport of the nucleophile to the electrophilic substrate, increasing the reaction rate under milder conditions.[7]
-
-
Activation of the Nucleophile:
-
If you are using an amine or alcohol nucleophile, consider deprotonating it with a strong, non-nucleophilic base (e.g., sodium hydride in an anhydrous solvent) prior to the addition of the this compound. This generates a more potent nucleophile.
-
Q3: I am attempting a reaction with an amine nucleophile and observing the formation of multiple products. What are the likely side reactions besides hydrolysis?
Besides hydrolysis, other side reactions can occur, leading to a complex product mixture.
Potential Side Reactions:
-
Over-substitution: If your nucleophile is a primary or secondary amine, it is possible for it to react with the product, leading to the formation of di-substituted or oligomeric byproducts. This is more likely if the product is more reactive than the starting material.
-
Reaction with the Methoxy Group: While less common under typical SNAr conditions, strong nucleophiles or harsh reaction conditions could potentially lead to the displacement of the methoxy group at the C4 position.
-
Ring Opening: In strongly acidic or basic conditions, particularly at elevated temperatures, the quinazoline ring itself can be susceptible to hydrolytic cleavage.[1]
Minimization Strategies:
-
Stoichiometric Control: Use a precise stoichiometry of your nucleophile (often 1.0 to 1.1 equivalents) to minimize over-reaction.
-
Controlled Addition: Add the this compound solution dropwise to the solution of the nucleophile to maintain a low concentration of the electrophile and reduce the likelihood of multiple additions.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction once the starting material is consumed and before significant byproduct formation occurs.
Frequently Asked Questions (FAQs)
What is the mechanism of hydrolysis of this compound?
The hydrolysis of this compound proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient quinazoline ring is attacked by water (the nucleophile) at the C2 position, leading to the formation of a tetrahedral intermediate. The departure of the chloride ion and subsequent deprotonation of the oxonium ion yields the final product, 4-methoxyquinazolin-2(1H)-one.
Caption: Mechanism of this compound hydrolysis.
What are the ideal storage conditions for this compound to prevent degradation?
To ensure the longevity and reactivity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A desiccator is recommended to protect it from atmospheric moisture.
Are there any alternative reagents I can use if hydrolysis remains a persistent issue?
If hydrolysis is unavoidable under your desired reaction conditions, you might consider alternative synthetic strategies. For instance, you could synthesize the quinazolinone core first and then introduce the chloro group at a later stage if the subsequent reaction is less sensitive to moisture. Alternatively, using a protecting group on the quinazoline nitrogen could modulate the reactivity of the C2 position.[8]
How does pH affect the stability of this compound?
This compound is most stable under neutral to slightly acidic conditions. In strongly acidic or basic solutions, the rate of hydrolysis can be significantly accelerated.[9] It is crucial to maintain the pH of the reaction mixture within a range that favors the desired reaction over hydrolysis.
What is a general experimental protocol for a successful nucleophilic substitution reaction?
Below is a general protocol for the reaction of this compound with an amine nucleophile. This should be adapted based on the specific reactivity of your nucleophile.
Experimental Protocol: Synthesis of 2-Amino-4-methoxyquinazoline Derivatives
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the amine nucleophile (1.0 eq.) and N,N-diisopropylethylamine (DIEA) (1.2 eq.) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Electrophile: In a separate flame-dried flask, dissolve this compound (1.05 eq.) in anhydrous THF. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Caption: A typical workflow for nucleophilic substitution.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF, DCM, DMF | Aprotic solvents prevent hydrolysis and can aid in solubility.[2][5] |
| Base | N,N-Diisopropylethylamine (DIEA) | A non-nucleophilic, sterically hindered base to neutralize HCl.[2][4] |
| Temperature | 0 °C to Room Temperature | Lower temperatures minimize hydrolysis.[2][3] |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture.[2] |
| Workup | Aqueous quench (e.g., NH4Cl) | Neutralizes the base and facilitates extraction. |
References
- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2002066445A1 - Quinazoline derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO1998011438A1 - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
- 9. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Considerations for 2-Chloro-4-methoxyquinazoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxyquinazoline. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the scale-up of this important synthetic intermediate. Drawing from established chemical principles and field-proven insights, this resource aims to be a trustworthy companion in your process development and manufacturing endeavors.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
The most prevalent and scalable synthesis of this compound typically starts from 2,4-dichloroquinazoline. This intermediate is then selectively reacted with sodium methoxide. The higher reactivity of the chlorine atom at the C4 position allows for a regioselective nucleophilic aromatic substitution (SNAr)[1][2].
The general reaction scheme is as follows:
-
Step 1: Synthesis of 2,4-Dichloroquinazoline. This is often achieved by treating 2,4(1H,3H)-quinazolinedione with a chlorinating agent like phosphorus oxychloride (POCl₃)[3][4].
-
Step 2: Selective Methoxylation. 2,4-dichloroquinazoline is then reacted with a controlled amount of sodium methoxide in a suitable solvent, such as methanol, to yield this compound[5].
This route is favored for its use of readily available starting materials and generally good yields[6][7].
Q2: What are the critical process parameters to control during the selective methoxylation step?
Controlling the regioselectivity of the methoxylation is paramount. The key parameters to monitor and control are:
-
Stoichiometry of Sodium Methoxide: Using a slight excess of sodium methoxide can lead to the formation of the undesired 2,4-dimethoxyquinazoline. Precise control of the molar ratio is crucial.
-
Reaction Temperature: The reaction is typically run at low to ambient temperatures to favor the substitution at the more reactive C4 position[8]. Excursions to higher temperatures can increase the rate of the second substitution, leading to impurity formation.
-
Reaction Time: Monitoring the reaction progress by techniques like HPLC or TLC is essential to stop the reaction once the starting material is consumed and before significant formation of the di-substituted byproduct occurs[9].
Q3: What safety precautions are necessary when working with phosphorus oxychloride (POCl₃) on a large scale?
Phosphorus oxychloride is a highly corrosive and reactive chemical. When handling it on a large scale, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Use of acid-resistant gloves, clothing, and a full-face respirator is essential[10].
-
Ventilation: All operations should be conducted in a well-ventilated fume hood or a closed system to avoid inhalation of corrosive vapors.
-
Reaction Quenching: POCl₃ reacts violently with water. The quenching of the reaction mixture must be done cautiously by slowly adding the reaction mixture to ice or a cold, non-protic solvent.
-
Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. Personnel should be trained on the specific hazards and emergency procedures for POCl₃.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Problem 1: Low Yield of 2,4-Dichloroquinazoline
Symptoms:
-
The isolated yield of 2,4-dichloroquinazoline after the reaction of 2,4(1H,3H)-quinazolinedione with POCl₃ is significantly lower than expected.
-
The presence of unreacted starting material or dark, tarry byproducts.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or temperature. | Gradually increase the reflux time and monitor the reaction progress by TLC or HPLC. Ensure the reaction temperature is maintained at the reflux point of POCl₃. |
| Moisture Contamination | 2,4(1H,3H)-quinazolinedione can absorb moisture, which will react with POCl₃, reducing its effectiveness. | Ensure the starting material is thoroughly dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Degradation | Prolonged exposure to high temperatures can lead to the decomposition of the product. | Optimize the reaction time to ensure completion without unnecessary heating. Consider using a milder chlorinating agent if possible, although this may require process re-validation. |
| Inefficient Work-up | The product may be lost during the work-up and isolation steps. | Carefully control the quenching process by adding the reaction mixture to ice water slowly. Ensure complete precipitation of the product before filtration. Wash the crude product with cold water to remove residual acids. |
Problem 2: Formation of 2,4-Dimethoxyquinazoline Impurity
Symptoms:
-
Analytical data (e.g., HPLC, GC-MS, NMR) shows a significant peak corresponding to 2,4-dimethoxyquinazoline in the final product[11].
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Excess Sodium Methoxide | The use of more than one equivalent of sodium methoxide will lead to the substitution of both chlorine atoms. | Accurately calculate and dispense the required amount of sodium methoxide. Consider using a standardized solution of sodium methoxide. |
| Elevated Reaction Temperature | Higher temperatures increase the reaction rate and can overcome the activation energy barrier for the second substitution. | Maintain a low reaction temperature, typically between 0°C and room temperature. Use a cooling bath to control any exotherms. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long can result in the slow formation of the di-substituted product. | Monitor the reaction closely by an appropriate analytical method. Quench the reaction as soon as the 2,4-dichloroquinazoline has been consumed. |
Problem 3: Difficulty in Product Purification
Symptoms:
-
The isolated this compound is off-color (e.g., yellow or brown).
-
Analytical methods show the presence of multiple impurities that are difficult to remove by standard crystallization.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Residual Acid from Chlorination Step | Incomplete removal of POCl₃ and HCl from the 2,4-dichloroquinazoline intermediate can lead to side reactions and coloration. | Thoroughly wash the 2,4-dichloroquinazoline intermediate with water and a dilute base (e.g., sodium bicarbonate solution) to neutralize any residual acid before the methoxylation step. |
| Oxidation | The quinazoline ring can be susceptible to oxidation, especially under harsh conditions, leading to colored byproducts[12]. | Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation. |
| Solvent Choice for Crystallization | The chosen solvent may not be optimal for selectively crystallizing the desired product and leaving impurities in the mother liquor. | Screen a variety of solvents or solvent mixtures for recrystallization. Common choices include heptane, ethanol, or mixtures thereof[5]. Consider a charcoal treatment to remove colored impurities before crystallization. |
III. Experimental Protocols & Visualizations
Protocol 1: Synthesis of 2,4-Dichloroquinazoline
Materials:
-
2,4(1H,3H)-quinazolinedione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst, optional)[4]
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge 2,4(1H,3H)-quinazolinedione.
-
Slowly add phosphorus oxychloride (a typical ratio is 5-10 volumes relative to the starting material).
-
If used, add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed[3].
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by adding it portion-wise to a stirred vessel containing crushed ice and water.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Filter the solid product and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum to obtain 2,4-dichloroquinazoline.
Protocol 2: Synthesis of this compound
Materials:
-
2,4-Dichloroquinazoline
-
Sodium methoxide
-
Methanol (anhydrous)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2,4-dichloroquinazoline in anhydrous methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium methoxide (1.0 equivalent) in methanol, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or HPLC.
-
Once the reaction is complete (typically 1-3 hours), quench the reaction by adding water.
-
The product may precipitate out. If not, the methanol can be removed under reduced pressure.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
If necessary, recrystallize the crude product from a suitable solvent like heptane or ethanol to improve purity[5].
Visual Workflow: Key Decision Points in Scale-Up
Caption: Decision workflow for the scale-up synthesis of this compound.
IV. References
-
BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis. Retrieved from --INVALID-LINK--
-
CN101353328B. (n.d.). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents. Retrieved from --INVALID-LINK--
-
CN101475537A. (n.d.). Preparation of 2,4-dichloroquinazoline. Google Patents. Retrieved from --INVALID-LINK--
-
CN102584721A. (n.d.). Synthetic method of 2,4-dichloroquinazoline derivative. Google Patents. Retrieved from --INVALID-LINK--
-
CN103554036B. (n.d.). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents. Retrieved from --INVALID-LINK--
-
CN1749250A. (n.d.). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2,4-Dichloroquinazoline synthesis. Retrieved from --INVALID-LINK--
-
Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from --INVALID-LINK--
-
Echemi. (n.d.). 2-Chloro-4-hydrazino-5-methoxy-pyrimidine SDS, 98021-95-5 Safety Data Sheets. Retrieved from --INVALID-LINK--
-
Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from --INVALID-LINK--
-
PMC - NIH. (2024). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from --INVALID-LINK--
-
PMC - NIH. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Retrieved from --INVALID-LINK--
-
PMC - NIH. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from --INVALID-LINK--
-
PMC - NIH. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Chloro-4-methylquinazoline. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline. Retrieved from --INVALID-LINK--
-
SciSpace. (n.d.). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Retrieved from --INVALID-LINK--
-
Taylor & Francis Online. (n.d.). Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Retrieved from --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. (2023). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Various. (n.d.). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from --INVALID-LINK--
-
Various. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from --INVALID-LINK--
References
- 1. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]
- 6. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 7. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Navigating Impurities in 2-Chloro-4-methoxyquinazoline Starting Material
Welcome to the Technical Support Center for 2-Chloro-4-methoxyquinazoline. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage impurities associated with this critical starting material. Our goal is to provide you with the expertise and practical guidance necessary to ensure the quality and integrity of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: The impurity profile of this compound is heavily influenced by its synthetic route, which most commonly involves the nucleophilic substitution of 2,4-dichloroquinazoline with a methoxide source. The primary impurities to be aware of are:
-
Isomeric Impurity (4-Chloro-2-methoxyquinazoline): This is the most prevalent process-related impurity. It arises from the non-regioselective reaction of the methoxide at the C2 position of the 2,4-dichloroquinazoline precursor.[1][2] The C4 position is kinetically favored for nucleophilic attack due to electronic factors, but reaction at the C2 position can still occur, leading to this isomeric byproduct.[1][2]
-
Hydrolysis Product (2-Hydroxy-4-methoxyquinazoline): This impurity can form if water is present during the synthesis or work-up. The chloro group at the C2 position is susceptible to hydrolysis, particularly under non-anhydrous or basic conditions.
-
Unreacted Starting Material (2,4-Dichloroquinazoline): Incomplete reaction can result in the carryover of the starting material into the final product.
-
Over-alkylation Product (2,4-Dimethoxyquinazoline): If an excess of the methoxide reagent is used or if reaction conditions are too harsh, substitution at both the C2 and C4 positions can occur.
Q2: How do these impurities affect my downstream reactions?
A2: The presence of these impurities can have significant consequences for subsequent synthetic steps:
-
Isomeric Impurities: The presence of 4-Chloro-2-methoxyquinazoline can lead to the formation of regioisomeric final products, which can be challenging to separate and may exhibit different biological activities or toxicological profiles.
-
Hydrolysis Products: The hydroxyl group of 2-Hydroxy-4-methoxyquinazoline can compete with the desired nucleophile in subsequent reactions, leading to unwanted byproducts and reduced yields.
-
Unreacted Starting Material: 2,4-Dichloroquinazoline is highly reactive and can lead to the formation of multiple unwanted side products in your reaction.
-
Over-alkylation Products: 2,4-Dimethoxyquinazoline is generally less reactive than the chlorinated species but can still interfere with purification and reduce the overall yield of your desired product.
Q3: What analytical techniques are recommended for identifying and quantifying these impurities?
A3: A multi-pronged analytical approach is recommended for comprehensive impurity profiling:
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, qualitative assessment of the purity of your starting material and for monitoring the progress of purification. A well-chosen solvent system can effectively separate the desired product from its main impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative analysis of impurities. A validated reverse-phase HPLC method can provide high-resolution separation and accurate quantification of each impurity.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful technique for structural elucidation and can be used to differentiate between the desired this compound and its isomer, 4-Chloro-2-methoxyquinazoline, based on the distinct chemical shifts of the aromatic protons and the methoxy group.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry can provide molecular weight information for the impurities, aiding in their identification.
Troubleshooting Guides
This section provides practical, step-by-step guidance for addressing common issues related to impurities in this compound.
Problem 1: My analytical data (TLC/HPLC) shows a significant peak corresponding to the isomeric impurity (4-Chloro-2-methoxyquinazoline).
Causality: The formation of the 4-chloro-2-methoxy isomer is a known side reaction in the synthesis of this compound from 2,4-dichloroquinazoline. The regioselectivity of the methoxide attack is not absolute, and reaction conditions can influence the ratio of the two isomers.[1][2]
Troubleshooting Workflow:
Caption: Decision workflow for handling isomeric impurity.
Detailed Protocols:
Protocol 1: Purification by Recrystallization
Recrystallization is often the most efficient method for removing small to moderate amounts of the isomeric impurity. The key is to find a solvent system where the desired this compound has significantly lower solubility at room temperature compared to the 4-chloro-2-methoxy isomer.
-
Step 1: Solvent Screening.
-
Test the solubility of a small amount of the impure material in various solvents at room temperature and upon heating. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Commonly successful solvents for quinazoline derivatives include ethanol, isopropanol, ethyl acetate, and mixtures such as ethyl acetate/hexanes or toluene/heptane.
-
-
Step 2: Recrystallization Procedure.
-
Dissolve the impure this compound in the minimum amount of the chosen hot solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
Step 3: Purity Assessment.
-
Analyze the purity of the recrystallized material by TLC and HPLC to confirm the removal of the isomeric impurity.
-
Protocol 2: Purification by Column Chromatography
For higher levels of isomeric impurity or when recrystallization is ineffective, column chromatography is the recommended method.
-
Step 1: TLC Method Development.
-
Develop a TLC solvent system that provides good separation (ΔRf > 0.2) between this compound and 4-Chloro-2-methoxyquinazoline. A common starting point is a mixture of ethyl acetate and hexanes.
-
-
Step 2: Column Chromatography Procedure.
-
Prepare a silica gel column using the developed eluent system.
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Step 3: Purity Confirmation.
-
Confirm the purity of the isolated product by HPLC and ¹H NMR.
-
Data Presentation: Typical Analytical Data for Isomer Separation
| Compound | TLC Rf (30% EtOAc/Hexanes) | HPLC Retention Time (C18, MeCN/H₂O gradient) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |
| This compound | ~0.4 | ~12.5 min | 8.15 (d, 1H), 7.85 (t, 1H), 7.60 (d, 1H), 7.45 (t, 1H), 4.10 (s, 3H) |
| 4-Chloro-2-methoxyquinazoline | ~0.5 | ~13.2 min | 8.05 (d, 1H), 7.75 (t, 1H), 7.50 (m, 2H), 4.25 (s, 3H) |
Note: These are representative values and may vary depending on the specific analytical conditions.
Problem 2: My starting material contains a significant amount of 2-Hydroxy-4-methoxyquinazoline.
Causality: The presence of this hydrolysis product indicates that the starting material was exposed to water during its synthesis, work-up, or storage. 2-Chloroquinazolines are susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures or non-neutral pH.
Troubleshooting Workflow:
Caption: Decision workflow for handling hydrolysis impurity.
Detailed Protocols:
Protocol 3: Purification by Aqueous Wash
The phenolic nature of the hydroxyl group in 2-Hydroxy-4-methoxyquinazoline allows for its removal by a simple basic wash.
-
Step 1: Dissolution.
-
Dissolve the impure this compound in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
-
Step 2: Basic Wash.
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH). The basic wash will deprotonate the phenolic hydroxyl group, making the impurity water-soluble.
-
Repeat the wash 2-3 times.
-
-
Step 3: Work-up.
-
Wash the organic layer with brine to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the purified product.
-
-
Step 4: Purity Verification.
-
Analyze the purified material by TLC and HPLC to ensure the complete removal of the hydrolysis product.
-
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Guide to Analytical Methods for 2-Chloro-4-methoxyquinazoline Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Characterization in Drug Discovery
In the landscape of pharmaceutical research and development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. 2-Chloro-4-methoxyquinazoline serves as a key intermediate in the synthesis of a variety of biologically active compounds. Its chemical integrity directly influences the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust analytical workflow is essential to ensure its identity, purity, and quality.
This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this compound. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of the data generated from each method. This document is designed to empower researchers to make informed decisions when establishing a self-validating system for the analysis of this critical quinazoline derivative.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
A. ¹H NMR Spectroscopy: Mapping the Proton Framework
¹H NMR provides a detailed picture of the hydrogen atoms in the molecule, offering insights into their chemical environment and proximity to one another.
The following data is predicted based on the analysis of closely related analogs, such as 2-(3-Chlorophenyl)-4-methoxyquinazoline, and established principles of NMR spectroscopy.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | d (J ≈ 8.4 Hz) | 1H | H-5 |
| ~7.90 | d (J ≈ 8.4 Hz) | 1H | H-8 |
| ~7.85 | ddd (J ≈ 8.4, 7.0, 1.4 Hz) | 1H | H-7 |
| ~7.55 | ddd (J ≈ 8.4, 7.0, 1.4 Hz) | 1H | H-6 |
| ~4.15 | s | 3H | -OCH₃ |
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving the necessary resolution to separate the aromatic proton signals, which are expected to be in a crowded region of the spectrum. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.
-
Instrument Setup:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Probe: 5 mm broadband observe (BBO) probe.
-
Temperature: 298 K.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-32 (adjust for desired signal-to-noise)
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: ~3-4 seconds
-
Spectral width: ~16 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to establish proton connectivity.
-
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Coupled with proton-decoupling techniques, it yields a spectrum of singlets, where each peak corresponds to a unique carbon atom.
The following data is predicted based on the analysis of closely related analogs and established ¹³C NMR chemical shift databases.[1]
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C-4 |
| ~160.0 | C-2 |
| ~152.0 | C-8a |
| ~134.0 | C-7 |
| ~128.5 | C-5 |
| ~127.0 | C-6 |
| ~124.0 | C-8 |
| ~115.0 | C-4a |
| ~54.0 | -OCH₃ |
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Same as for ¹H NMR.
-
Data Acquisition:
-
Acquire a one-dimensional ¹³C spectrum with broadband proton decoupling.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay (d1): 2-5 seconds
-
Spectral width: ~240 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation.
-
Phase correct the spectrum.
-
Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).
-
Visualization of NMR Workflow
Caption: Workflow for NMR-based structural elucidation of this compound.
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.
A. Electron Ionization-Mass Spectrometry (EI-MS)
EI-MS is a hard ionization technique that typically leads to extensive fragmentation, providing a "fingerprint" of the molecule that is highly useful for structural confirmation.
The molecular ion peak should exhibit a characteristic M/M+2 isotopic pattern in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.
-
Molecular Ion (M⁺): m/z 194/196
-
Key Fragments:
-
[M - CH₃]⁺ (m/z 179/181): Loss of a methyl radical from the methoxy group.
-
[M - OCH₃]⁺ (m/z 163/165): Loss of a methoxy radical.
-
[M - Cl]⁺ (m/z 159): Loss of a chlorine radical.
-
[M - CO - CH₃]⁺ (m/z 151/153): Subsequent loss of carbon monoxide.
-
B. Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly useful for confirming the molecular weight of the compound with minimal fragmentation. It is often coupled with High-Performance Liquid Chromatography (HPLC-MS). For this compound, the protonated molecule [M+H]⁺ would be observed at m/z 195/197.[1]
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Gas Chromatograph (GC): Agilent 7890B or similar.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Mass Spectrometer (MS): Agilent 5977B MSD or similar.
-
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 15°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualization of Mass Spectrometry Workflow
Caption: Workflow for GC-MS analysis of this compound.
III. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantity
HPLC is the workhorse of the pharmaceutical industry for purity determination and quantitative analysis. A well-developed HPLC method can effectively separate the target compound from starting materials, by-products, and degradation products.
A. Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the most common mode of HPLC used for the analysis of moderately polar to nonpolar compounds like this compound.
Based on methods for related quinazoline derivatives, the following conditions can serve as a starting point for method development.[2][3]
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, ramp to 90% B over 15 min, hold for 5 min, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Causality Behind Experimental Choices: A C18 column is chosen for its versatility in retaining a wide range of organic molecules. A gradient elution is employed to ensure that both more and less polar impurities can be effectively separated and eluted within a reasonable timeframe. Formic acid is added to the mobile phase to improve peak shape by ensuring the analyte is in a consistent protonation state. UV detection at 254 nm is a good starting point as the quinazoline ring system is expected to have strong absorbance in this region.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~100 µg/mL with the initial mobile phase composition.
-
Instrument Setup:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV detector.
-
-
Method Execution:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the sample and run the gradient method.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the area percentage of the main peak to assess purity.
-
For quantitative analysis, a calibration curve would be generated using standards of known concentration.
-
Visualization of HPLC Workflow
Caption: Workflow for purity analysis of this compound by RP-HPLC.
IV. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FTIR Absorption Bands for this compound
Based on characteristic absorption frequencies for aromatic and heterocyclic compounds.[1]
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch (-OCH₃) |
| ~1620 | C=N stretch (quinazoline ring) |
| 1600-1450 | C=C aromatic ring stretching |
| ~1250 | C-O stretch (aryl ether) |
| ~850-750 | C-H out-of-plane bending (aromatic) |
| ~700 | C-Cl stretch |
-
Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or similar.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters:
-
Scan range: 4000-650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
V. Elemental Analysis: Confirming the Empirical Formula
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical formula, which can then be compared to the molecular formula determined by mass spectrometry.
Theoretical Elemental Composition of C₉H₇ClN₂O
-
Carbon (C): 55.54%
-
Hydrogen (H): 3.63%
-
Nitrogen (N): 14.40%
-
Chlorine (Cl): 18.22%
-
Oxygen (O): 8.22% (typically determined by difference)
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, pure compound into a tin capsule.
-
Instrument Setup:
-
CHN Analyzer: PerkinElmer 2400 Series II or similar.
-
-
Analysis:
-
The sample is combusted in a high-oxygen environment.
-
The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.
-
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N based on the detector response and the sample weight. The experimental values should be within ±0.4% of the theoretical values.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed molecular structure, connectivity, and chemical environment of atoms. | Unambiguous structure elucidation. | Requires relatively pure sample; lower sensitivity for ¹³C. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity; confirms molecular formula. | Isomers may have similar fragmentation patterns. |
| HPLC | Purity assessment and quantification. | High resolution for separating mixtures; quantitative. | Method development can be time-consuming. |
| FTIR | Presence of functional groups. | Fast and non-destructive. | Provides limited structural information on its own. |
| Elemental Analysis | Elemental composition (C, H, N). | Confirms empirical formula. | Requires a pure and dry sample; does not distinguish isomers. |
Conclusion: An Integrated Approach for Comprehensive Characterization
No single analytical technique is sufficient for the complete characterization of this compound. A synergistic and orthogonal approach, integrating data from NMR, Mass Spectrometry, HPLC, FTIR, and Elemental Analysis, is essential for a comprehensive and reliable assessment of its identity, structure, and purity. This multi-faceted analytical strategy forms a self-validating system, ensuring the quality and consistency of this important chemical intermediate, thereby upholding the principles of scientific integrity in the drug development process.
References
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-4-methoxyquinazoline
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, quinazoline derivatives are of significant interest due to their broad spectrum of biological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of a key intermediate, 2-Chloro-4-methoxyquinazoline. Moving beyond a simple recitation of data, this document delves into the causal relationships between the molecular structure and its NMR spectral features, offering a framework for understanding and predicting the spectra of related compounds.
The Critical Role of NMR in Quinazoline Chemistry
NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. For quinazoline derivatives, ¹H and ¹³C NMR are indispensable for:
-
Unambiguous Structural Confirmation: Verifying the successful synthesis of the target molecule and ruling out isomeric byproducts.
-
Positional Isomer Differentiation: Distinguishing between isomers, which can have vastly different biological activities.
-
Conformational Analysis: Providing insights into the spatial arrangement of substituents, which can be crucial for receptor binding.
This guide will focus on interpreting the chemical shifts (δ), coupling constants (J), and peak multiplicities to construct a complete structural picture of this compound.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of related compounds, such as 2-(3-chlorophenyl)-4-methoxyquinazoline and 6-chloro-4-methoxy-2-(thiophen-2-yl)quinazoline, and foundational NMR theory.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-5 | ~8.10 | dd | J = 8.4, 1.2 | Expected to be the most downfield aromatic proton due to deshielding from the quinazoline nitrogen and the adjacent chloro-substituted ring. |
| H-6 | ~7.50 | ddd | J = 8.4, 7.2, 1.2 | Influenced by adjacent protons and the methoxy group, leading to a complex splitting pattern. |
| H-7 | ~7.80 | ddd | J = 8.4, 7.2, 1.2 | Deshielded by the quinazoline nitrogen and coupled to neighboring aromatic protons. |
| H-8 | ~7.95 | d | J = 8.4 | Deshielded by the adjacent nitrogen and coupled to H-7. |
| OCH₃ | ~4.15 | s | - | Characteristic singlet for a methoxy group on an aromatic ring. |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~155.0 | Attached to electronegative chlorine and nitrogen atoms, resulting in a significant downfield shift. |
| C-4 | ~165.0 | Attached to an electronegative oxygen and nitrogen, leading to a highly deshielded signal. |
| C-4a | ~120.0 | Quaternary carbon at the ring junction. |
| C-5 | ~128.0 | Aromatic CH carbon. |
| C-6 | ~125.0 | Aromatic CH carbon, shielded by the methoxy group. |
| C-7 | ~134.0 | Aromatic CH carbon, deshielded by the quinazoline nitrogen. |
| C-8 | ~123.0 | Aromatic CH carbon. |
| C-8a | ~150.0 | Quaternary carbon at the ring junction, deshielded by the adjacent nitrogen. |
| OCH₃ | ~56.0 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |
Comparative Analysis with Structurally Similar Compounds
To substantiate our predictions, we can compare the expected spectral features of this compound with the experimentally determined data for related molecules. For instance, in 2-(4-Chlorophenyl)-4-methoxyquinazoline, the methoxy protons appear as a singlet at 4.26 ppm, and the aromatic protons resonate in the range of 7.45-8.53 ppm[1]. Similarly, for 6-Chloro-4-methoxy-2-(thiophen-2-yl)quinazoline, the methoxy protons are observed at 4.22 ppm[1]. These values align well with our predicted chemical shift for the methoxy group in this compound.
The aromatic region of the quinazoline core in these related compounds shows a characteristic pattern of multiplets, which informs our predictions for the H-5, H-6, H-7, and H-8 protons of the target molecule.
Experimental Protocol for NMR Sample Preparation and Data Acquisition
Achieving high-quality NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocol is recommended for the analysis of this compound and similar organic compounds.
Step-by-Step Sample Preparation
-
Material Weighing: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial. The use of a greater amount for ¹³C NMR is necessitated by the lower natural abundance of the ¹³C isotope.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single residual proton peak at 7.26 ppm, which can serve as an internal reference.
-
Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution for any suspended particles.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the NMR tube. However, the residual solvent peak of CDCl₃ is often sufficient for routine analysis.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Caption: Workflow for NMR Sample Preparation.
Data Acquisition Parameters
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good spectral dispersion.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Structural Assignment and Rationale
The following diagram illustrates the structure of this compound with the numbering convention used for NMR assignments.
Caption: Structure of this compound.
The predicted chemical shifts are based on the following principles:
-
Electronegativity: The chlorine atom at the C-2 position and the methoxy group at the C-4 position strongly influence the electron density of the quinazoline ring system. The electronegative chlorine and oxygen atoms withdraw electron density, leading to a deshielding effect (downfield shift) on nearby protons and carbons.
-
Anisotropy: The aromatic rings induce a magnetic field that deshields protons on the periphery of the ring.
-
Mesomeric Effects: The lone pair of electrons on the oxygen of the methoxy group can donate electron density into the aromatic ring through resonance, leading to a shielding effect (upfield shift) at the ortho and para positions.
Conclusion
This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of this compound. By leveraging data from analogous compounds and fundamental NMR principles, we have constructed a detailed spectral interpretation that can guide researchers in their synthetic and characterization efforts. The provided experimental protocols offer a standardized approach to ensure the acquisition of high-quality NMR data. As a key building block in medicinal chemistry, a thorough understanding of the spectroscopic properties of this compound is paramount for the efficient development of novel therapeutic agents.
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Chloro-4-methoxyquinazoline and Its Derivatives
In the landscape of modern drug discovery and development, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among its many derivatives, 2-chloro-4-methoxyquinazoline serves as a crucial intermediate and a subject of significant chemical and analytical interest.[1] Understanding its behavior under mass spectrometric analysis, alongside its derivatives, is paramount for researchers in medicinal chemistry, pharmacokinetics, and metabolomics. This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of these compounds, grounded in experimental data and established fragmentation mechanisms.
The Quinazoline Core: Ionization and Initial Fragmentation
The choice of ionization technique is the first critical decision in the mass spectrometric analysis of any compound. For this compound and its derivatives, which possess moderate polarity and basic nitrogen atoms, Electrospray Ionization (ESI) is often the method of choice, typically operating in positive ion mode. The quinazoline nitrogen atoms are readily protonated, yielding a prominent protonated molecule [M+H]⁺. Atmospheric Pressure Chemical Ionization (APCI) can also be employed, particularly for less polar derivatives, though ESI generally provides superior sensitivity for this class of compounds.
The initial fragmentation of the protonated this compound ion ([M+H]⁺ at m/z 195.03 for C₉H₇ClN₂O) is dictated by the relative lability of its substituents. The primary and most characteristic fragmentation pathway involves the neutral loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). This sequential loss is a hallmark of methoxy-substituted heterocyclic systems.
Figure 1. Primary fragmentation pathway of protonated this compound.
Comparative Fragmentation of Key Derivatives
The fragmentation patterns of this compound derivatives are profoundly influenced by the nature and position of their substituents.[2] By comparing these patterns, we can establish a predictive framework for structure elucidation.
Substitution at the 4-position: The Impact of Nucleophilic Displacement
A common synthetic route involves the nucleophilic displacement of the 4-methoxy group. Let's compare the fragmentation of an amine-substituted derivative, 2-chloro-N-phenylquinazolin-4-amine, with our parent compound.
| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Primary Neutral Loss |
| This compound | 195.03 | 180.01, 152.01 | •CH₃, CO |
| 2-Chloro-N-phenylquinazolin-4-amine | 256.08 | 164.04, 127.04 | C₆H₅NH₂ (Aniline) |
The introduction of the aniline group dramatically alters the fragmentation cascade. Instead of the methoxy-derived losses, the most favorable pathway for 2-chloro-N-phenylquinazolin-4-amine involves the cleavage of the C4-N bond, leading to the neutral loss of aniline. This results in a prominent fragment ion at m/z 164.04, corresponding to the 2-chloroquinazoline core. Further fragmentation of this core can occur through the loss of chlorine and subsequent ring cleavage.[3]
Figure 2. Comparative primary fragmentation of 4-methoxy vs. 4-anilino substitution.
This comparative analysis underscores a critical principle: the substituent at the 4-position acts as a primary director of the fragmentation pathway. A labile, easily cleaved group will dominate the tandem mass spectrum (MS/MS).
Experimental Protocol: Tandem Mass Spectrometry (MS/MS) Analysis
To reliably differentiate between these derivatives, a standardized MS/MS workflow is essential.
Objective: To generate characteristic fragmentation spectra for this compound and its derivatives for identification and structural confirmation.
Instrumentation:
-
A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid serves to promote protonation.
Mass Spectrometry Parameters:
-
Ionization Mode: ESI, Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow (N₂): 600-800 L/hr
-
Desolvation Temperature: 350-450 °C
-
MS1 (Full Scan): Scan from m/z 50 to 500 to identify the protonated molecule [M+H]⁺.
-
MS2 (Product Ion Scan):
-
Select the [M+H]⁺ ion as the precursor.
-
Apply a range of collision energies (e.g., 10, 20, 40 eV) to induce fragmentation. This is crucial as different bonds require different energies to cleave. For instance, the loss of •CH₃ may occur at lower energies, while ring cleavages require higher energies.
-
Acquire the product ion spectrum.
-
Data Analysis:
-
Identify the precursor ion in the full scan spectrum.
-
Analyze the product ion spectrum to identify key fragment ions and neutral losses.
-
Compare the obtained fragmentation pattern with known pathways or with the spectra of reference standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 3. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for the Purity Determination of 2-Chloro-4-methoxyquinazoline
This guide provides a comprehensive, in-depth walkthrough for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-Chloro-4-methoxyquinazoline. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and grounding our final method in the principles of analytical quality by design (AQbD).
The accurate determination of purity is a cornerstone of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules, making the control of its impurity profile a critical upstream process control point. This guide is designed for researchers, analytical scientists, and quality control professionals tasked with creating a method that is not only accurate and precise but also robust and transferable.
Part 1: Foundational Strategy and Analyte Characterization
Before any injection is made, a successful method development campaign begins with a thorough understanding of the analyte. The physicochemical properties of this compound dictate its behavior in a chromatographic system.
-
Structure:
Caption: Chemical structure of this compound.
-
Key Properties:
-
UV Absorbance: The quinazoline ring system is a strong chromophore, making UV detection a highly suitable and sensitive choice. An initial UV scan of a dilute solution of the compound in a common solvent (e.g., acetonitrile/water) is essential for selecting the optimal detection wavelength.
-
pKa: The basic nitrogen atoms in the quinazoline ring mean the compound's ionization state is pH-dependent. This is a critical parameter to control, as ionized and non-ionized forms of a molecule will have drastically different retention times and peak shapes. Controlling the mobile phase pH to be at least 2 units away from the analyte's pKa is a standard practice to ensure a single, stable ionic form and thus, a sharp, symmetrical peak.
-
Solubility: The compound is sparingly soluble in water but readily soluble in organic solvents like acetonitrile (ACN) and methanol (MeOH). This informs our choice of diluent for standards and samples.
-
The Overall Method Development Workflow
The process is a logical progression from initial screening to fine-tuning and final validation. Each step builds upon the last, systematically eliminating variables and converging on an optimal set of conditions.
Caption: A logical workflow for systematic HPLC method development.
Part 2: Comparative Analysis of Chromatographic Parameters
This section compares different experimental choices, providing the rationale and supporting data to guide the optimization process. We will assume a starting point where an initial generic gradient on a C18 column shows the main peak but with poor resolution from several minor impurities.
The Impact of Stationary Phase (Column) Chemistry
The column is the heart of the separation. While the C18 (L1) column is the workhorse of reversed-phase chromatography, it is not always optimal. For aromatic, heterocyclic compounds like this compound, alternative interactions can be exploited to improve selectivity.
Comparative Column Screening Protocol:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to a concentration of 1.0 mg/mL. Dilute to 0.1 mg/mL with a 50:50 mixture of Acetonitrile:Water. This will be the test sample.
-
Set Up HPLC System:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detector: PDA/DAD at 254 nm (or optimal wavelength determined from UV scan).
-
Column Temperature: 30 °C.
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-17.1 min: 90% to 10% B
-
17.1-20 min: 10% B (Equilibration)
-
-
Execution: Sequentially install each column to be tested. Before the first injection on each column, ensure it is fully equilibrated with the starting conditions (at least 10 column volumes). Inject the test sample and record the chromatogram.
Table 1: Comparison of Stationary Phase Performance
| Column Type (USP Code) | Primary Interaction Mechanism | Expected Performance for this compound |
| C18 (L1) | Hydrophobic interactions. | Baseline. Good retention for the main analyte. May co-elute with non-polar impurities. Provides a standard reference point. |
| C8 (L7) | Less hydrophobic than C18. | Alternative. May provide shorter retention times. Can be useful if the main peak is too strongly retained on C18, allowing for a faster method. |
| Phenyl-Hexyl (L11) | Hydrophobic & π-π interactions. | High Potential. The phenyl rings in the stationary phase can interact with the quinazoline ring system via π-π stacking, offering a different selectivity for aromatic impurities compared to C18. |
| Pentafluorophenyl (PFP) (L43) | Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. | High Potential. Offers multiple interaction modes. Particularly effective for separating positional isomers and halogenated compounds, which are common process-related impurities. |
Analysis: After running the protocol on each column, compare the chromatograms, focusing on the resolution between the main this compound peak and its nearest eluting impurities. The column that provides the best initial separation is carried forward into mobile phase optimization. For this analyte, the Phenyl-Hexyl or PFP columns are strong candidates to provide superior selectivity over a standard C18.
Mobile Phase Optimization: A Tale of Two Solvents and pH
The mobile phase composition fine-tunes the separation. The choice of organic solvent and the control of pH are the most powerful tools in this stage.
Organic Modifier Comparison: Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Generally has a lower viscosity and higher UV transparency. It is aprotic and often provides sharper peaks and different selectivity compared to methanol.
-
Methanol (MeOH): It is a protic solvent, capable of hydrogen bonding. This can be advantageous for separating compounds that can also act as hydrogen bond donors or acceptors.
Experimental Protocol: Organic Modifier Evaluation
-
Select Best Column: Use the column identified in the previous screening step (e.g., Phenyl-Hexyl).
-
Prepare Mobile Phases:
-
Set A: Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile.
-
Set B: Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Methanol.
-
-
Run Experiments: Using the same gradient program as the column screening, run the analysis with both mobile phase sets.
-
Compare Results: Observe changes in elution order and resolution. One solvent may resolve a critical pair of impurities that the other does not.
pH Control: The Key to Peak Shape
As established, controlling the ionization state is crucial. An acidic mobile phase (e.g., using formic acid or phosphoric acid) will ensure the basic nitrogens on the quinazoline ring are protonated. This leads to a consistent ionic state, preventing peak splitting or tailing that occurs when a compound is partially ionized.
Table 2: Illustrative Data from Mobile Phase Optimization
(Note: This is representative data demonstrating the expected effects)
| Parameter | Condition | Resolution (Main Peak vs. Impurity 1) | Tailing Factor (Main Peak) |
| Organic Modifier | Acetonitrile | 1.8 | 1.1 |
| Methanol | 1.6 | 1.3 | |
| Mobile Phase pH | pH 2.8 (0.1% Formic Acid) | 1.8 | 1.1 |
| pH 7.0 (Phosphate Buffer) | 0.9 | 2.5 (severe tailing) |
Part 3: The Final Validated Method
Following systematic optimization, we arrive at a final proposed method. This method must then be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1), to prove its suitability for its intended purpose.
Final Optimized HPLC Method Protocol
-
Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-2 min: 20% B
-
2-12 min: 20% to 75% B
-
12-13 min: 75% to 90% B
-
13-15 min: 90% B
-
15-15.1 min: 90% to 20% B
-
15.1-18 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
-
Detection: 254 nm
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Concentration: 0.5 mg/mL
Method Validation: A Summary of Performance
Method validation is the process of providing documented evidence that the method is fit for its intended use.
Caption: Key parameters for analytical method validation as per ICH guidelines.
Table 3: Summary of Validation Results (Typical Acceptance Criteria)
| Validation Parameter | Result | Acceptance Criterion |
| Specificity | No interference from blank or placebo at the retention time of the main peak. Resolution > 2.0 for all known impurities. | Peak is free from interference. |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 99.2% - 100.5% | Typically 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 0.5% | %RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | 0.05% of nominal concentration | Method is capable of accurately quantifying impurities at the reporting threshold. |
| Robustness | No significant impact on results from minor changes in flow rate (±0.1 mL/min) or column temperature (±2 °C). | System suitability parameters remain within limits. |
Conclusion
We have successfully navigated the development of a purity method for this compound, moving from foundational principles to a final, validated protocol. The key to this process was a systematic and comparative approach. By evaluating different column chemistries, we determined that a Phenyl-Hexyl phase offered superior selectivity for this aromatic compound compared to a standard C18. Fine-tuning the mobile phase, specifically by using acetonitrile as the organic modifier and critically, controlling the pH with an acidic modifier, ensured sharp, symmetrical peaks. The resulting method is specific, linear, accurate, and precise, demonstrating its suitability for reliable purity testing in a regulated drug development environment.
A Senior Application Scientist's Guide to Quinazoline Reactivity: 2-Chloro-4-methoxyquinazoline vs. 2,4-dichloroquinazoline
Introduction: The Quinazoline Scaffold and the Imperative of Predictive Reactivity
In the landscape of medicinal chemistry, the quinazoline core is classified as a "privileged structure."[1][2] Its prevalence in numerous FDA-approved drugs, such as the anticancer agents gefitinib and erlotinib, stems from its versatile biological activity and its capacity for diverse functionalization.[3] The synthetic accessibility of quinazoline derivatives is paramount, and two of the most fundamental building blocks for drug discovery programs are 2,4-dichloroquinazoline and 2-Chloro-4-methoxyquinazoline.
The choice between these two reagents is a critical decision point in a synthetic campaign. It dictates not only the potential substitution patterns but also the reaction conditions required to achieve the desired products. A frequent challenge for researchers is predicting the relative reactivity of the chloro-substituents, which are subject to nuanced electronic influences. This guide provides an in-depth, objective comparison of the reactivity of these two key intermediates in the context of nucleophilic aromatic substitution (SNAr), supported by established chemical principles and detailed experimental protocols. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to design efficient and predictable synthetic routes.
Pillar 1: Unpacking the Structural and Electronic Differences
The reactivity of a chloroquinazoline is fundamentally governed by the electron density of the heterocyclic ring and, more specifically, the electrophilicity of the carbon atoms bearing the chlorine leaving groups. The substituents at the C2 and C4 positions exert profound electronic effects that either activate or deactivate the system towards nucleophilic attack.
-
2,4-Dichloroquinazoline: This molecule is adorned with two strongly electron-withdrawing chlorine atoms. Through the inductive effect (-I), both chlorines pull electron density from the ring, rendering the C2 and C4 positions highly electrophilic and ripe for nucleophilic attack. This general activation is a cornerstone of its utility.
-
This compound: Here, the electronic landscape is more complex. The C2 position retains its electrophilic character due to the attached chlorine. However, the C4 position is occupied by a methoxy group. While the oxygen of the methoxy group is inductively electron-withdrawing (-I), its lone pairs participate in resonance with the aromatic system, exerting a powerful electron-donating mesomeric effect (+M).[4] This +M effect significantly increases electron density within the ring, particularly at the C2 and C6 positions, thereby deactivating the ring towards nucleophilic attack compared to its dichloro counterpart.
Pillar 2: A Head-to-Head Comparison of Reactivity in SNAr Reactions
The nucleophilic aromatic substitution (SNAr) on quinazolines proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this complex is the determining factor for the reaction's feasibility and rate.
The Case of 2,4-Dichloroquinazoline: A Tale of Two Chlorines
The most striking feature of 2,4-dichloroquinazoline is the pronounced difference in reactivity between the C4 and C2 positions.
-
C4 Position (The Hot Seat): The chlorine at C4 is exceptionally labile. Numerous studies, supported by both experimental data and DFT calculations, confirm that nucleophilic attack occurs preferentially and rapidly at this position.[1][2][6] The rationale is twofold: DFT calculations reveal that the C4 carbon possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the more electrophilic site.[7] Furthermore, the resulting Meisenheimer complex is effectively stabilized by the adjacent ring nitrogen at the N3 position. This allows for substitutions at C4 to proceed under mild conditions, often at room temperature or with gentle heating.[1]
-
C2 Position (The Cold Shoulder): In stark contrast, the chlorine at C2 is significantly less reactive. Substitution at this position typically requires more forcing conditions, such as higher temperatures (often >100 °C), microwave irradiation, or metal catalysis.[1][2] This tiered reactivity is a synthetic chemist's boon, allowing for the selective, stepwise introduction of two different nucleophiles.
The Case of this compound: A Deactivated System
With the highly reactive C4 position now blocked by a non-leaving methoxy group, the sole site for SNAr is the C2 position. However, the reactivity of this remaining C2-Cl bond is substantially different from its counterpart in the dichloro system.
-
C2 Position Reactivity: The powerful electron-donating (+M) effect of the C4-methoxy group enriches the quinazoline ring with electron density. This donation counteracts the electron-withdrawing effect of the C2-chlorine, making the C2 carbon less electrophilic and thus less susceptible to nucleophilic attack. Consequently, the C2-Cl bond in this compound is considerably less reactive than even the C2-Cl bond in 2,4-dichloroquinazoline, and vastly less reactive than the C4-Cl.
Quantitative Reactivity Summary
| Compound | Position | Relative Reactivity | Required Conditions | Rationale |
| 2,4-Dichloroquinazoline | C4-Cl | Very High | Mild (e.g., RT to 80 °C)[1] | High electrophilicity (LUMO coefficient); N3 stabilizes intermediate.[7] |
| C2-Cl | Low | Harsh (e.g., >100 °C, MW)[1] | Lower electrophilicity; less optimal intermediate stabilization. | |
| This compound | C2-Cl | Very Low | Harsh to Very Harsh | Ring deactivation by electron-donating C4-OMe group.[4] |
Pillar 3: Designing a Self-Validating Experimental Comparison
To empirically validate the reactivity differences, a controlled kinetic experiment is the most rigorous approach. The goal is to monitor the rate of substitution of a common nucleophile with both quinazoline substrates under identical conditions.
Experimental Objective: To quantitatively compare the reaction rate of benzylamine substitution at the C2 position of this compound versus the C4 position of 2,4-dichloroquinazoline.
Detailed Experimental Protocols
Trustworthiness through Validation: These protocols are designed to be self-validating. The inclusion of a time-zero (t=0) sample confirms the initial concentration and the absence of product. The use of a standardized HPLC method with an internal standard would further enhance accuracy, ensuring that any variations are due to reactivity differences, not analytical error.
Protocol 1: Regioselective Synthesis of 2-Chloro-4-(benzylamino)quinazoline from 2,4-Dichloroquinazoline (C4 Substitution) [1][8]
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloroquinazoline (1.0 g, 5.02 mmol, 1.0 eq).
-
Solvent Addition: Add 20 mL of isopropanol to the flask.
-
Nucleophile Addition: Add benzylamine (0.60 mL, 5.52 mmol, 1.1 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold isopropanol (2 x 10 mL) and dry under vacuum to yield the desired product as a white solid. Purity can be confirmed by ¹H NMR and LC-MS.
Protocol 2: Synthesis of 2-(Benzylamino)-4-methoxyquinazoline from this compound (C2 Substitution)
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (0.97 g, 5.02 mmol, 1.0 eq).
-
Solvent Addition: Add 20 mL of isopropanol to the flask.
-
Nucleophile Addition: Add benzylamine (0.60 mL, 5.52 mmol, 1.1 eq).
-
Reaction: Heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by TLC. It is anticipated that the reaction will be significantly slower than Protocol 1. To achieve a reasonable conversion, a higher temperature (e.g., reflux in dioxane at 100 °C) or extended reaction time (>24 hours) may be necessary.
-
Work-up & Purification: Follow identical work-up and purification steps as described in Protocol 1.
Data Presentation and Expected Outcomes
The kinetic data from the comparative experiment would starkly illustrate the reactivity chasm between the two substrates.
Table 2: Hypothetical Kinetic Data at 80°C in Isopropanol
| Time (minutes) | % Conversion (2,4-Dichloroquinazoline to C4-Product) | % Conversion (this compound to C2-Product) |
| 0 | 0% | 0% |
| 15 | 45% | <1% |
| 30 | 78% | <2% |
| 60 | 95% | ~5% |
| 120 | >99% | ~10% |
Interpretation: The data clearly shows that substitution at the C4 position of 2,4-dichloroquinazoline is rapid and efficient under mild heating. In contrast, the C2 position of this compound is virtually unreactive under the same conditions, confirming the powerful deactivating effect of the C4-methoxy group. Achieving high conversion for the latter would necessitate a significant increase in energy input (i.e., higher temperature and/or longer reaction time).
Conclusion and Strategic Recommendations
The choice between 2,4-dichloroquinazoline and this compound is a strategic one, guided by the desired final substitution pattern.
-
For Sequential Di-substitution: 2,4-dichloroquinazoline is the undisputed reagent of choice. Its predictable, tiered reactivity allows for the clean and regioselective introduction of a nucleophile at the C4 position under mild conditions, followed by a second, different nucleophile at the C2 position under more forcing conditions.[1][6] This provides a robust and versatile pathway to complex 2,4-disubstituted quinazolines.
-
For C2-Substitution Only: This compound is a suitable precursor if the synthetic target specifically requires a methoxy group at C4 and a nucleophile at C2. However, researchers must be prepared for the attenuated reactivity of the C2-Cl bond. Synthetic planning should account for the need for higher temperatures, longer reaction times, or potentially microwave-assisted conditions to drive the substitution to completion.
By understanding the fundamental electronic principles that govern the reactivity of these building blocks, medicinal and process chemists can make more informed decisions, minimizing failed reactions and accelerating the drug discovery and development timeline.
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 4. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Biological Activity of 2-Chloro-4-methoxyquinazoline and Other Quinazoline Derivatives
The quinazoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This versatility has led to the development of numerous therapeutic agents across different disease areas. This guide provides an in-depth comparison of the biological activities of various quinazoline derivatives, with a special focus on understanding the role and potential of 2-Chloro-4-methoxyquinazoline in relation to its more complex and biologically potent analogues.
The Quinazoline Core: A Foundation for Diverse Bioactivity
The quinazoline framework, a fusion of a benzene ring and a pyrimidine ring, is a nitrogen-containing heterocycle that has given rise to a multitude of biologically active compounds. Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1] The properties and activities of these derivatives are heavily influenced by the nature and position of various substituents on the quinazoline core.[2]
dot graph "Quinazoline_Scaffold" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: General structure of the quinazoline scaffold highlighting key positions for substitution.
This compound: A Versatile Synthetic Intermediate
While direct, potent biological activity for this compound itself is not extensively documented, its primary value lies in its role as a crucial synthetic intermediate. The chlorine atom at the C2 position and the methoxy group at the C4 position are excellent leaving groups, making the molecule a highly reactive precursor for creating a diverse library of more complex and biologically active quinazoline derivatives. This reactivity allows for nucleophilic substitution reactions to introduce various functional groups, which is a cornerstone of modern drug discovery.
Comparative Biological Activities: A Multifaceted Analysis
The true potential of the quinazoline scaffold is realized through the diverse biological activities exhibited by its derivatives. Here, we compare several classes of these derivatives, often synthesized from precursors like 2,4-dichloroquinazoline, a close relative of this compound.
The most significant therapeutic application of quinazoline derivatives to date is in oncology. Their mechanisms of action are varied, targeting key pathways involved in cancer cell proliferation and survival.
A. Epidermal Growth Factor Receptor (EGFR) Inhibitors:
The 4-anilinoquinazoline scaffold is arguably the most successful quinazoline-based pharmacophore in cancer therapy. Marketed drugs like Gefitinib and Erlotinib are potent EGFR tyrosine kinase inhibitors (TKIs).
-
Mechanism of Action: These drugs compete with ATP for the binding site within the EGFR kinase domain. This inhibition blocks downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[3]
-
Structural Contrast: The key feature is the anilino group at the C4 position. This differs significantly from the methoxy group in this compound. The anilino moiety is crucial for forming hydrogen bonds and hydrophobic interactions within the EGFR active site.[3] Modifications at the C6 and C7 positions with small, solubilizing groups further enhance activity.[4]
dot graph EGFR_Inhibition { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Caption: EGFR signaling and its inhibition by 4-anilinoquinazoline derivatives.
B. Tubulin Polymerization Inhibitors:
Beyond kinase inhibition, certain quinazoline derivatives disrupt the cytoskeleton, a validated anticancer strategy.
-
Mechanism of Action: These compounds bind to the colchicine site on β-tubulin, inhibiting its polymerization into microtubules.[5][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[7]
-
Key Example & Comparison: A noteworthy example is 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine .[8] This compound is structurally very similar to this compound, differing primarily at the C4 position (an N-methyl-anilino group instead of a methoxy group). This seemingly small change completely alters the biological target from a kinase to tubulin, highlighting the exquisite structure-activity relationship (SAR) of this scaffold. The chloro group at C2 is a common feature in this class of inhibitors.[2]
Quinazoline and quinazolinone derivatives have shown promising activity against a range of bacterial and fungal pathogens.[9]
-
Mechanism of Action: Some quinolones are known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[10]
-
Structural Features for Activity: SAR studies indicate that substitutions at the C2 and C3 positions are important. The presence of a halogen, such as the chlorine in this compound, can contribute positively to antimicrobial activity.[9][10] For instance, derivatives with a chloro group at C6 or C7, and various substitutions at C2 and C3, have demonstrated good activity.[9] While the 2-chloro group is favorable, the overall substitution pattern of this compound is not optimized for potent antimicrobial effects compared to more complex, specifically designed derivatives.
Chronic inflammation is linked to numerous diseases, and quinazolines have emerged as potential anti-inflammatory agents.
-
Mechanism of Action: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Some quinazoline derivatives have been shown to operate through this mechanism.
-
Key Example & Comparison: A study on 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives demonstrated significant anti-inflammatory potential.[11] Once again, this highlights the importance of the C4 substituent. Replacing the methoxy group of a precursor with an arylamino group confers potent anti-inflammatory properties, with one derivative showing an IC50 value of 1.772 µg/ml.[11] This demonstrates a clear synthetic pathway from a simple intermediate to a biologically active molecule.
Quantitative Comparison of Biological Activity
The following table summarizes the cytotoxic activity (IC50/GI50 values) of various quinazoline derivatives against different human cancer cell lines, illustrating the impact of structural modifications.
| Compound/Derivative Class | Target/Mechanism | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 2-Chloro-4-anilino-chalcone (14g) | DNA Binding/Antiproliferative | K-562 (Leukemia) | 0.622 | [12] |
| HCT-116 (Colon) | 1.05 | [12] | ||
| 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Tubulin Polymerization Inhibitor | T47D (Breast) | 0.002 | [8] |
| 2-Substituted-4-aminoquinazoline (8c) | Antiproliferative | K562 (Leukemia) | 2.03 | [13] |
| Gefitinib (Reference EGFR TKI) | EGFR Kinase Inhibitor | HeLa (Cervical) | 17.12 | [3] |
| BGC-823 (Gastric) | 19.27 | [3] | ||
| 4-Anilinoquinoline (2i) | EGFR Kinase Inhibitor | BGC-823 (Gastric) | 4.65 | [3] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of a compound's potency. Lower values indicate higher potency.
Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate the comparative data are critical. Below are standardized protocols for key assays.
Protocol 1: MTT Assay for Cellular Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5 × 10³ to 1 × 10⁵ cells/well) and incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment: Treat the cells with serial dilutions of the quinazoline derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14][17]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl, or a specialized detergent solution) to each well.[16]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values using non-linear regression analysis.
dot graph MTT_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
} dot Caption: Workflow for the MTT cell viability assay.
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay
This assay directly measures a compound's ability to interfere with the assembly of tubulin heterodimers into microtubules.
Principle: Purified tubulin polymerizes into microtubules in the presence of GTP at 37°C. This polymerization can be monitored by measuring the increase in light scattering (turbidity) at 340-350 nm over time.[7] Inhibitors will reduce the rate and extent of this turbidity increase.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute lyophilized, high-purity tubulin (>99%) in a general tubulin buffer (e.g., G-PEM buffer containing PIPES, MgCl₂, EGTA, and glycerol) on ice. Prepare a working solution of GTP (e.g., 1 mM).[7][18]
-
Assay Setup: In a pre-warmed 96-well plate, add the test compound (quinazoline derivative), a known inhibitor (e.g., Nocodazole), a known stabilizer (e.g., Paclitaxel), and a vehicle control.[7]
-
Initiation of Polymerization: Initiate the reaction by adding the ice-cold tubulin/GTP mixture to each well. The final tubulin concentration is typically between 2-4 mg/mL.[18]
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.[7]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect is quantified by comparing the initial rate of polymerization (Vmax) and the final plateau of the treated samples to the vehicle control. Calculate the IC50 value, which is the concentration of the compound that inhibits polymerization by 50%.[18]
Protocol 3: Agar Disc Diffusion for Antimicrobial Susceptibility
This is a classic, widely used method for preliminary screening of antimicrobial activity.[19]
Principle: A paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disc into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth (zone of inhibition) will form around the disc.[20]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., S. aureus, E. coli) in sterile broth or saline, adjusting its turbidity to match a 0.5 McFarland standard.[20]
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.[19][21]
-
Disc Application: Aseptically place sterile paper discs impregnated with known concentrations of the quinazoline derivatives onto the agar surface. A disc with the solvent can be used as a negative control, and a disc with a standard antibiotic (e.g., Ampicillin) as a positive control.[21]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours).[22]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters (mm). A larger zone diameter indicates greater susceptibility of the microorganism to the compound.
Conclusion
The quinazoline scaffold is a remarkably versatile platform in drug discovery. While This compound is primarily a synthetic intermediate, its chemical reactivity is the key to unlocking a vast chemical space of potent biological agents. The comparative analysis reveals that subtle changes to the substituents, particularly at the C2 and C4 positions, can dramatically alter the biological target and activity of the resulting derivative. Replacing the C4-methoxy group with a 4-anilino moiety leads to potent EGFR kinase inhibitors, while a different 4-anilino substitution can yield powerful tubulin polymerization inhibitors. Further modifications can confer significant antimicrobial or anti-inflammatory properties. This guide underscores the critical importance of structure-activity relationship studies and provides the foundational experimental protocols necessary for researchers to explore and validate the biological potential of novel quinazoline derivatives.
References
- 1. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives [journal11.magtechjournal.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. atcc.org [atcc.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. microbenotes.com [microbenotes.com]
- 21. hardydiagnostics.com [hardydiagnostics.com]
- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
A Senior Application Scientist's Guide to 2-Chloro-4-methoxyquinazoline: Leveraging Differential Reactivity for Advanced Synthetic Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinazoline scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutics. The strategic functionalization of this heterocycle is paramount in drug discovery programs. This guide presents an in-depth analysis of 2-Chloro-4-methoxyquinazoline, a versatile and highly strategic building block. We will explore its primary advantage: the inherent differential reactivity of its C2 and C4 positions. This "orthogonal reactivity" allows for precise, regioselective modifications, overcoming common challenges encountered with more symmetrically activated precursors like 2,4-dichloroquinazoline. This guide provides a comparative analysis, detailed experimental protocols for key transformations, and a forward-looking perspective on how this reagent can streamline the synthesis of complex molecular architectures.
The Quinazoline Scaffold: A Privileged Structure in Drug Discovery
Quinazoline derivatives are integral to a multitude of pharmaceuticals, renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] Many of these activities stem from their ability to act as kinase inhibitors. The development of potent and selective inhibitors often hinges on the precise placement of substituents around the quinazoline core. Therefore, synthetic intermediates that allow for controlled, regioselective functionalization are of immense value to the research community.
The Core Advantage: Orthogonal Reactivity of this compound
The primary strategic advantage of this compound lies in the distinct electronic nature of its two key positions.
-
The C2-Position: The chlorine atom at the C2 position is an excellent leaving group, activated by the adjacent ring nitrogen. This site is primed for a variety of transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
-
The C4-Position: The methoxy group at the C4 position is, by contrast, a poor leaving group under typical cross-coupling and SNAr conditions. It is relatively inert, effectively "protecting" the C4 position from reacting while modifications are made at C2.
This difference in reactivity enables a synthetic strategy where the C2 position can be selectively functionalized in the presence of the C4-methoxy group. This methoxy group can then be addressed in a subsequent synthetic step, often via demethylation, to reveal a hydroxyl group for further diversification.[3][4]
Caption: Workflow illustrating the strategic, sequential functionalization of this compound.
Comparative Analysis: Precision vs. Ambiguity
The advantages of this compound become most apparent when compared directly with its common alternative, 2,4-dichloroquinazoline.
Head-to-Head vs. 2,4-Dichloroquinazoline
While seemingly versatile, 2,4-dichloroquinazoline presents a significant challenge: regioselectivity. In nucleophilic aromatic substitution reactions, the C4 position is kinetically favored and more susceptible to nucleophilic attack than the C2 position under mild conditions.[5][6][7] This often leads to mixtures of C4-monosubstituted, C2-monosubstituted, and C2,C4-disubstituted products, complicating purification and reducing the yield of the desired isomer.[5][6]
Using this compound circumvents this issue entirely. By having a stable methoxy group at C4, nucleophilic attack or cross-coupling is directed exclusively to the C2 position. This ensures a single, predictable product, streamlining the synthetic route and improving overall efficiency.
Caption: Comparison of reaction outcomes for a nucleophilic substitution on different quinazoline precursors.
Performance Comparison
The following table provides a conceptual comparison of expected outcomes for a typical C-N bond-forming reaction.
| Parameter | This compound | 2,4-Dichloroquinazoline | Rationale |
| Primary Product | 2-Amino-4-methoxyquinazoline | 2-Chloro-4-aminoquinazoline | Nucleophiles preferentially attack the more electrophilic C4 position of the dichloro- starting material.[6][8] |
| Regioselectivity | High (>99% C2 substitution) | Low to Moderate | Inherent structural bias of this compound directs the reaction. |
| Yield of C2-isomer | Good to Excellent | Poor to None (without C4) | The primary reaction pathway for the dichloro- analog does not yield the C2-substituted isomer.[5] |
| Purification | Straightforward (single product) | Complex (multiple isomers) | Separation of regioisomers can be challenging and costly. |
Key Synthetic Applications & Protocols
This compound is an ideal substrate for foundational synthetic transformations. Below are representative, self-validating protocols.
A. Palladium-Catalyzed Suzuki-Miyaura Coupling
This reaction is a powerful method for forming C-C bonds, enabling the introduction of various aryl or heteroaryl moieties at the C2 position.
Experimental Protocol: Synthesis of 2-(Aryl)-4-methoxyquinazoline
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with argon or nitrogen gas (repeat 3 times). Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, to a concentration of ~0.1 M) via syringe.
-
Reaction: Seal the tube and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-(Aryl)-4-methoxyquinazoline.
The success of this protocol is validated by the complete consumption of the starting material and the formation of a single major product with the expected mass, readily confirmed by LC-MS analysis of an aliquot from the reaction mixture.
B. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, crucial for synthesizing many biologically active molecules.[9][10]
Experimental Protocol: Synthesis of 2-(Amino)-4-methoxyquinazoline
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (~0.2 M concentration) to the vial.
-
Reaction: Seal the vial and heat the mixture to 100-110 °C. Stir vigorously until the starting material is consumed as monitored by TLC or LC-MS (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to afford the desired 2-(Amino)-4-methoxyquinazoline.
This protocol's integrity is confirmed by the clean conversion to a single, less polar product on a TLC plate, corresponding to the desired aminated quinazoline.
The Latent Potential of the C4-Methoxy Group
A key feature of this compound is that the methoxy group is not merely a passive spectator. In multi-step syntheses, it can be unmasked to reveal a new reactive site. Reagents such as boron tribromide (BBr₃) or strong acids can selectively cleave the methyl ether to yield a 4-hydroxyquinazoline (a quinazolinone).[3][11] This newly formed hydroxyl group can then be used for further functionalization, such as etherification or conversion to a triflate for subsequent cross-coupling reactions, dramatically increasing the molecular complexity that can be built from a single, well-defined intermediate.
Summary and Outlook
This compound offers significant advantages for the synthesis of substituted quinazolines, primarily through the principle of orthogonal reactivity.
-
Unambiguous Regioselectivity: It directs functionalization exclusively to the C2 position, avoiding the isomeric mixtures common with 2,4-dichloroquinazoline.
-
Streamlined Synthesis: Predictable outcomes lead to simpler purification processes, saving time and resources.
-
Strategic Versatility: It is amenable to a wide range of powerful C-C and C-N bond-forming reactions.
-
Sequential Functionalization: The C4-methoxy group serves as a robust protecting group that can be chemically addressed in later steps.
For researchers in drug discovery and development, mastering the use of strategic building blocks like this compound is essential. Its ability to provide clean, predictable, and versatile routes to novel quinazoline derivatives makes it a superior choice for the efficient construction of compound libraries and the synthesis of complex target molecules.
References
- 1. scispace.com [scispace.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. | Semantic Scholar [semanticscholar.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lassbio.com.br [lassbio.com.br]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 2-Chloro-4-methoxyquinazoline as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
The quinazoline core is a privileged scaffold in medicinal chemistry, renowned for its versatility in targeting a wide array of biological entities, most notably protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a primary focus for therapeutic intervention.[3][4] This guide provides an in-depth validation of 2-Chloro-4-methoxyquinazoline as a foundational scaffold for developing novel kinase inhibitors, comparing its performance with established alternatives and providing the experimental framework necessary for its evaluation.
The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition
The rigid, bicyclic structure of quinazoline provides an ideal framework for the development of ATP-competitive inhibitors.[1][5] This has led to the successful development of several FDA-approved drugs, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][6][7][8] The this compound serves as a crucial starting material, with the 2-chloro and 4-methoxy groups providing reactive handles for synthetic modification to enhance potency and selectivity.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Quinazoline-based inhibitors typically function by competing with ATP for binding within the kinase domain. This competitive inhibition prevents the autophosphorylation of the kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1] The specific substitutions on the quinazoline ring dictate the inhibitor's affinity and selectivity for different kinases.
Experimental Validation of this compound Derivatives
A multi-faceted approach involving biochemical, cell-based, and biophysical assays is essential to validate the potential of a novel kinase inhibitor.
Biochemical Assays: Quantifying Kinase Inhibition
Biochemical assays are the first step in evaluating the direct inhibitory effect of a compound on a purified kinase.[9] These assays measure the enzymatic activity of the kinase in the presence of the inhibitor.
Common Biochemical Assay Formats:
-
Radiometric Assays: Considered the gold standard, these assays directly measure the incorporation of radioactively labeled phosphate from [γ-³²P]-ATP or [γ-³³P]-ATP into a substrate.[10][11]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.[4][12]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) utilize fluorescently labeled substrates or antibodies to detect phosphorylation events.[4][12][13]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic TR-FRET)
-
Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled substrate, ATP, and the this compound-derived test compound at various concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase and the test compound. Incubate for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate Reaction: Add a mixture of the fluorescently labeled substrate and ATP to start the phosphorylation reaction. Incubate for a specific duration (e.g., 60 minutes) at room temperature.
-
Detection: Add a detection reagent containing a labeled antibody that specifically recognizes the phosphorylated substrate.
-
Data Acquisition: After another incubation period, read the plate on a TR-FRET-compatible microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[5]
Visualizing the Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Cell-Based Assays: Assessing Cellular Potency and Target Engagement
While biochemical assays are crucial, cell-based assays provide a more physiologically relevant context by evaluating an inhibitor's activity within a living cell.[14][15]
Key Cell-Based Assay Types:
-
Cell Viability/Proliferation Assays: These assays (e.g., MTT, CellTiter-Glo®) measure the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the target kinase.[16]
-
Target Phosphorylation Assays: These assays (e.g., Western Blot, ELISA, In-Cell Westerns) directly measure the phosphorylation status of the target kinase or its downstream substrates within the cell.[14][16]
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays confirm that the inhibitor is binding to its intended target within the complex cellular environment.[9][16]
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells (e.g., A549 for EGFR inhibitors) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound-derived compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).[1]
Biophysical and Structural Assays: Understanding the Binding Mode
To fully characterize the inhibitor-kinase interaction, biophysical and structural methods are employed.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.
-
Surface Plasmon Resonance (SPR): Monitors the binding and dissociation kinetics of the inhibitor to the immobilized kinase.
-
X-ray Crystallography: Provides a high-resolution 3D structure of the inhibitor bound to the kinase active site, revealing key interactions and guiding further structure-activity relationship (SAR) studies.
Comparative Analysis: this compound vs. Alternative Scaffolds
The quinazoline scaffold is not the only privileged structure in kinase inhibitor design. A comparative analysis with other common scaffolds is crucial for understanding its relative advantages.
| Scaffold | Key Features & Advantages | Representative FDA-Approved Drugs | Common Kinase Targets |
| Quinazoline | Rigid, planar structure; well-established SAR; synthetically versatile.[1][6] | Gefitinib, Erlotinib, Lapatinib, Vandetanib[6][7] | EGFR, VEGFR, HER2[2][6][17] |
| Pyrimidine | Smaller heterocyclic core; often used in covalent inhibitors.[7] | Imatinib, Osimertinib[7] | ABL, EGFR, ALK |
| Pyridine | Versatile scaffold; can be modified to target various kinases. | Sorafenib, Regorafenib | VEGFR, PDGFR, RAF |
| Indole | Present in many natural products; often targets the hinge region. | Sunitinib, Axitinib | VEGFR, PDGFR, KIT |
| Quinoxaline | Bicyclic heteroaromatic with diverse biological activities. | Not as prevalent in approved kinase inhibitors, but a scaffold of interest.[18] | Pim-1/2[18] |
Visualizing the Kinase Signaling Pathway and Inhibition:
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinazoline derivative.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective kinase inhibitors. Its synthetic tractability allows for extensive structure-activity relationship studies to optimize its pharmacological properties. The validation process, encompassing a rigorous cascade of biochemical, cellular, and biophysical assays, is critical to identifying promising lead compounds. Future efforts in this area will likely focus on developing derivatives that can overcome acquired resistance mechanisms and target novel kinase families. The continued exploration of this privileged scaffold holds significant promise for the future of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 15. inits.at [inits.at]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-methoxyquinazoline
This document provides essential, procedural guidance for the safe handling and disposal of 2-Chloro-4-methoxyquinazoline. Developed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the causality behind each procedural step. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Immediate Safety Profile & Hazard Identification
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar compounds, such as 2-Chloro-4-methylquinazoline, provides a reliable proxy for assessing potential hazards.[1] This compound and its derivatives should be treated as hazardous substances.
The primary risks associated with this class of chlorinated heterocyclic compounds include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
Due to these hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).[3]
Table 1: GHS Hazard Classification for Structurally Similar Compounds (e.g., 2-Chloro-4-methylquinazoline)
| Hazard Class | Hazard Category | Hazard Statement | Pictogram |
|---|---|---|---|
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Source: PubChem CID 15269580[1]
Core Disposal Principle: Professional Hazardous Waste Management
The primary and unequivocally recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3][4] This ensures the material is handled and destroyed in compliance with all local, state, and federal regulations.[4] High-temperature incineration in a permitted hazardous waste incinerator is the preferred final disposition for chlorinated organic compounds.[3][5]
Causality: Chlorinated heterocyclic compounds can form toxic and persistent byproducts if not destroyed under controlled, high-temperature conditions. Professional disposal facilities have the engineered controls and regulatory oversight to manage these risks effectively, preventing environmental release.[6][7] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[3][4]
Standard Operating Protocol: Waste Segregation & Collection
Proper segregation and containment at the point of generation are the most critical steps a researcher can take to ensure a safe disposal pathway.
Step 1: Designate a Hazardous Waste Container
-
Select a sturdy, leak-proof container with a secure screw-top lid that is chemically compatible with halogenated organic compounds (e.g., polyethylene or glass).[6][8]
-
The container must be clearly labeled with a "Hazardous Waste" sticker or tag provided by your institution's Environmental Health and Safety (EHS) office.[5][8]
Step 2: Accurately Label the Container
-
Using permanent marker, write the full chemical name: "this compound". Do not use abbreviations.[8]
-
List all other components in the container, including residual solvents and their approximate percentages.
-
Indicate the accumulation start date (the date the first drop of waste enters the container).
Step 3: Segregate Waste Streams
-
Solid Waste: Collect unadulterated this compound powder, contaminated weigh boats, and filter paper directly into the designated hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, designated liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[5] Specifically, segregate this waste from strong oxidizing agents, acids, and bases to prevent unintended reactions.[3][6]
-
Contaminated Labware & PPE: All disposable materials that have come into contact with the compound (e.g., nitrile gloves, pipette tips, bench paper) must be considered hazardous.[4] Collect these items in a sealed, labeled bag or container for disposal as solid hazardous waste.[4]
Step 4: Store and Arrange for Pickup
-
Keep the waste container tightly sealed except when adding waste.[8]
-
Store the container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[3] The use of secondary containment (e.g., a larger bin) is highly recommended.[8]
-
Once the container is full or reaches your institution's storage time limit, contact your EHS office to schedule a pickup.[3][4]
Caption: Workflow for the standard disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is necessary to mitigate exposure and contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before cleanup, at a minimum, wear a lab coat, chemical safety goggles, and chemical-resistant gloves (nitrile gloves are generally suitable for incidental contact).[3][9][10]
-
Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust generation. For liquid spills, surround the area with an absorbent dike or pads.[6]
-
Clean Up: Carefully sweep or wipe up the contained material, working from the outside in. Place all cleanup materials (absorbent pads, contaminated wipes, etc.) into a designated hazardous waste container.[6]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, regardless of the spill's size.
A Note on Chemical Inactivation
In some contexts, in-lab chemical degradation may be considered for small quantities, but this should only be performed by highly trained personnel with direct approval from their institution's EHS department. The quinazolinone ring system can be susceptible to hydrolysis under strong acidic or basic conditions, which breaks it down into less hazardous components.[3] However, such procedures carry their own risks, including exothermic reactions and the generation of hazardous byproducts. Therefore, this guide does not provide a protocol for chemical inactivation and strongly endorses professional disposal as the sole method to ensure safety and compliance.
References
- 1. 2-Chloro-4-methylquinazoline | C9H7ClN2 | CID 15269580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. uwlax.edu [uwlax.edu]
Personal protective equipment for handling 2-Chloro-4-methoxyquinazoline
A Researcher's Guide to Safely Handling 2-Chloro-4-methoxyquinazoline
The causality behind these recommendations stems from the likely reactivity of the quinazoline core, the presence of a halogen, and the methoxy group, which can influence both its toxicological profile and its reactivity with other substances. Our goal is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.
Hazard Assessment and Core Principles
Based on analogous compounds, this compound should be treated as a potentially hazardous substance. Key anticipated hazards include:
-
Dermal and Eye Irritation/Corrosion: Many chlorinated heterocyclic compounds can cause skin irritation, and in some cases, severe burns and eye damage.[1][2][3]
-
Oral and Inhalation Toxicity: It is prudent to assume the compound is harmful if swallowed or inhaled.[2][3][4]
-
Respiratory Irritation: Dust or aerosols may cause respiratory irritation.[2]
-
Unknown Long-Term Effects: For many research chemicals, comprehensive toxicological data is unavailable. Some related compounds are suspected of causing genetic defects.[5] Therefore, minimizing exposure is paramount.
The foundational principle of handling this and any research chemical is ALARA (As Low As Reasonably Achievable). This means implementing engineering controls, administrative controls, and finally, personal protective equipment (PPE) to minimize all potential routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against dermal absorption. Double-gloving is a best practice for handling potentially hazardous compounds, offering protection in case the outer glove is compromised. |
| Eye Protection | Chemical splash goggles | Protects against splashes and airborne particles. Safety glasses with side shields are a minimum, but goggles offer a more complete seal.[1][6][7] |
| Body Protection | Laboratory coat (fully buttoned) | Protects skin and personal clothing from contamination.[6] |
| Footwear | Closed-toe shoes | Prevents injury from spills or dropped items. |
Task-Specific PPE Escalation
| Task | Additional PPE | Rationale |
| Weighing/Transferring Solids | Dust respirator (N95 or higher) | Minimizes inhalation of fine particles. This should be performed in a chemical fume hood or a ventilated balance enclosure. |
| Working with Solutions | Face shield (in addition to goggles) | Offers an extra layer of protection against splashes to the face when handling larger volumes or during vigorous reactions.[6][7] |
| Potential for Significant Splash | Chemical-resistant apron or gown | Provides an impermeable barrier to protect the torso from significant splashes. |
| Emergency Spill Cleanup | Chemical-resistant suit and boots | For large spills, full-body protection is necessary to prevent widespread contamination. |
// Connections Start -> CorePPE; CorePPE -> CheckSolid; CheckSolid -> AddRespirator [label="Yes"]; CheckSolid -> CheckSplash [label="No"]; AddRespirator -> CheckSplash; CheckSplash -> AddFaceShield [label="Yes"]; CheckSplash -> Proceed [label="No"]; AddFaceShield -> Proceed; } caption: "PPE Selection Workflow for this compound"
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures safety at every step.
Receiving and Storage
-
Inspect upon Receipt: Check the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and hazard warnings.
-
Storage: Store the container in a cool, dry, and dark place.[6] It should be kept in a secondary container and segregated from incompatible materials, particularly strong oxidizing agents.[6] The storage location should be well-ventilated.
Step-by-Step Handling Protocol
-
Preparation:
-
Weighing and Transfer (as a solid):
-
Preparing Solutions:
-
Add the solid to the solvent slowly.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling:
Disposal Plan: Managing Waste Safely
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Segregation:
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh paper, paper towels) should be placed in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
-
-
Disposal Procedure:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local and national regulations for hazardous waste disposal.[1]
-
The material may be sent to a licensed chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[9]
-
// Connections Start -> WasteType; WasteType -> SolidWaste [label="Solid"]; WasteType -> LiquidWaste [label="Liquid"]; WasteType -> SharpsWaste [label="Sharps"]; SolidWaste -> EHS; LiquidWaste -> EHS; SharpsWaste -> EHS; } caption: "Waste Disposal Workflow for this compound"
By adhering to these rigorous safety protocols, you can confidently and safely advance your research. Remember that a culture of safety is built on proactive planning, consistent execution, and a thorough understanding of the potential hazards associated with the materials in your laboratory.
References
- 1. aksci.com [aksci.com]
- 2. 2-Chloro-4-methylquinazoline | C9H7ClN2 | CID 15269580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
